molecular formula C8H4F3NO B1457232 4-(Difluoromethoxy)-3-fluorobenzonitrile CAS No. 954388-59-1

4-(Difluoromethoxy)-3-fluorobenzonitrile

Cat. No.: B1457232
CAS No.: 954388-59-1
M. Wt: 187.12 g/mol
InChI Key: FZWSJWLBGNEBBD-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-fluorobenzonitrile is a useful research compound. Its molecular formula is C8H4F3NO and its molecular weight is 187.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(difluoromethoxy)-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWSJWLBGNEBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Difluoromethoxy)-3-fluorobenzonitrile CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Difluoromethoxy)-3-fluorobenzonitrile

For the Modern Researcher and Drug Developer

Abstract

This guide provides a comprehensive technical overview of 4-(Difluoromethoxy)-3-fluorobenzonitrile (CAS No. 954388-59-1), a fluorinated aromatic nitrile of increasing interest in medicinal chemistry and materials science. We will delve into its physicochemical properties, explore validated synthetic pathways, discuss its reactivity profile, and contextualize its potential applications, particularly as a building block in drug discovery programs. This document is intended to serve as a foundational resource for scientists and researchers, offering both theoretical insights and practical guidance for the safe and effective use of this compound.

Introduction: The Significance of Fluorinated Scaffolds

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethoxy group (-OCF₂H) is a particularly valuable moiety, often serving as a bioisostere for hydroxyl or methoxy groups, while offering improved metabolic stability and altered electronic properties. 4-(Difluoromethoxy)-3-fluorobenzonitrile combines this functional group with a benzonitrile scaffold, a common pharmacophore in numerous therapeutic agents, making it a valuable intermediate for the synthesis of novel chemical entities.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

Key Identifiers and Properties

The essential identifiers and properties of 4-(Difluoromethoxy)-3-fluorobenzonitrile are summarized in the table below.

PropertyValueSource(s)
CAS Number 954388-59-1[1][2]
Molecular Formula C₈H₄F₃NO[2][3]
Molecular Weight 187.12 g/mol [2]
IUPAC Name 4-(difluoromethoxy)-3-fluorobenzonitrile[2]
Physical Form Liquid at room temperature[3]
Purity (Typical) ≥95%[2]
Storage Conditions Sealed in a dry, room temperature environment
Structural Representation

The chemical structure of 4-(Difluoromethoxy)-3-fluorobenzonitrile is characterized by a benzene ring substituted with a nitrile group, a fluorine atom, and a difluoromethoxy group.

Caption: 2D structure of 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Synthesis and Reaction Chemistry

The synthesis of 4-(Difluoromethoxy)-3-fluorobenzonitrile typically involves the difluoromethylation of a phenolic precursor. Understanding the synthetic route is crucial for process development and scale-up.

Primary Synthetic Pathway: Difluoromethylation of a Phenolic Precursor

A common and effective method for synthesizing aryl difluoromethyl ethers is the reaction of a corresponding phenol with a difluoromethylating agent. A general scheme, based on analogous preparations, is outlined below.[2]

synthesis_workflow General Synthetic Workflow start Starting Material: 4-hydroxy-3-fluorobenzonitrile reaction Reaction Conditions: Heat (80-150°C) Inert Atmosphere (N₂) start->reaction reagents Reagents: Difluoromethylating Agent (e.g., Sodium Chloro-difluoroacetate) Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, DMSO) reagents->reaction workup Workup & Purification: Aqueous extraction, Chromatography reaction->workup product Product: 4-(Difluoromethoxy)-3-fluorobenzonitrile workup->product

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol (Exemplary):

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-3-fluorobenzonitrile, an inorganic base (e.g., potassium carbonate, 1.5-2.5 equivalents), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon.

  • Reagent Addition: Add the difluoromethylating agent (e.g., sodium chlorodifluoroacetate, 1.5-2.5 equivalents).

  • Reaction: Heat the mixture to a temperature between 80-150°C and maintain for 1-10 hours, monitoring the reaction progress by TLC or LC-MS.[2]

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Causality: The use of a polar aprotic solvent like DMF is crucial for dissolving the reagents and facilitating the nucleophilic substitution reaction. The inorganic base deprotonates the phenol, forming a more nucleophilic phenoxide ion, which then attacks the difluoromethylating agent. The reaction is conducted under an inert atmosphere to prevent side reactions with atmospheric oxygen and moisture.

Reactivity Profile

The reactivity of 4-(Difluoromethoxy)-3-fluorobenzonitrile is governed by its three primary functional groups:

  • Nitrile Group: The nitrile can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine (benzylamine derivative).[4] These transformations are fundamental in medicinal chemistry for introducing new functional groups and building molecular complexity.

  • Aromatic Ring: The electron-withdrawing nature of the nitrile, fluorine, and difluoromethoxy groups deactivates the ring towards electrophilic aromatic substitution. However, the fluorine atom can be a site for nucleophilic aromatic substitution (SNAᵣ) under specific conditions, allowing for further derivatization.

  • Difluoromethoxy Group: This group is generally stable under many reaction conditions, which is a key advantage for its use in drug discovery.

Applications in Drug Discovery and Medicinal Chemistry

While specific, publicly disclosed applications of 4-(Difluoromethoxy)-3-fluorobenzonitrile as a direct precursor to a clinical-stage drug are not widely documented, its structural motifs are highly relevant in modern pharmaceutical development.[5][6] Benzonitrile derivatives are key intermediates in the synthesis of a wide range of therapeutic agents, including SGLT2 inhibitors for diabetes.[7]

The value of this compound lies in its role as a versatile building block. The strategic placement of the fluorine atom and the difluoromethoxy group allows for fine-tuning of a potential drug candidate's properties:

  • Metabolic Stability: The difluoromethoxy group can block sites of oxidative metabolism that might otherwise be susceptible to degradation (e.g., a simple methoxy group).

  • Lipophilicity and Permeability: The fluorine substituents increase lipophilicity, which can enhance a molecule's ability to cross cell membranes.

  • Target Binding: The electronegative fluorine atoms can form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in a protein's binding pocket, potentially increasing potency and selectivity.[8]

logic_flow A 4-(Difluoromethoxy)-3-fluorobenzonitrile (Building Block) B Chemical Modification (e.g., Nitrile Reduction) A->B F Improved PK/PD Properties: - Metabolic Stability - Binding Affinity - Cell Permeability A->F C Intermediate Compound (e.g., Benzylamine derivative) B->C D Coupling to other Scaffolds C->D E Novel Chemical Entity (Potential Drug Candidate) D->E E->F Exhibits

Caption: Role as a building block in drug discovery.

Safety, Handling, and Storage

Working with fluorinated intermediates requires adherence to strict safety protocols. The information below is a summary of common hazards and handling recommendations.[1][9][10]

Hazard Identification

Based on data for structurally related fluorinated benzonitriles, 4-(Difluoromethoxy)-3-fluorobenzonitrile should be handled as a hazardous substance.[11][12]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13]

  • Avoiding Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[3]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][13]

Conclusion

4-(Difluoromethoxy)-3-fluorobenzonitrile is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and materials science. Its unique combination of a reactive nitrile handle and metabolically robust fluorinated moieties makes it an attractive building block for creating novel molecules with tailored pharmacological properties. While its direct application in marketed drugs is not yet established, the principles of medicinal chemistry strongly support its utility for researchers aiming to overcome challenges in metabolic stability and target affinity. Adherence to rigorous safety protocols is essential when handling this compound to ensure a safe and productive research environment.

References

  • Google Patents. (2020). CN110885291B - Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine.
  • KSCL. (n.d.). Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • Frontiers. (2024). Structure-based discovery and experimental validation of HIT101481851 as a potential PKMYT1 inhibitor for pancreatic cancer. Retrieved from [Link]

  • Drug Discovery Chemistry. (2025). Conference Program. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

  • Google Patents. (2007). WO2007128749A1 - Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture.
  • Fisher Scientific. (2023). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (2012). CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile.
  • PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile.... Retrieved from [Link]

  • NIH. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates.... Retrieved from [Link]

  • European Patent Office. (1999). EP 1114809 A1 - PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. Retrieved from [Link]

  • PubMed. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Retrieved from [Link]

  • PubMed. (n.d.). Optimizing the use of open-source software applications in drug discovery. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(Difluoromethoxy)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Difluoromethoxy)-3-fluorobenzonitrile, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of the difluoromethoxy group and a fluorine substituent on the benzonitrile scaffold imparts unique electronic and metabolic properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This document details its chemical structure, physicochemical parameters, a plausible synthetic route, comprehensive spectral analysis, chemical reactivity, and safety considerations. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the design and development of next-generation molecules.

Introduction: The Strategic Advantage of Fluorination in Drug Discovery

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable bioisostere for more common functionalities like methoxy or hydroxyl groups. It offers a unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability by blocking common sites of oxidative metabolism. When combined with an additional fluorine atom on the aromatic ring, as in 4-(Difluoromethoxy)-3-fluorobenzonitrile, the resulting electronic modulation can significantly impact target engagement and overall biological activity.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and materials science. The following table summarizes the key properties of 4-(Difluoromethoxy)-3-fluorobenzonitrile.

PropertyValueSource
Chemical Formula C₈H₄F₃NO[Calculated]
Molecular Weight 187.12 g/mol [Calculated]
CAS Number 954388-59-1[1][2]
Appearance Liquid
Boiling Point 248.7 ± 35.0 °C[Predicted]
Density 1.35 ± 0.1 g/cm³[Predicted]
Solubility Soluble in common organic solvents such as chloroform and ethyl acetate. Insoluble in water.[General knowledge]

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthesis could start from the commercially available 3-fluoro-4-hydroxybenzonitrile. This starting material can be reacted with a difluoromethylating agent, such as sodium chlorodifluoroacetate, under appropriate conditions to yield the desired product.

Diagram 1: Proposed Synthesis of 4-(Difluoromethoxy)-3-fluorobenzonitrile

G start 3-Fluoro-4-hydroxybenzonitrile product 4-(Difluoromethoxy)-3-fluorobenzonitrile start->product Difluoromethylation reagent Sodium Chlorodifluoroacetate (ClCF2COONa) Heat, Polar aprotic solvent (e.g., DMF) reagent->product

Caption: A plausible synthetic route to 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 3-fluoro-4-hydroxybenzonitrile (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Spectral Characterization

The structural elucidation of 4-(Difluoromethoxy)-3-fluorobenzonitrile is accomplished through a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The most characteristic signal would be a triplet for the proton of the difluoromethoxy group (-OCH F₂) due to coupling with the two fluorine atoms. The aromatic protons will appear as multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the fluorine and cyano substituents.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbon of the difluoromethoxy group (-OC HF₂) will appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbon of the nitrile group (-C N) will be observed in the typical downfield region for nitriles. The aromatic carbons will show complex splitting patterns due to coupling with the attached fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. Two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group. The signal for the -OCF₂ H group will appear as a doublet due to coupling with the proton.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibrational Mode
~2230C≡N stretch (nitrile)
~1280-1100C-O-C stretch (ether)
~1100-1000C-F stretch (aromatic and aliphatic)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 187. The fragmentation pattern would be influenced by the stability of the aromatic ring and the nature of the substituents. Common fragmentation pathways would include the loss of the difluoromethoxy group or the cyano group.

Chemical Reactivity and Applications

4-(Difluoromethoxy)-3-fluorobenzonitrile is a versatile intermediate for the synthesis of more complex molecules, primarily driven by the reactivity of its functional groups.

  • Nitrile Group: The cyano group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings.

  • Aromatic Ring: The electron-withdrawing nature of the nitrile, difluoromethoxy, and fluoro groups deactivates the aromatic ring towards electrophilic substitution. However, it is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.

  • Difluoromethoxy Group: This group is generally stable under many reaction conditions, a key feature contributing to its utility in drug design for enhancing metabolic stability.

The unique substitution pattern of 4-(Difluoromethoxy)-3-fluorobenzonitrile makes it an attractive building block for the synthesis of kinase inhibitors and other targeted therapies in oncology and immunology.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling 4-(Difluoromethoxy)-3-fluorobenzonitrile.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-(Difluoromethoxy)-3-fluorobenzonitrile is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a difluoromethoxy group, a fluorine atom, and a nitrile functionality on an aromatic scaffold provides a powerful tool for medicinal chemists and materials scientists. The insights into its physicochemical properties, plausible synthesis, spectral characteristics, and reactivity provided in this guide are intended to facilitate its application in the development of innovative new chemical entities. As with any specialized chemical, it is crucial to consult the latest safety data sheets and handle the compound with appropriate care.

References

  • Journal of Medicinal Chemistry, 2018-10-05, DOI: 10.1021/acs.jmedchem.8b01196. (URL not available)
  • Lead Sciences. 4-(Difluoromethoxy)-3-fluorobenzonitrile. ([Link])

  • Organic Letters. ([Link])

Sources

A Technical Guide to the Structural Elucidation of 4-(Difluoromethoxy)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning required for the complete structural elucidation of 4-(difluoromethoxy)-3-fluorobenzonitrile, a key intermediate in pharmaceutical and agrochemical research.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the characterization of complex fluorinated aromatic compounds.

Introduction and Molecular Overview

4-(Difluoromethoxy)-3-fluorobenzonitrile presents a unique structural elucidation challenge due to the presence of multiple fluorine environments and their complex interactions with adjacent protons and carbons. The introduction of fluorine atoms into organic molecules can significantly alter their biological activity, stability, and lipophilicity, making them valuable in medicinal chemistry.[3] Accurate and unambiguous confirmation of the molecular structure is a critical, non-negotiable step in the development of any new chemical entity.

This guide will detail a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide a self-validating system for structural confirmation.

Key Molecular Properties
PropertyValueSource
Molecular Formula C₈H₄F₃NO[4]
Molecular Weight 187.12 g/mol [4]
CAS Number 954388-59-1[4]
General Class Fluorinated Benzonitrile[3][5]

The Strategic Workflow for Structural Confirmation

The elucidation process is a systematic investigation where each analytical technique provides a unique piece of the structural puzzle. The relationship between these techniques is crucial for a confident assignment.

Caption: Integrated workflow for the structural elucidation of 4-(difluoromethoxy)-3-fluorobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.[6] For this particular molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹H NMR Spectroscopy: Mapping the Aromatic Protons

Rationale: ¹H NMR provides information about the chemical environment, number, and connectivity of protons. In 4-(difluoromethoxy)-3-fluorobenzonitrile, we expect to see signals corresponding to the three aromatic protons and the single proton of the difluoromethoxy group. The coupling patterns (multiplicities) and coupling constants (J-values) are critical for assigning the relative positions of the substituents.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H (aromatic, ortho to -CN)7.7 - 7.9Doublet of doublets (dd)J(H,H) ≈ 8-9, J(H,F) ≈ 5-6
H (aromatic, meta to -CN)7.4 - 7.6Multiplet (m)
H (aromatic, ortho to -OCF₂H)7.2 - 7.4Doublet of doublets (dd)J(H,H) ≈ 8-9, J(H,F) ≈ 8-10
H (-OCF₂H )6.5 - 6.8Triplet (t)J(H,F) ≈ 72-74

Note: Predicted values are based on data for analogous compounds such as 4-fluorobenzonitrile and 4-(difluoromethoxy)benzonitrile.[7][8]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.

    • Number of Scans: 16-32, depending on sample concentration.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Reference the solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹⁹F NMR Spectroscopy: Probing the Fluorine Environments

Rationale: ¹⁹F NMR is highly sensitive and provides distinct signals for each unique fluorine environment, making it invaluable for fluorinated compounds.[9] We expect two distinct signals: one for the aromatic fluorine and one for the difluoromethoxy group. The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap.

Predicted ¹⁹F NMR Data:

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F (aromatic)-110 to -130Multiplet (m)
-OCF ₂H-80 to -85Doublet (d)J(F,H) ≈ 72-74

Note: Predicted values are based on data for analogous compounds.[7]

Experimental Protocol: ¹⁹F NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Tune the NMR probe to the ¹⁹F frequency.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~200-250 ppm.

    • Relaxation Delay (d1): 5 seconds.

    • Number of Scans: 64-128.

  • Processing: Process the data similarly to the ¹H NMR spectrum. An external reference standard like CFCl₃ (0 ppm) is typically used, though modern instruments can reference internally.

¹³C NMR Spectroscopy: Assembling the Carbon Skeleton

Rationale: ¹³C NMR identifies all unique carbon environments in the molecule. The presence of fluorine will cause characteristic splitting patterns (C-F coupling), which are instrumental in confirming the positions of the fluorine substituents.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F-coupling)Predicted Coupling Constants (J, Hz)
C -F (aromatic)160 - 165Doublet (d)¹J(C,F) ≈ 245-255
C -OCF₂H145 - 150Doublet of triplets (dt)J(C,F) ≈ 10-15, J(C,F) ≈ 3-5
Aromatic CH115 - 135Varies (d, dd)Varies
C -CN110 - 115Doublet (d)J(C,F) ≈ 3-5
-C N115 - 120Singlet (s)
-OC F₂H112 - 118Triplet (t)¹J(C,F) ≈ 240-250

Note: Predicted values are based on data for analogous compounds.[10][11]

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial.

  • Instrument Setup: Tune the NMR probe to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~220-240 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry: Confirming Molecular Weight and Formula

Rationale: Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, which confirms the molecular weight. High-resolution mass spectrometry (HRMS) is critical as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Expected Mass Spectrometry Data:

TechniqueExpected m/zInterpretation
Low-Resolution MS (e.g., GC-MS) 187[M]⁺, Nominal molecular weight
High-Resolution MS (e.g., ESI-TOF) 188.0325[M+H]⁺, Confirms C₈H₅F₃NO

Note: The exact mass for the protonated molecule [C₈H₄F₃NO + H]⁺ is calculated to be 188.0323.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer.

  • Method:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (5-10 µL/min).

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Rationale: IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, the most prominent and diagnostic peaks will be the nitrile and the C-F and C-O bonds.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)2220 - 2240Strong, sharp
C-F (Aromatic & Aliphatic)1000 - 1300Strong
C-O (Ether)1200 - 1250Strong
C=C (Aromatic)1500 - 1600Medium

Note: Predicted values are based on general IR correlation tables and data for similar molecules.[5]

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Lower the anvil to press the sample against the crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The software will automatically ratio the sample spectrum to the background. Identify and label the key absorption bands.

Data Synthesis and Final Structure Confirmation

Data_Synthesis cluster_Data Experimental Data NMR_Data ¹H, ¹³C, ¹⁹F NMR (Connectivity, Environment) Proposed_Structure Proposed Structure: 4-(difluoromethoxy)- 3-fluorobenzonitrile NMR_Data->Proposed_Structure Defines atom connectivity MS_Data HRMS (Molecular Formula) MS_Data->Proposed_Structure Confirms C₈H₄F₃NO IR_Data FT-IR (Functional Groups) IR_Data->Proposed_Structure Confirms -CN, C-O, C-F Conclusion Unambiguous Structure Confirmed Proposed_Structure->Conclusion

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-(Difluoromethoxy)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-(Difluoromethoxy)-3-fluorobenzonitrile (CAS No: 954388-59-1) is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2] The precise arrangement of its fluoro-substituents necessitates a robust and multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. This guide provides an in-depth framework for researchers and drug development professionals on the acquisition, interpretation, and validation of the key spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and outlining self-validating protocols, this document serves as a practical reference for the comprehensive characterization of this and structurally related compounds.

Molecular Structure and Predicted Spectroscopic Features

A thorough analysis begins with the molecule's structure. The presence of a nitrile group, an aromatic ring with three distinct protons, and two different fluorine environments (one aromatic, two in the difluoromethoxy group) dictates the spectroscopic strategy. Each functional group provides a unique signature that can be identified using a combination of analytical techniques.

C1 C2 C1->C2 C_CN C C1->C_CN C3 C2->C3 H2 C2->H2 C4 C⁴ C3->C4 F3 F C3->F3 C5 C⁵ C4->C5 O4 O C4->O4 C6 C⁶ C5->C6 H5 H⁵ C5->H5 C6->C1 H6 H⁶ C6->H6 N_CN N C_CN->N_CN C_OCF2 C⁷ O4->C_OCF2 H_OCF2 H⁷ C_OCF2->H_OCF2 F_OCF2_1 F C_OCF2->F_OCF2_1 F_OCF2_2 F C_OCF2->F_OCF2_2

Caption: Molecular structure of 4-(Difluoromethoxy)-3-fluorobenzonitrile with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. For 4-(Difluoromethoxy)-3-fluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for full characterization.

Proton (¹H) NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides critical information on the electronic environment and connectivity of protons. In this molecule, it allows for the unambiguous identification of the three distinct aromatic protons and the unique proton of the difluoromethoxy group. The splitting patterns (multiplicity) are key to confirming the substitution pattern of the aromatic ring.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Proton (Atom #) Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
H⁷ (-OCHF₂) ~6.5 - 6.8 Triplet (t) JH-F ≈ 72-75 Hz The proton is coupled to two equivalent fluorine atoms on the same carbon.

| Aromatic Protons (H², H⁵, H⁶) | ~7.3 - 7.8 | Multiplets (m) or d, dd | JH-H ≈ 2-9 Hz, JH-F ≈ 1-10 Hz | These protons will exhibit complex splitting due to coupling with each other (ortho, meta) and with the aromatic fluorine atom (³JH-F, ⁴JH-F). |

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: 12-15 ppm, centered around 6 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Fluorine (¹⁹F) NMR Spectroscopy

Expertise & Rationale: Given the presence of two distinct fluorine environments, ¹⁹F NMR is not just beneficial but essential for structural confirmation. This technique directly observes the fluorine nuclei, providing clear signals that are highly sensitive to the local chemical environment.[3] Its high sensitivity and 100% natural abundance make it a rapid and informative experiment.[3]

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃, referenced to CFCl₃):

Fluorine Group Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
Ar-F (on C³) ~ -110 to -130 Multiplet (m) JF-H ≈ 5-10 Hz The aromatic fluorine will be coupled to the nearby aromatic protons.

| -OCHF₂ | ~ -80 to -95 | Doublet (d) | JF-H ≈ 72-75 Hz | The two equivalent difluoromethoxy fluorines are coupled to the single proton on the same carbon. |

Experimental Protocol: ¹⁹F NMR Acquisition

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband or fluorine-specific probe.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm (can be referenced externally or internally).[4]

    • Spectral Width: ~250 ppm, centered around -100 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 64-128.

  • Processing: Apply Fourier transformation and standard corrections.

Carbon (¹³C) NMR Spectroscopy

Expertise & Rationale: ¹³C NMR confirms the carbon framework of the molecule. The key diagnostic signals will be the nitrile carbon and the carbon of the difluoromethoxy group, which will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

Carbon (Atom #) Predicted δ (ppm) Predicted Multiplicity (Proton Decoupled) Rationale
C ⁷HF₂ ~114-118 Triplet (t), ¹JC-F ≈ 240-250 Hz Carbon directly bonded to two fluorine atoms shows a large one-bond C-F coupling.
C ≡N ~115-120 Singlet (s) Typical chemical shift for a nitrile carbon.

| Aromatic Carbons | ~110-160 | Singlets and Doublets | Carbons bonded to fluorine (C³ and C⁴) will show large ¹JC-F couplings. Other aromatic carbons will show smaller, multi-bond C-F couplings. |

Infrared (IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups.[5] For this molecule, IR is used to provide definitive evidence for the nitrile (C≡N) and the various C-F and C-O bonds, which serve as a chemical fingerprint for the compound.[6]

Predicted Key IR Absorptions:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C≡N Stretch (Nitrile) 2220 - 2240 Strong, Sharp
C-H Aromatic Stretch 3050 - 3100 Medium
C=C Aromatic Stretch 1500 - 1600 Medium to Strong
C-O-C Asymmetric Stretch 1200 - 1280 Strong
C-F Stretch (Difluoromethoxy) 1050 - 1150 Very Strong

| C-F Stretch (Aromatic) | 1100 - 1250 | Strong |

Experimental Protocol: FT-IR (ATR) Acquisition

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, which confirms the molecular formula (C₈H₄F₃NO). The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the molecule's structure.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z 187.02. The presence of this peak confirms the molecular weight.

  • High-Resolution Mass (HRMS): Calculated for C₈H₄F₃NO: 187.0245. An experimental value within 5 ppm of this calculated mass confirms the elemental composition.

  • Key Fragments:

    • m/z 136 ([M-CHF₂]⁺): Loss of the difluoromethyl radical.

    • m/z 168 ([M-F]⁺): Loss of a fluorine atom.

    • m/z 161 ([M-CN]⁺): Loss of the nitrile group.

Experimental Protocol: GC-MS Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Method:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection: 1 µL split injection.

    • Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Integrated Spectroscopic Analysis Workflow

Trustworthiness: No single technique provides absolute proof of structure. The trustworthiness of a structural assignment comes from the convergence of data from all analytical methods. The workflow below illustrates a self-validating system where the hypothesis generated from one technique is confirmed or refined by the next.

start Purified Sample of 4-(Difluoromethoxy)-3-fluorobenzonitrile ms Mass Spectrometry (MS) start->ms Determine MW & Formula ir Infrared (IR) Spectroscopy start->ir Identify Functional Groups nmr NMR Suite (¹H, ¹⁹F, ¹³C) start->nmr Determine Atom Connectivity check_mw Molecular Weight Confirmed? (m/z = 187) ms->check_mw check_fg Functional Groups Present? (C≡N, C-F, C-O) ir->check_fg check_nmr NMR Data Consistent? (Shifts, Couplings, Multiplicity) nmr->check_nmr check_mw->check_fg Yes re_evaluate Re-evaluate Structure / Purity check_mw->re_evaluate No check_fg->check_nmr Yes check_fg->re_evaluate No structure_confirmed Structure Confirmed check_nmr->structure_confirmed Yes check_nmr->re_evaluate No

Caption: Integrated workflow for the structural confirmation of 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Conclusion

The comprehensive characterization of 4-(Difluoromethoxy)-3-fluorobenzonitrile is achieved through a synergistic application of NMR, IR, and MS techniques. The key spectroscopic markers—a triplet at ~6.6 ppm in the ¹H NMR, two distinct signals in the ¹⁹F NMR, a strong nitrile stretch at ~2230 cm⁻¹ in the IR, and a molecular ion at m/z 187 in the mass spectrum—collectively provide an unambiguous fingerprint for the molecule. Adherence to the detailed protocols and integrated workflow presented in this guide will ensure high-confidence structural elucidation, a critical requirement for advancing research and development in the chemical sciences.

References

  • The Royal Society of Chemistry. (2023). Supplementary Information. Available at: [Link]

  • Lead Sciences. 4-(Difluoromethoxy)-3-fluorobenzonitrile. Available at: [Link]

  • University of California, Davis. Table of Characteristic IR Absorptions. Available at: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

  • University of Regensburg. 19F NMR Reference Standards. Available at: [Link]

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solubility of 4-(Difluoromethoxy)-3-fluorobenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility of 4-(Difluoromethoxy)-3-fluorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility. The ability of a compound to dissolve in a solvent to form a homogeneous solution is a fundamental prerequisite for its absorption, distribution, metabolism, and excretion (ADME) within the body. Poor solubility can lead to low bioavailability, erratic dosing responses, and ultimately, the failure of an otherwise promising drug candidate.[1]

This guide provides a comprehensive technical overview of the solubility of 4-(Difluoromethoxy)-3-fluorobenzonitrile, a fluorinated benzonitrile derivative of interest in medicinal chemistry. Given the absence of extensive publicly available experimental solubility data for this specific compound, this document will focus on the foundational principles of solubility, predictive models, and detailed experimental protocols to empower researchers to determine its solubility profile. By understanding the interplay of its structural features with various organic solvents, scientists can make informed decisions in formulation development, process chemistry, and preclinical studies.

Physicochemical Profile of 4-(Difluoromethoxy)-3-fluorobenzonitrile

To understand the solubility of 4-(Difluoromethoxy)-3-fluorobenzonitrile, we must first examine its molecular structure and the properties imparted by its constituent functional groups.

PropertyValueSource
CAS Number 954388-59-1[2][3]
Molecular Formula C8H4F3NO[3]
Molecular Weight 187.12 g/mol [3]
Physical Form Liquid[2]

The key structural features that govern its solubility are:

  • Benzonitrile Core: The aromatic ring is inherently nonpolar and lipophilic, favoring interactions with nonpolar organic solvents. The nitrile group (-C≡N) is polar and can act as a hydrogen bond acceptor, which can contribute to solubility in more polar solvents.[4]

  • Fluorine Substituent: The fluorine atom at the 3-position is highly electronegative, creating a dipole moment that can increase the molecule's polarity. However, a single fluorine atom can also increase the overall lipophilicity of the molecule.[4]

  • Difluoromethoxy Group (-OCF2H): This group has a significant impact on the molecule's properties. It is more lipophilic and electron-withdrawing compared to a simple methoxy group. The presence of two fluorine atoms can also offer a degree of metabolic stability.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The key intermolecular forces at play are:

  • Van der Waals Forces (Dispersion Forces): These are weak, short-range forces that exist between all molecules. They are the primary forces of attraction between nonpolar molecules.

  • Dipole-Dipole Interactions: These forces occur between polar molecules that have permanent dipoles.

  • Hydrogen Bonding: This is a stronger type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine).

For 4-(Difluoromethoxy)-3-fluorobenzonitrile, its solubility in a given organic solvent will depend on the balance of these forces between the solute molecules and the solvent molecules.

Predictive Models for Solubility: An Introduction to Hansen Solubility Parameters

While experimental determination is the gold standard, predictive models can provide valuable insights and help in solvent screening. One of the most powerful tools for this is the Hansen Solubility Parameters (HSP) system.[5][6] HSP is based on the concept that the total cohesive energy of a liquid (the energy required to vaporize it) can be divided into three components:

  • δD (Dispersion): Represents the energy from dispersion forces.

  • δP (Polar): Represents the energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

Every solvent and solute can be assigned a set of these three parameters, which can be thought of as coordinates in a 3D "Hansen space." The closer the coordinates of a solute and a solvent are in this space, the more likely they are to be soluble in each other.[5] The distance (Ra) between two substances in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[7]

The following diagram illustrates the conceptual relationship between a solute and various solvents in Hansen space.

cluster_0 Hansen Space cluster_1 solute Solute (δD_s, δP_s, δH_s) good_solvent1 Good Solvent 1 solute->good_solvent1 Small Ra (High Solubility) good_solvent2 Good Solvent 2 solute->good_solvent2 Small Ra (High Solubility) poor_solvent1 Poor Solvent 1 solute->poor_solvent1 Large Ra (Low Solubility) poor_solvent2 Poor Solvent 2 solute->poor_solvent2 Large Ra (Low Solubility)

Caption: Conceptual diagram of Hansen Solubility Parameters.

Experimental Protocol for Determining Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method. This method measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature.

Materials and Equipment:
  • 4-(Difluoromethoxy)-3-fluorobenzonitrile (solid or liquid)

  • A range of organic solvents of interest (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical method for quantification.

  • Volumetric flasks and pipettes

Step-by-Step Methodology:
  • Preparation: Add an excess amount of 4-(Difluoromethoxy)-3-fluorobenzonitrile to a glass vial. The exact amount should be enough to ensure that undissolved solid or a separate liquid phase remains after equilibration.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The temperature should be carefully controlled as solubility is temperature-dependent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess undissolved compound to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method (or other quantitative technique) to determine the concentration of 4-(Difluoromethoxy)-3-fluorobenzonitrile.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

The following workflow diagram illustrates the shake-flask method for solubility determination.

start Start step1 Add excess solute to vial start->step1 step2 Add known volume of solvent step1->step2 step3 Equilibrate at constant temperature (24-72 hours) step2->step3 step4 Allow excess solute to settle step3->step4 step5 Withdraw supernatant step4->step5 step6 Filter through syringe filter step5->step6 step7 Dilute sample step6->step7 step8 Quantify concentration (e.g., HPLC) step7->step8 end End step8->end

Caption: Workflow for the shake-flask solubility determination method.

Molecular Interactions and Solubility: A Visual Representation

The following diagram illustrates the hypothetical interactions of 4-(Difluoromethoxy)-3-fluorobenzonitrile with a polar protic solvent (like ethanol) and a nonpolar aprotic solvent (like hexane), based on the "like dissolves like" principle.

cluster_0 Solubility Interactions cluster_1 Polar Protic Solvent (e.g., Ethanol) cluster_2 Nonpolar Aprotic Solvent (e.g., Hexane) solute 4-(Difluoromethoxy)-3-fluorobenzonitrile ethanol Ethanol solute->ethanol Dipole-Dipole & Hydrogen Bonding (acceptor) hexane Hexane solute->hexane Van der Waals Forces

Caption: Molecular interactions influencing solubility.

Conclusion

References

  • Deshmukh, A. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (n.d.). Hansen solubility approach towards green solvent processing. The Royal Society of Chemistry. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Wikipedia. (2023). Hansen solubility parameter. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Hansen Solubility Parameters. (n.d.). [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

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An In-Depth Technical Guide to 4-(Difluoromethoxy)-3-fluorobenzonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Moieties in Medicinal Chemistry

In the landscape of contemporary drug discovery, the deliberate incorporation of fluorine atoms and fluorinated motifs into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as high electronegativity, small atomic radius, and the remarkable stability of the carbon-fluorine bond, offer medicinal chemists a powerful toolkit to modulate a candidate's metabolic stability, lipophilicity, and binding affinity. Among the arsenal of fluorinated functional groups, the difluoromethoxy (-OCHF₂) group has emerged as a particularly valuable bioisostere for the more common methoxy (-OCH₃) group. Its intermediate lipophilicity and ability to act as a hydrogen bond donor offer a nuanced approach to fine-tuning molecular properties. This guide provides an in-depth technical exploration of 4-(Difluoromethoxy)-3-fluorobenzonitrile, a key building block that synergistically combines the advantageous properties of both the difluoromethoxy group and a fluorinated benzonitrile core. This compound has garnered significant attention as a crucial intermediate in the synthesis of next-generation targeted therapeutics, most notably Janus kinase (JAK) inhibitors.

Molecular Structure and Physicochemical Properties

4-(Difluoromethoxy)-3-fluorobenzonitrile is a disubstituted benzonitrile featuring a difluoromethoxy group at the 4-position and a fluorine atom at the 3-position.

Chemical Structure:

Caption: 2D structure of 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Table 1: Key Physicochemical and Identification Properties

PropertyValueSource(s)
IUPAC Name 4-(Difluoromethoxy)-3-fluorobenzonitrile[1]
CAS Number 954388-59-1[1], [2]
Molecular Formula C₈H₄F₃NO[1]
Molecular Weight 187.12 g/mol [1]
Appearance Liquid[3]
Purity ≥95%[1]
Storage Sealed in dry, Room Temperature or 0-8 °C[3], [1]
InChI Key FZWSJWLBGNEBBD-UHFFFAOYSA-N[3]
SMILES N#CC1=CC=C(OC(F)F)C(F)=C1[1]

Theoretical Properties: A Computational Perspective

While experimental data on the specific theoretical properties of 4-(Difluoromethoxy)-3-fluorobenzonitrile are not extensively published, we can infer its electronic and conformational characteristics through computational analysis and by drawing parallels with structurally related compounds.

Electronic Profile and Molecular Orbitals

The electronic nature of the molecule is dictated by the interplay of its substituent groups. The nitrile (-CN) and the fluorine atom are electron-withdrawing groups, while the difluoromethoxy (-OCHF₂) group, although containing highly electronegative fluorine atoms, can act as a weak π-donor due to the oxygen lone pairs.

Density Functional Theory (DFT) calculations on similar substituted benzonitriles can provide insights into the molecular orbital energies. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. For this molecule, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen of the difluoromethoxy group, while the LUMO will likely be centered on the benzonitrile moiety, particularly the C≡N triple bond and the aromatic ring. The energy gap between the HOMO and LUMO will be indicative of the molecule's kinetic stability and reactivity.

Conformational Analysis

The conformational preference of the difluoromethoxy group is a key determinant of its interaction with biological targets. Unlike the methoxy group, which tends to be coplanar with the aromatic ring to maximize π-donation, the difluoromethoxy group often adopts a conformation where the C-O bond is perpendicular to the plane of the benzene ring. This is due to a combination of steric hindrance and hyperconjugative effects involving the C-F bonds. This perpendicular orientation can have significant implications for drug design, as it presents a different vector for interaction within a protein's binding pocket compared to a simple methoxy group.

Synthesis and Reactivity

The most direct and industrially viable synthesis of 4-(Difluoromethoxy)-3-fluorobenzonitrile commences with the readily available starting material, 3-fluoro-4-hydroxybenzonitrile. The key transformation is the difluoromethylation of the phenolic hydroxyl group.

Synthetic Pathway: Difluoromethylation of a Phenol

The difluoromethylation of phenols is a well-established transformation in organic synthesis. A common and effective method involves the use of a difluorocarbene precursor, such as sodium chlorodifluoroacetate (ClCF₂CO₂Na), in the presence of a base.

G A 3-Fluoro-4-hydroxybenzonitrile D 4-(Difluoromethoxy)-3-fluorobenzonitrile A->D Difluoromethylation B Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D

Caption: General synthetic scheme for 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Reaction Mechanism: The reaction proceeds via the in-situ generation of difluorocarbene (:CF₂) from the thermal decomposition of sodium chlorodifluoroacetate. The basic conditions deprotonate the phenolic hydroxyl group of 3-fluoro-4-hydroxybenzonitrile to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic difluorocarbene to form the desired difluoromethyl ether product.

Detailed Experimental Protocol (Adapted from Patent Literature)

The following protocol is a representative example of the synthesis of 4-(Difluoromethoxy)-3-fluorobenzonitrile, as described in patent WO2022094244A1, a key document outlining its use in the preparation of JAK inhibitors.

Materials:

  • 3-Fluoro-4-hydroxybenzonitrile

  • Sodium chlorodifluoroacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of 3-fluoro-4-hydroxybenzonitrile (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents) and sodium chlorodifluoroacetate (1.5 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Reactivity Profile

The reactivity of 4-(Difluoromethoxy)-3-fluorobenzonitrile is primarily governed by the functional groups present on the aromatic ring.

  • Nitrile Group: The cyano group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems.

  • Aromatic Ring: The electron-withdrawing nature of the nitrile, fluorine, and difluoromethoxy groups deactivates the aromatic ring towards electrophilic substitution. However, these groups direct incoming electrophiles to specific positions. Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly if a leaving group is present at an activated position.

Applications in Drug Discovery: A Crucial Intermediate for JAK Inhibitors

The primary and most significant application of 4-(Difluoromethoxy)-3-fluorobenzonitrile is as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases, as well as in certain cancers.

A notable example of its application is in the synthesis of compounds disclosed in patent WO2022094244A1 , which describes novel compounds as modulators of Janus Kinase and their use in treating a variety of diseases. In the synthesis of these inhibitors, the benzonitrile moiety of 4-(Difluoromethoxy)-3-fluorobenzonitrile often serves as a precursor to a key pharmacophoric element, such as an aminopyrazole ring, which is crucial for binding to the ATP-binding site of the JAK enzyme.

G cluster_0 Synthesis of JAK Inhibitor Core cluster_1 Final JAK Inhibitor Assembly A 4-(Difluoromethoxy)-3-fluorobenzonitrile B Reaction with Hydrazine A->B C Cyclization with a β-ketoester B->C D Aminopyrazole Intermediate C->D E Coupling with Heterocyclic Core D->E F Final JAK Inhibitor E->F

Caption: A generalized workflow illustrating the use of 4-(Difluoromethoxy)-3-fluorobenzonitrile in the synthesis of a JAK inhibitor.

The rationale for incorporating the 4-(difluoromethoxy)-3-fluorophenyl moiety into these inhibitors is multifaceted. The difluoromethoxy group can enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its ability to act as a hydrogen bond donor can lead to improved binding affinity and selectivity for the target kinase. The additional fluorine atom at the 3-position can further modulate the electronic properties and lipophilicity of the molecule, contributing to an optimized pharmacokinetic and pharmacodynamic profile.

Spectroscopic and Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is relatively simple. A key feature is the characteristic triplet for the proton of the difluoromethoxy group (¹H-¹⁹F coupling, J ≈ 74 Hz). The aromatic protons will appear as a complex multiplet due to ¹H-¹H and ¹H-¹⁹F couplings. Based on data from patent WO2022094244A1, the following assignment can be made:

    • ¹H NMR (400 MHz, CDCl₃) δ: 7.63-7.57 (m, 2H), 7.40 (t, J=8.6 Hz, 1H), 6.66 (t, J=73.4 Hz, 1H).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons will also exhibit C-F couplings of varying magnitudes.

  • ¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals: one for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group, which will appear as a doublet due to coupling with the proton.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present:

  • C≡N stretch: A sharp, medium-intensity band around 2230 cm⁻¹.

  • C-F stretch: Strong absorptions in the region of 1250-1000 cm⁻¹.

  • C-O stretch (ether): A strong band typically in the 1250-1050 cm⁻¹ region, which may overlap with the C-F stretches.

  • Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands of varying intensity in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 187 would be expected. Common fragmentation patterns would involve the loss of fragments such as F, HF, CO, and the OCHF₂ radical. The fragmentation of the benzonitrile core would also contribute to the overall spectrum.

Safety and Handling

As a chemical intermediate, 4-(Difluoromethoxy)-3-fluorobenzonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statement(s)

Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Source: [3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion and Future Outlook

4-(Difluoromethoxy)-3-fluorobenzonitrile stands out as a sophisticated and highly valuable building block for modern medicinal chemistry. Its unique combination of a difluoromethoxy group and a fluorinated benzonitrile core provides a powerful platform for the development of novel therapeutics with optimized properties. The demonstrated utility of this compound as a key intermediate in the synthesis of JAK inhibitors underscores its importance in the pursuit of targeted therapies for a range of debilitating diseases. As the demand for more effective and safer drugs continues to grow, the strategic application of such precisely engineered fluorinated intermediates will undoubtedly play an increasingly critical role in shaping the future of drug discovery. Further research into the theoretical properties and expanded applications of 4-(Difluoromethoxy)-3-fluorobenzonitrile is warranted and holds the promise of unlocking new avenues for therapeutic intervention.

References

  • Lead Sciences. 4-(Difluoromethoxy)-3-fluorobenzonitrile. [Link]

  • Google Patents.

Sources

The Electronic Influence of the Difluoromethoxy Group on the Benzonitrile Scaffold: A Guide for Rational Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The strategic incorporation of the difluoromethoxy (-OCHF₂) group has become a pivotal tactic in modern medicinal chemistry and materials science. Occupying a unique physicochemical space between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) moieties, the -OCHF₂ group offers a nuanced tool for modulating electronic properties, metabolic stability, and intermolecular interactions. This technical guide provides an in-depth analysis of the electronic effects of the difluoromethoxy group when appended to the benzonitrile scaffold, a common framework in drug discovery. We will deconstruct the interplay of its inductive and resonance effects, provide detailed protocols for the empirical and computational quantification of these properties, and discuss the profound implications for the rational design of next-generation therapeutics and advanced materials.

The Strategic Value of the Difluoromethoxy Group

In the pursuit of optimizing lead compounds, medicinal chemists frequently turn to fluorine substitution to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2][3] The difluoromethoxy group, in particular, has emerged as a substituent of high interest. Unlike the strongly electron-withdrawing trifluoromethoxy group, the -OCHF₂ group possesses a more moderate electronic profile.[4] Furthermore, it introduces a unique capability not present in its methoxy or trifluoromethoxy analogues: the ability to act as a hydrogen bond donor.[1][5][6][7] The polarized C-H bond, influenced by the adjacent fluorine atoms, can engage in favorable interactions with biological targets, offering a distinct advantage in drug design.[2]

When placed on a benzonitrile ring, these electronic effects directly influence the properties of the cyano group and the aromatic system, which are often critical for a molecule's function, for example, in liquid crystal intermediates or as part of a pharmacophore in kinase inhibitors.[8]

Deconstructing the Electronic Profile: A Tale of Two Forces

The net electronic effect of the difluoromethoxy group is a finely balanced interplay between a strong, electron-withdrawing inductive effect and a weaker, electron-donating resonance effect.[9][10][11]

  • Inductive Effect (-I): Fluorine is the most electronegative element, and the presence of two fluorine atoms strongly pulls electron density away from the methoxy carbon and, subsequently, from the oxygen atom. This powerful, through-sigma-bond withdrawal polarizes the entire substituent and the C-O bond, reducing the oxygen's ability to donate electrons to the aromatic ring.[11]

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzonitrile ring.[9][10] This donation of electron density partially counteracts the inductive pull. However, the potent -I effect of the two fluorine atoms significantly diminishes the oxygen's electron-donating capacity compared to a simple methoxy group. The overall result is that the -OCHF₂ group behaves as a net electron-withdrawing substituent, albeit a more moderate one than the -OCF₃ group.

Figure 1: Opposing electronic forces of the -OCHF₂ group on an aromatic ring.

Quantifying the Electronic Influence: Hammett Analysis

To move from a qualitative description to a quantitative measure, we employ Hammett analysis, a cornerstone of physical organic chemistry.[12] The Hammett equation (log(K/K₀) = σρ) provides a linear free-energy relationship that quantifies how a substituent's electronic influence (substituent constant, σ) affects a reaction's rate or equilibrium (reaction constant, ρ).[12][13] The ionization of substituted benzoic acids is the standard reaction (ρ=1) used to define the substituent constants σ.[12]

Data Presentation: Comparative Hammett Constants

The electronic nature of a substituent is captured by its Hammett constant, with positive values indicating electron-withdrawing character and negative values indicating electron-donating character. The table below compares the para (σₚ) and meta (σₘ) constants for the difluoromethoxy group against other common substituents.

SubstituentHammett Constant (σₚ)Hammett Constant (σₘ)Electronic Character
-OCH₃-0.27+0.12Strongly Donating (+R > -I)
-H0.000.00Neutral Reference
-OCHF₂ +0.16 +0.32 Moderately Withdrawing (-I > +R)
-F+0.06+0.34Withdrawing (-I > +R)
-Cl+0.23+0.37Withdrawing (-I > +R)
-CN+0.66+0.56Strongly Withdrawing
-CF₃+0.54+0.43Strongly Withdrawing
-OCF₃+0.35+0.40Strongly Withdrawing
(Data compiled from various sources, including[14][15])

This data empirically confirms the moderately electron-withdrawing nature of the -OCHF₂ group. Its σₚ value is positive, unlike the negative value for -OCH₃, demonstrating the powerful impact of the two fluorine atoms in overriding the oxygen's resonance donation.

Experimental Protocol: Determination of σₚ via Benzoic Acid pKa Measurement

This protocol describes a self-validating system for determining the Hammett constant for a para-substituted benzoic acid, which serves as the foundational experiment for this type of analysis.[13][16][17]

Objective: To determine the pKa of 4-(difluoromethoxy)benzoic acid via potentiometric titration and calculate its σₚ value.

Materials:

  • 4-(difluoromethoxy)benzoic acid

  • Benzoic acid (reference standard)

  • Standardized 0.05 M NaOH solution (in 50:50 ethanol-water)

  • Solvent: 50:50 (v/v) ethanol-water

  • Calibrated pH meter with electrode

  • Magnetic stirrer and stir bar

  • 25 mL or 50 mL burette

  • 100 mL beakers

Methodology:

  • Solution Preparation: Accurately weigh approximately 0.2 mmol of 4-(difluoromethoxy)benzoic acid into a 100 mL beaker. Add 50 mL of the 50:50 ethanol-water solvent. Stir until fully dissolved.

  • pH Meter Calibration: Calibrate the pH meter using standard aqueous buffers (pH 4.00 and 7.00). Note that while the solvent is a mixed system, this provides a consistent reference point.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution over the beaker.

  • Initial Reading: Record the initial pH of the acid solution before adding any titrant.

  • Titration: Begin adding the NaOH titrant in small increments (e.g., 0.2 mL). After each addition, allow the reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Endpoint Determination: As you approach the equivalence point (the region of most rapid pH change), reduce the increment size to 0.1 mL or less to obtain a detailed titration curve. Continue titrating a few mL past the endpoint.

  • Reference Titration: Repeat steps 1-6 using benzoic acid as the substrate. This provides the K₀ value for the Hammett equation under identical conditions.

  • Data Analysis:

    • Plot pH (y-axis) versus volume of NaOH added (x-axis).

    • Determine the volume at the equivalence point from the steepest part of the curve or by using a first-derivative plot (ΔpH/ΔV vs. V).

    • The pKa is equal to the pH at the half-equivalence point (half the volume of NaOH needed to reach the endpoint).

  • Calculation of σₚ:

    • Use the Hammett equation: σₚ = pKₐ(benzoic acid) - pKₐ(4-difluoromethoxybenzoic acid).

Hammett_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_acid Dissolve Substituted Benzoic Acid in 50:50 EtOH/H₂O titrate_acid Titrate with Standardized NaOH prep_acid->titrate_acid prep_ref Dissolve Reference Benzoic Acid in 50:50 EtOH/H₂O titrate_ref Titrate with Standardized NaOH prep_ref->titrate_ref plot_acid Plot pH vs. Volume (Titration Curve) titrate_acid->plot_acid plot_ref Plot pH vs. Volume (Titration Curve) titrate_ref->plot_ref pka_acid Determine pKa (pH at half-equivalence) plot_acid->pka_acid pka_ref Determine pKa₀ (pH at half-equivalence) plot_ref->pka_ref calc Calculate Substituent Constant σ = pKa₀ - pKa pka_acid->calc pka_ref->calc

Figure 2: Experimental workflow for determining Hammett substituent constants.

Spectroscopic and Computational Corroboration

While Hammett analysis provides a robust, classical measure of electronic effects, modern spectroscopic and computational methods offer complementary and often more direct insights.

¹⁹F NMR Spectroscopy: A Direct Electronic Probe

Fluorine-19 is an excellent NMR nucleus (spin ½, 100% natural abundance) with a wide chemical shift range that is highly sensitive to the local electronic environment.[18][19] The ¹⁹F NMR chemical shift of the -OCHF₂ group on a benzonitrile ring is a direct reporter of the electron density around the fluorine atoms. Electron-withdrawing groups elsewhere on the ring will deshield the fluorine nuclei, causing a downfield shift, while electron-donating groups will cause an upfield shift. This technique can be used to rapidly build a qualitative understanding of electronic effects across a library of compounds.[20][21]

Computational Chemistry Workflow

Density Functional Theory (DFT) calculations have become an indispensable tool for dissecting the electronic structure of molecules.[22][23] By solving approximations of the Schrödinger equation, DFT can provide quantitative data on electron distribution, molecular orbital energies, and electrostatic potential.

Objective: To computationally model 4-(difluoromethoxy)benzonitrile and visualize its electronic properties.

General Protocol:

  • Structure Generation: Build the 3D structure of 4-(difluoromethoxy)benzonitrile using a molecular editor (e.g., Avogadro, ChemDraw).

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set. This step is critical for ensuring the calculated properties reflect a realistic molecular structure.

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic properties.

  • Analysis:

    • Electrostatic Potential (ESP) Map: Visualize the ESP mapped onto the electron density surface. This map provides an intuitive picture of charge distribution, with red regions indicating electron-rich areas (negative potential) and blue regions indicating electron-poor areas (positive potential). For 4-(difluoromethoxy)benzonitrile, one would expect to see negative potential around the nitrile nitrogen and fluorine atoms, and positive potential around the hydrogen of the -OCHF₂ group.

    • Natural Bond Orbital (NBO) Analysis: Calculate the partial atomic charges on each atom. This provides a quantitative measure of the inductive effect by showing the charge polarization along the σ-bonds.

DFT_Workflow cluster_outputs Calculated Properties start Build 3D Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt sp Single-Point Calculation (e.g., B3LYP/6-311+G(d,p)) opt->sp esp Electrostatic Potential Map sp->esp nbo Partial Atomic Charges (NBO) sp->nbo orbitals HOMO/LUMO Energies sp->orbitals interpret Interpret Electronic Effects esp->interpret nbo->interpret orbitals->interpret

Sources

Whitepaper: The Ortho-Fluoro Substituent in Benzonitrile: A Guide to Modulating Reactivity and Unlocking Synthetic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Halogen

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine is a cornerstone of molecular design. Organofluorine compounds are prevalent in pharmaceuticals, with fluorine substitution known to enhance critical properties like metabolic stability, membrane permeation, and binding affinity.[1][2] Among the vast array of fluorinated building blocks, 2-fluorobenzonitrile stands out as a uniquely versatile intermediate.[3] Its structure, featuring a powerful electron-withdrawing nitrile group adjacent to a fluorine atom, creates a fascinating interplay of electronic and steric effects that can be harnessed for complex molecular engineering.

This guide provides an in-depth exploration of the role of the ortho-fluoro substituent in benzonitrile. We will move beyond textbook definitions to dissect the causal mechanisms behind its influence on reactivity, drawing from field-proven insights and authoritative research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced chemistry of this critical synthon.

The Electronic Dichotomy: A Tale of Two Effects

The reactivity of the 2-fluorobenzonitrile scaffold is fundamentally governed by the dual electronic nature of the fluorine substituent. Unlike other halogens, fluorine exhibits a pronounced dichotomy: it is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I), yet its lone pairs can participate in resonance, donating electron density back into the aromatic π-system (+M or +R effect).[4][5]

  • Inductive Effect (-I): Due to its extreme electronegativity, the fluorine atom strongly pulls electron density from the benzene ring through the sigma bond network. This effect deactivates the ring toward electrophilic attack and acidifies the aromatic protons.

  • Mesomeric (Resonance) Effect (+M): The lone pair electrons on the fluorine atom can overlap with the π-orbitals of the benzene ring, donating electron density. This effect is most pronounced at the ortho and para positions.[5]

In 2-fluorobenzonitrile, these two opposing forces, combined with the strong electron-withdrawing nature of the nitrile group, create a unique electronic environment that dictates the molecule's reaction pathways.

electronic_effects cluster_benzonitrile 2-Fluorobenzonitrile C1 C-CN C2 C-F CN C≡N C1->CN C3 C F F C2->F C4 C C5 C C6 C F->C2 σ-withdrawal F->C2 π-donation Inductive Inductive Effect (-I) Strong Electron Withdrawal Mesomeric Mesomeric Effect (+M) π-System Donation

Caption: Dueling electronic effects of the ortho-fluoro substituent.

Activating Nucleophilic Aromatic Substitution (SNAr)

One of the most powerful applications of 2-fluorobenzonitrile is in nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds via a two-step addition-elimination mechanism, the rate-determining step of which is the formation of a negatively charged intermediate known as a Meisenheimer complex.[6]

The ortho-fluoro substituent plays a dual role in dramatically accelerating this reaction:

  • Ring Activation: Both the fluorine and the nitrile group are strongly electron-withdrawing, making the aromatic ring highly electron-deficient and thus susceptible to attack by nucleophiles.

  • Intermediate Stabilization: The inductive effect of the nearby fluorine atom provides potent stabilization for the negative charge developed in the Meisenheimer intermediate. This stabilization is more pronounced from the ortho position than the para position, leading to a higher reaction rate for the ortho isomer.[7][8]

  • Good Leaving Group: Fluoride is an effective leaving group in SNAr reactions because its expulsion restores the aromaticity of the ring.

This high reactivity makes 2-fluorobenzonitrile an excellent substrate for synthesizing a wide variety of substituted benzonitriles.

snar_mechanism cluster_stabilization Role of o-Fluoro Group start 2-Fluorobenzonitrile + Nucleophile (Nu⁻) step1 Step 1: Nucleophilic Attack (Rate-Determining) start->step1 Addition intermediate Meisenheimer Complex (Resonance Stabilized) step1->intermediate Forms stabilized carbanion step2 Step 2: Elimination of Fluoride intermediate->step2 Restores Aromaticity stabilization_note The ortho-F strongly stabilizes the negative charge on the adjacent carbon via its powerful inductive (-I) effect. intermediate->stabilization_note product Substituted Product + Fluoride Ion (F⁻) step2->product Elimination

Caption: Logical workflow of the SNAr mechanism on 2-fluorobenzonitrile.

Experimental Protocol: SNAr Reaction with Morpholine

This protocol is a representative example adapted from established procedures for SNAr reactions on activated difluoroaromatic compounds.[6]

  • Reaction: Synthesis of 2-Morpholino-benzonitrile

  • Materials:

    • 2-Fluorobenzonitrile (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethyl Sulfoxide (DMSO), anhydrous

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 2-fluorobenzonitrile and anhydrous DMSO.

    • Add potassium carbonate and morpholine to the solution.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or recrystallization as needed.

  • Self-Validation: The success of the reaction is confirmed by the disappearance of the 2-fluorobenzonitrile spot/peak and the appearance of a new, more polar product spot/peak in TLC/HPLC analysis. Full characterization (¹H NMR, ¹³C NMR, MS) will validate the structure of the desired product.

Directing Transition Metal-Catalyzed C-CN Activation

Recent advances in organometallic chemistry have revealed a fascinating role for the ortho-fluoro substituent in directing the activation of the typically inert C–CN bond. Studies using zerovalent nickel complexes, such as [Ni(dippe)], have shown that fluorinated benzonitriles undergo oxidative addition to activate the C–CN bond.[1][9][10]

The reaction proceeds through an initial η²-nitrile complex, where the nickel center coordinates to the C≡N triple bond. This complex is in equilibrium with the C–CN bond activation product.[1][10] The ortho-fluoro substituent exerts a profound influence on this equilibrium:

  • Electronic Stabilization: The stability of the final C–CN bond activation product is strongly dependent on the number of ortho-fluoro substituents. Each ortho-fluorine provides a stabilizing effect of approximately -6.6 kcal/mol.[1][10] This is a significant driving force for the reaction.

  • Steric Influence: The presence of one or more ortho-fluoro groups can induce steric strain, causing the phenyl ring to twist relative to the nickel-ligand plane. In the case of 2,6-difluorobenzonitrile, this steric interaction can lead to a nearly perpendicular orientation of the phenyl group in the nickel complex.[1][9]

This reactivity provides a powerful method for developing novel catalytic cycles involving nitrile functional group metathesis and other transformations.

nickel_catalysis cluster_stabilization Role of o-Fluoro Group start 2-Fluorobenzonitrile + [Ni(0)L₂] complex η²-Nitrile Complex (Initial Coordination) start->complex Coordination activation Oxidative Addition (C-CN Cleavage) complex->activation Equilibrium Shift product C-CN Activation Product [(L₂)Ni(II)(CN)(Aryl)] activation->product stabilization_note o-Fluoro group stabilizes the final product by ~6.6 kcal/mol, driving the equilibrium forward via a strong electronic effect. product->stabilization_note

Caption: Pathway for Ni-catalyzed C-CN bond activation of 2-fluorobenzonitrile.

Substituent Effect on C-CN Activation Product Stability
Parameter Value
Stabilization per ortho-Fluoro Substituent-6.6 kcal/mol
Stabilization per meta-Fluoro Substituent-1.8 kcal/mol
Solvent EffectMore stable in polar solvents (e.g., THF)
Data sourced from studies with [Ni(dippe)] and DFT calculations.[1][10]

Modulating Reactivity at the Nitrile Group

The influence of the ortho-fluoro substituent extends to reactions involving the nitrile moiety itself. The combined inductive withdrawal from the fluorine and nitrile groups increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by nucleophiles like Grignard reagents or organolithiums.

A practical example is seen in the synthesis of the designer drug 2-Fluorodeschloroketamine (2-FDCK), where the first step involves the reaction of 2-fluorobenzonitrile with cyclopentyl magnesium bromide.[11] The electron-deficient nature of the aromatic ring, enhanced by the ortho-fluorine, facilitates this crucial C-C bond-forming reaction at the nitrile. This principle can be extended to other reactions such as reductions and cycloadditions, where the frontier molecular orbital energies of the nitrile are perturbed by the adjacent fluorine.

Practical Synthesis of 2-Fluorobenzonitrile

The accessibility of 2-fluorobenzonitrile is crucial for its widespread application. Modern synthetic methods have moved towards highly efficient and selective routes, overcoming the challenges of yield and purity found in older procedures.[12][13] One of the most effective industrial methods is the fluorodenitration of 2-nitrobenzonitrile.

Experimental Protocol: Synthesis via Fluorodenitration
  • Reaction: Synthesis of 2-Fluorobenzonitrile from 2-Nitrobenzonitrile

  • Materials:

    • 2-Nitrobenzonitrile (1.0 eq)

    • Tetramethylammonium fluoride (TMAF) (1.1 - 1.5 eq)

    • Polar aprotic solvent (e.g., DMSO, Sulfolane)

  • Procedure:

    • In a reaction vessel equipped with a stirrer and temperature control, dissolve 2-nitrobenzonitrile in the chosen anhydrous polar aprotic solvent.

    • Add tetramethylammonium fluoride (TMAF) to the solution portion-wise, monitoring for any exotherm.

    • Stir the reaction mixture at a mild temperature, typically between 25-50 °C.[13]

    • Monitor the reaction by HPLC or GC-MS. The reaction is often highly selective and can achieve near-quantitative conversion.[12][13]

    • Upon completion, the reaction is quenched by pouring into water.

    • The product is extracted using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

    • The combined organic extracts are washed with water and brine to remove the solvent and salt byproducts.

    • The organic layer is dried over an anhydrous drying agent, filtered, and concentrated.

    • The resulting 2-fluorobenzonitrile can be purified by vacuum distillation to achieve high purity.

  • Causality & Trustworthiness: This method is highly effective because the tetramethylammonium cation forms a stable ion pair with the displaced nitrite ion, which suppresses common side reactions like the formation of phenolic byproducts.[12][13] This inherent selectivity ensures a high-purity product, making the protocol a self-validating system for producing research- or industrial-grade material.

Conclusion

The ortho-fluoro substituent in benzonitrile is far more than a simple placeholder. It is a powerful control element that leverages a unique interplay of competing electronic effects and steric demands to profoundly influence reactivity. From serving as a potent activator in nucleophilic aromatic substitution to providing a critical stabilizing force in modern transition-metal catalysis, the ortho-fluoro group unlocks synthetic pathways that would otherwise be inaccessible. For the medicinal chemist, it offers a reliable handle to introduce fluorine into complex scaffolds, while for the process chemist, it provides a robust and reactive intermediate. A thorough understanding of the principles outlined in this guide empowers researchers to exploit the nuanced behavior of 2-fluorobenzonitrile, transforming it from a simple building block into a strategic tool for molecular innovation.

References

  • Lachaize, S., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency. [Link]

  • Bralsford, R., Harris, P. V., & Price, W. C. (1960). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 258(1295), 459-469. [Link]

  • Atesin, T., et al. (n.d.). Ortho Effect or Ortho-fluoro Effect: A Comparison of the C—CN Bond Activation of Substituted Benzonitriles with [Ni(dmpe)] Fragment using DFT Calculations at TACC. The University of Texas at Austin. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-fluorobenzonitrile. [Link]

  • ResearchGate. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Request PDF. [Link]

  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. [Link]

  • Meza, J., et al. (n.d.). Ortho-Fluoro or Ortho Effect: A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment using DFT calculations. [Link]

  • Atesin, T., et al. (2020). Ortho-Fluoro or Ortho Effect? Oxidative Addition of Zerovalent Nickel into the C—CN Bond of Substituted Benzonitriles. OSTI.GOV. [Link]

  • Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

  • Chemistry Stack Exchange. (2024). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. [Link]

  • Welch, C. Z., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Mukherjee, V., Singh, N. P., & Yadav, R. A. (2011). Vibrational fundamentals and natural bond orbitals analysis of some tri-fluorinated benzonitriles in ground state. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 81(1), 609–619. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

  • Sparrow Chemical. (n.d.). Fluorobenzonitrile Series. [Link]

  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. [Link]

  • PubChem. (n.d.). 4-Fluorobenzonitrile. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Crucial Role of 2-Fluorobenzonitrile in Advanced Chemical Manufacturing. [Link]

  • ResearchGate. (2012). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]

  • ChemWhat. (n.d.). 4-Fluorobenzonitrile CAS#: 1194-02-1. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-fluoro- (CAS 1194-02-1). [Link]

  • Zhang, M., et al. (2023). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. International Journal of Molecular Sciences. [Link]

  • MDPI. (2021). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. [Link]

  • Wikipedia. (n.d.). 2-Fluorodeschloroketamine. [Link]

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The Researcher's Compass: A Technical Guide to 4-(Difluoromethoxy)-3-fluorobenzonitrile for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide is tailored for researchers, medicinal chemists, and professionals in drug development. It provides a comprehensive overview of 4-(Difluoromethoxy)-3-fluorobenzonitrile, a fluorinated building block of significant interest in modern medicinal chemistry. This guide navigates the landscape of its procurement, including a detailed analysis of suppliers and cost structures. Beyond commercial availability, we delve into the synthetic strategies that underpin its production, offering insights into the factors that influence purity and price. A critical examination of its applications, particularly as a precursor to kinase inhibitors, is presented. Furthermore, this guide establishes a framework for ensuring the quality and consistency of this crucial reagent through detailed analytical protocols.

Introduction: The Strategic Value of Fluorinated Building Blocks

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethoxy group (-OCF₂H), in particular, has emerged as a valuable substituent, offering a nuanced modulation of these properties.

4-(Difluoromethoxy)-3-fluorobenzonitrile (CAS No. 954388-59-1) is a prime example of a fluorinated building block that is gaining traction in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a difluoromethoxy group and a fluorine atom on a benzonitrile scaffold, provides multiple points for synthetic diversification, making it a versatile precursor for a range of therapeutic agents, most notably in the realm of oncology. This guide serves as a comprehensive resource for scientists looking to leverage the potential of this compound in their research and development endeavors.

Sourcing and Procurement: A Supplier Landscape Analysis

The accessibility and quality of starting materials are paramount in any research campaign. 4-(Difluoromethoxy)-3-fluorobenzonitrile is available from a variety of chemical suppliers, catering to both small-scale research needs and bulk manufacturing requirements.

Key Suppliers and Cost Comparison

A survey of prominent suppliers reveals a competitive market for 4-(Difluoromethoxy)-3-fluorobenzonitrile. The cost is primarily influenced by the quantity purchased and the purity of the material. Below is a comparative analysis of offerings from several reputable vendors.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)Price per Gram (USD)
Sigma-Aldrich BLD Pharmatech≥95%InquireInquireInquire
Lead Sciences BD39229595%100mg, 250mg, 1g, 5g€12 - €153€41/g (for 1g)
Advanced ChemBlocks V15564295%5g, 25g$260 (5g), $1040 (25g)$52/g (for 5g)

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to obtain a direct quote from the suppliers for the most up-to-date pricing and availability.

Factors Influencing Cost

The cost of 4-(Difluoromethoxy)-3-fluorobenzonitrile is intrinsically linked to the complexity of its synthesis. The introduction of the difluoromethoxy group, in particular, often requires specialized reagents and reaction conditions, which can contribute significantly to the overall cost. Furthermore, the purification of fluorinated compounds to high levels of purity can be challenging, adding to the manufacturing expense. As with most specialty chemicals, economies of scale play a crucial role; the price per gram typically decreases substantially with larger order quantities.

Synthetic Strategies: Understanding the Chemistry Behind the Compound

A thorough understanding of the synthetic routes to 4-(Difluoromethoxy)-3-fluorobenzonitrile is essential for appreciating the potential impurities and for developing robust quality control methods. While specific proprietary synthesis details are often not disclosed by manufacturers, a plausible and well-referenced synthetic pathway can be constructed based on established organic chemistry principles and patent literature for analogous compounds.

A common strategy for the synthesis of difluoromethoxy-substituted aromatics involves the reaction of a phenolic precursor with a difluorocarbene source. A potential synthetic route to 4-(Difluoromethoxy)-3-fluorobenzonitrile is outlined below.

G A 3-Fluoro-4-hydroxybenzonitrile B 4-(Difluoromethoxy)-3-fluorobenzonitrile A->B  Chlorodifluoromethane (CHClF₂)  Base (e.g., NaOH or K₂CO₃)  Phase Transfer Catalyst  Solvent (e.g., DMF, Dioxane)  Heat

Caption: Plausible synthetic route to 4-(Difluoromethoxy)-3-fluorobenzonitrile.

This reaction typically involves the deprotonation of the hydroxyl group of 3-fluoro-4-hydroxybenzonitrile with a base, followed by nucleophilic attack on a difluorocarbene precursor like chlorodifluoromethane. The use of a phase-transfer catalyst can be beneficial in facilitating the reaction between the aqueous and organic phases. The purification of the final product is often achieved through distillation or column chromatography.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of 4-(Difluoromethoxy)-3-fluorobenzonitrile in the pharmaceutical industry is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The benzonitrile moiety can be transformed into various heterocycles that are common scaffolds in kinase inhibitors. The fluorine and difluoromethoxy substituents can then be strategically positioned to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

G A 4-(Difluoromethoxy)-3-fluorobenzonitrile B Heterocyclic Intermediate A->B  Cyclization Reactions  (e.g., with hydrazines, amidines) C Kinase Inhibitor API B->C  Further Functionalization  (e.g., cross-coupling reactions)

Caption: Generalized workflow for the synthesis of kinase inhibitors.

Quality Control and Analytical Protocols: Ensuring Purity and Identity

The purity and identity of 4-(Difluoromethoxy)-3-fluorobenzonitrile are critical for its successful application in multi-step syntheses. A robust quality control (QC) program should be in place to ensure the material meets the required specifications.

Certificate of Analysis (CoA): A Snapshot of Quality

A Certificate of Analysis from the supplier is the first line of quality assessment. A typical CoA for 4-(Difluoromethoxy)-3-fluorobenzonitrile should include:

  • Appearance: A description of the physical state and color.

  • Identity: Confirmation of the structure, typically by ¹H NMR and/or Mass Spectrometry.

  • Purity: The percentage of the desired compound, usually determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Residual Solvents: The amount of any remaining solvents from the synthesis and purification process.

  • Water Content: The percentage of water, typically measured by Karl Fischer titration.

In-House Quality Control: A Detailed Experimental Protocol

For critical applications, it is advisable to perform in-house QC testing to verify the supplier's CoA and to assess the stability of the material over time.

Objective: To determine the purity of 4-(Difluoromethoxy)-3-fluorobenzonitrile by reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • 4-(Difluoromethoxy)-3-fluorobenzonitrile sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-(Difluoromethoxy)-3-fluorobenzonitrile in acetonitrile at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working standard and sample solution at a concentration of 0.1 mg/mL by diluting with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 90
      25 90
      26 40

      | 30 | 40 |

  • Data Analysis:

    • Integrate the peaks in the chromatograms.

    • Calculate the purity of the sample by the area percent method.

G A Sample Receipt B Visual Inspection A->B C CoA Review B->C D In-House QC Testing C->D E HPLC Purity D->E F ¹H NMR Identity D->F G Material Release E->G  Purity ≥ 95% H Quarantine / Reject E->H  Purity < 95% F->G  Structure Confirmed F->H  Structure Incorrect

Methodological & Application

Application Notes and Protocols for the Difluoromethoxylation of 3-Fluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Difluoromethoxy Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups is a cornerstone of modern drug discovery, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the difluoromethoxy (-OCF2H) group has emerged as a particularly valuable moiety. Its unique electronic properties, including its nature as a lipophilic hydrogen bond donor, can enhance metabolic stability, improve membrane permeability, and provide novel binding interactions with biological targets.[1] For scaffolds such as 3-fluorobenzonitrile, which are present in numerous pharmacologically active compounds, the strategic installation of a difluoromethoxy group can unlock new avenues for lead optimization and the development of next-generation therapeutics.

This application note provides a detailed guide to the reaction conditions for the difluoromethoxylation of 3-fluorobenzonitrile derivatives. We will focus on a state-of-the-art photocatalytic approach for direct C-H difluoromethoxylation, offering a streamlined and efficient route to these valuable compounds.

Reaction Mechanism: A Radical-Mediated Pathway to C-O Bond Formation

The direct C-H difluoromethoxylation of arenes and heteroarenes can be achieved through a visible-light-mediated photoredox catalytic cycle.[2][3] This method circumvents the need for pre-functionalized substrates, which is often a limitation of traditional synthetic approaches.[2] The key to this transformation is the use of a bespoke, bench-stable, and redox-active difluoromethoxylating reagent.[2][4]

The proposed mechanism, as elucidated by Ngai and coworkers, involves the following key steps:[2][3]

  • Photoexcitation: A photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and is excited to a higher energy state.

  • Single Electron Transfer (SET): The excited photocatalyst reduces the cationic difluoromethoxylating reagent, initiating the formation of a neutral radical intermediate.[2]

  • Radical Generation: This unstable intermediate undergoes rapid fragmentation to exclusively generate the difluoromethoxy radical (•OCF2H).[2]

  • Radical Addition: The electrophilic •OCF2H radical adds to the electron-rich aromatic ring of the 3-fluorobenzonitrile derivative.

  • Oxidation and Deprotonation: The resulting cyclohexadienyl radical is oxidized by the photocatalyst in its oxidized state, and a subsequent deprotonation step rearomatizes the ring, yielding the desired difluoromethoxylated product.[2][3]

Difluoromethoxylation Mechanism cluster_sub Substrate Transformation PC Photocatalyst (PC) PC_exc Excited PC* PC->PC_exc Visible Light PC_ox Oxidized PC+ PC_exc->PC_ox SET Radical_Int Radical Intermediate (R-OCF2H•) PC_ox->PC Regeneration Product Difluoromethoxylated Product (Ar-OCF2H) Reagent Difluoromethoxylating Reagent (R-OCF2H+) Reagent->Radical_Int e- OCF2H_rad •OCF2H Radical Radical_Int->OCF2H_rad Fragmentation Adduct Cyclohexadienyl Radical OCF2H_rad->Adduct ArH 3-Fluorobenzonitrile (Ar-H) ArH->Adduct Adduct->Product Oxidation & -H+

Caption: Proposed mechanism for photocatalytic C-H difluoromethoxylation.

Experimental Protocol: Photocatalytic Difluoromethoxylation of 3-Fluorobenzonitrile

This protocol is adapted from the general procedure reported by Ngai and coworkers for the difluoromethoxylation of arenes and may require optimization for specific 3-fluorobenzonitrile derivatives.[2]

Materials and Equipment:
  • 3-Fluorobenzonitrile derivative (Substrate)

  • 1-(Difluoromethoxy)-3-methyl-6-nitro-4-(trifluoromethyl)-1H-benzo[d][2][5][6]triazol-3-ium trifluoromethanesulfonate (Difluoromethoxylating Reagent)[2]

  • fac-Ir(ppy)3 (Tris(2-phenylpyridine)iridium(III)) or Ru(bpy)3(PF6)2 (Photocatalyst)

  • Acetonitrile (MeCN), anhydrous

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED lamp (e.g., 34 W Kessil lamp)

  • Standard laboratory glassware for workup and purification

  • Inert gas (Nitrogen or Argon) supply

Procedure:

Experimental_Workflow A 1. Reagent Preparation B 2. Reaction Setup A->B Add reagents to vial C 3. Irradiation B->C Stir under inert atmosphere D 4. Workup C->D 24-48 h at room temp. E 5. Purification D->E Quench and extract

Caption: General experimental workflow for photocatalytic difluoromethoxylation.

  • Reaction Setup: In a nitrogen-filled glovebox, add the 3-fluorobenzonitrile derivative (0.1 mmol, 1.0 equiv), the difluoromethoxylating reagent (0.12 mmol, 1.2 equiv), and the photocatalyst (fac-Ir(ppy)3, 1-5 mol%) to a Schlenk tube or vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous acetonitrile (1.0 mL) to the reaction vessel.

  • Degassing (Optional but Recommended): While not strictly required, three cycles of freeze-pump-thaw can ensure an oxygen-free environment and may improve reproducibility.[2]

  • Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times range from 24 to 48 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: After filtering off the drying agent, concentrate the organic phase and purify the crude product by column chromatography on silica gel to afford the desired difluoromethoxylated 3-fluorobenzonitrile derivative.

Safety Precautions:
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The difluoromethoxylating reagent and photocatalysts should be handled with care.

  • Protect the reaction from ambient light before irradiation.

Data Summary: Representative Reaction Conditions

The following table summarizes typical reaction parameters for the photocatalytic difluoromethoxylation of arenes, which can be used as a starting point for the optimization of reactions with 3-fluorobenzonitrile derivatives.

ParameterConditionReference
Substrate Arenes and Heteroarenes[2]
Reagent Cationic benzotriazole-based -OCF2H reagent[2]
Photocatalyst fac-Ir(ppy)3 or Ru(bpy)3(PF6)2 (1-5 mol%)[2]
Solvent Acetonitrile (MeCN)[2]
Light Source Blue LEDs[1]
Temperature Room Temperature[2]
Atmosphere Inert (Nitrogen or Argon)[2]
Reaction Time 24-48 hours[2]

Troubleshooting

  • Low Conversion:

    • Increase the catalyst loading (up to 5 mol%).

    • Increase the equivalency of the difluoromethoxylating reagent (up to 1.5 equiv).

    • Ensure the solvent is anhydrous.

    • Increase the reaction time.

  • Formation of Side Products:

    • Decrease the reaction temperature.

    • Optimize the stoichiometry of the reagents.

  • No Reaction:

    • Verify the functionality of the light source.

    • Ensure the purity of the reagents and solvent.

Alternative Strategy: O-Difluoromethylation of Hydroxylated Precursors

An alternative, albeit less direct, approach involves the O-difluoromethylation of a corresponding phenol precursor. This two-step process would first require the synthesis of a hydroxy-3-fluorobenzonitrile derivative, followed by difluoromethylation. This classical method typically employs a difluorocarbene precursor, such as sodium chlorodifluoroacetate, under basic conditions.[7] While this route requires the synthesis of an intermediate, it can be a robust alternative if direct C-H functionalization proves to be low-yielding for a particular substrate.[2]

Conclusion

The photocatalytic C-H difluoromethoxylation offers a powerful and direct method for the synthesis of difluoromethoxylated 3-fluorobenzonitrile derivatives. This approach, characterized by its mild reaction conditions and operational simplicity, is well-suited for late-stage functionalization in drug discovery programs. The provided protocol serves as a comprehensive starting point for researchers to explore this valuable transformation and accelerate the development of novel chemical entities.

References

  • Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(12), 3646–3652. [Link]

  • Lee, J. W., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Israel Journal of Chemistry, 59(3-4), 268-280. [Link]

  • Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]

  • Li, G., et al. (2023). Synthesis of Ngai Reagent and Longer Carbon Chain Variants for Perfluoroalkoxylations. Organic Letters, 25(33), 6129–6133. [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7075-7105. [Link]

  • Yin, G., et al. (2018). Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO2CF2H under Transition-Metal-Free Conditions. Organic Letters, 20(17), 5354–5358. [Link]

  • Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(12), 3646–3652. [Link]

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The Strategic Application of 4-(Difluoromethoxy)-3-fluorobenzonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Prominence of Fluorine in Drug Design

The strategic incorporation of fluorine and fluorinated moieties has become a cornerstone of contemporary medicinal chemistry.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, provide medicinal chemists with a powerful tool to fine-tune the druglike properties of bioactive molecules.[2] Among the various fluorinated substituents, the difluoromethoxy group (-OCHF₂) has garnered significant interest as a bioisosteric replacement for less stable or less potent functional groups.[3] This application note delves into the utility of a key fluorinated building block, 4-(Difluoromethoxy)-3-fluorobenzonitrile (1) , in the synthesis of potent kinase inhibitors, providing a detailed protocol for its application.

The difluoromethoxy group offers a unique balance of properties. It is more lipophilic than a methoxy group, aiding in membrane permeability, yet it can also act as a hydrogen bond donor, a property absent in the trifluoromethoxy group.[4] Furthermore, the strong carbon-fluorine bonds contribute to increased metabolic stability, a crucial factor in improving the pharmacokinetic profile of drug candidates.[5] The presence of an additional fluorine atom on the benzene ring and a versatile nitrile group makes 4-(difluoromethoxy)-3-fluorobenzonitrile a highly valuable and reactive intermediate for the synthesis of complex molecular architectures.

PropertyValueSource
Molecular Formula C₈H₄F₃NO[6][7]
Molecular Weight 187.12 g/mol [6][7]
CAS Number 954388-59-1[6][7]
Appearance Liquid[8]
Purity ≥95%[6][7]
Storage Sealed in dry, Room Temperature[6]

Application Focus: Synthesis of a Key Intermediate for Janus Kinase (JAK) Inhibitors

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling.[9] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of inflammatory diseases and cancers, making JAKs a prime therapeutic target.[9] Several JAK inhibitors, such as Ruxolitinib, have been approved for clinical use.[4][10] The pyrrolo[2,3-d]pyrimidine scaffold is a common core structure in many kinase inhibitors, including those targeting JAKs.[1][3][11][12][13]

This application note provides a protocol for a key transformation of 4-(difluoromethoxy)-3-fluorobenzonitrile into a versatile triazole intermediate, which can then be further elaborated to construct a JAK inhibitor scaffold. The nitrile group of 1 serves as a crucial handle for the formation of the heterocyclic core.

Experimental Protocol: Synthesis of 1-(2-cyano-2-(4-(difluoromethoxy)-3-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylate

This protocol details the conversion of the nitrile functionality of 4-(difluoromethoxy)-3-fluorobenzonitrile into a more complex intermediate poised for further synthetic manipulations. This transformation is a critical step in the construction of various heterocyclic systems relevant to medicinal chemistry.

Rationale: The following protocol outlines a multi-step sequence commencing with the α-bromination of the nitrile, followed by a nucleophilic substitution with sodium azide to introduce the azide functionality. The subsequent [3+2] cycloaddition with an alkyne, a classic example of "click chemistry," provides a stable triazole ring. This triazole can then serve as a linchpin for introducing additional molecular complexity.

Materials:

  • 4-(Difluoromethoxy)-3-fluorobenzonitrile (1)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Ethyl propiolate

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Step-by-Step Procedure:

Step 1: Synthesis of 2-bromo-2-(4-(difluoromethoxy)-3-fluorophenyl)acetonitrile (2)

  • To a solution of 4-(difluoromethoxy)-3-fluorobenzonitrile (1) (1.0 eq) in CCl₄, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide (BPO) (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure to yield the crude α-bromo nitrile (2) , which can be used in the next step without further purification.

Step 2: Synthesis of 2-azido-2-(4-(difluoromethoxy)-3-fluorophenyl)acetonitrile (3)

  • Dissolve the crude 2-bromo-2-(4-(difluoromethoxy)-3-fluorophenyl)acetonitrile (2) (1.0 eq) in DMF.

  • Add sodium azide (NaN₃) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude azide (3) .

Step 3: Synthesis of 1-(1-cyano-1-(4-(difluoromethoxy)-3-fluorophenyl)methyl)-1H-1,2,3-triazole-4-carboxylate (4)

  • Dissolve the crude 2-azido-2-(4-(difluoromethoxy)-3-fluorophenyl)acetonitrile (3) (1.0 eq) and ethyl propiolate (1.2 eq) in a mixture of DCM and water.

  • Add copper(I) iodide (CuI) (0.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired triazole intermediate (4) .

Visualizing the Synthetic Pathway

The following diagrams illustrate the described synthetic workflow and the central role of 4-(difluoromethoxy)-3-fluorobenzonitrile as a starting material.

G cluster_0 Synthetic Workflow Start 4-(Difluoromethoxy)- 3-fluorobenzonitrile (1) Step1 α-Bromination Start->Step1 Intermediate2 2-bromo-2-(4-(difluoromethoxy) -3-fluorophenyl)acetonitrile (2) Step1->Intermediate2 Step2 Azide Formation Intermediate2->Step2 Intermediate3 2-azido-2-(4-(difluoromethoxy) -3-fluorophenyl)acetonitrile (3) Step2->Intermediate3 Step3 [3+2] Cycloaddition Intermediate3->Step3 Product Triazole Intermediate (4) Step3->Product reaction_scheme cluster_reagents mol1 NC-C₆H₃(F)(OCHF₂) mol2 Br-CH(CN)-C₆H₃(F)(OCHF₂) mol1->mol2 Step 1 mol3 N₃-CH(CN)-C₆H₃(F)(OCHF₂) mol2->mol3 Step 2 mol4 Triazole-C(CN)-C₆H₃(F)(OCHF₂) mol3->mol4 Step 3 reagents1 NBS, BPO CCl₄, Reflux reagents2 NaN₃ DMF reagents3 Ethyl propiolate CuI, DIPEA

Caption: Reaction scheme for the synthesis of the triazole intermediate.

Conclusion and Future Outlook

4-(Difluoromethoxy)-3-fluorobenzonitrile is a valuable and versatile building block in medicinal chemistry. Its unique combination of a metabolically robust difluoromethoxy group, a directing fluorine atom, and a synthetically malleable nitrile group makes it an attractive starting material for the synthesis of complex bioactive molecules. The protocol provided herein demonstrates a practical approach to leveraging the reactivity of the nitrile group to construct a key triazole intermediate, a common feature in many kinase inhibitors. This highlights the potential of 4-(difluoromethoxy)-3-fluorobenzonitrile in the development of next-generation therapeutics, particularly in the realm of JAK inhibitors for the treatment of inflammatory diseases and cancer. Further exploration of the reactivity of this compound is warranted to expand its application in the synthesis of diverse chemical scaffolds.

References

  • Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. PubMed Central. Accessed January 21, 2026. [Link]

  • Synthesis method of ruxolitinib intermediate. Eureka | Patsnap. Accessed January 21, 2026. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Accessed January 21, 2026. [Link]

  • JAK INHIBITOR COMPOUND AND USE THEREOF. European Patent Office. Accessed January 21, 2026. [Link]

  • SYNTHESIS PROCESS OF RUXOLITINIB. European Patent Office. Accessed January 21, 2026. [Link]

  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). WIPO. Accessed January 21, 2026. [Link]

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4-(Difluoromethoxy)-3-fluorobenzonitrile as an intermediate for API synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: 4-(Difluoromethoxy)-3-fluorobenzonitrile

A Critical Intermediate in the Synthesis of Next-Generation Janus Kinase (JAK) Inhibitors

Abstract

4-(Difluoromethoxy)-3-fluorobenzonitrile has emerged as a highly valuable, fluorinated building block in modern medicinal chemistry. Its unique electronic properties and structural characteristics make it a crucial intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of this intermediate, with a primary focus on its role in the synthesis of the Janus Kinase 1 (JAK1) inhibitor, Abrocitinib. We will explore the underlying scientific principles, provide detailed experimental protocols for a key synthetic transformation, and discuss essential analytical and quality control measures.

Compound Profile: Physicochemical Properties and Safety

Handling any chemical intermediate requires a thorough understanding of its properties and associated safety protocols. 4-(Difluoromethoxy)-3-fluorobenzonitrile is a substituted benzonitrile that serves as a cornerstone for introducing the pharmacologically significant difluoromethoxy group.

PropertyValueSource(s)
IUPAC Name 4-(difluoromethoxy)-3-fluorobenzonitrile[1]
CAS Number 954388-59-1[1][2]
Molecular Formula C₈H₄F₃NO[2]
Molecular Weight 187.12 g/mol [1]
Appearance Liquid
Purity Typically ≥95%[1][2]
Storage Conditions Sealed in a dry environment at room temperature[2]
Solubility Soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate)

Safety Information:

  • Signal Word: Warning

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338.

The Central Role in Janus Kinase (JAK) Inhibitor Synthesis

The significance of 4-(difluoromethoxy)-3-fluorobenzonitrile is intrinsically linked to the therapeutic importance of the APIs it helps create. Its primary application is in the synthesis of selective JAK inhibitors, a class of drugs transforming the treatment of autoimmune and inflammatory diseases.[3]

The JAK-STAT Signaling Pathway: A Therapeutic Target

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade used by numerous cytokines and growth factors to regulate cellular processes like immunity, cell growth, and differentiation.[3][4] Dysregulation of this pathway is a key factor in the pathogenesis of autoimmune disorders such as atopic dermatitis and rheumatoid arthritis.[3][4] Small-molecule JAK inhibitors ("jakinibs") function by blocking the activity of specific JAK enzymes, thereby modulating the inflammatory response.[5][6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation GeneTx Gene Transcription (Inflammatory Response) DNA->GeneTx 6. Regulation

Figure 1: Simplified JAK-STAT Signaling Pathway.
Application in Abrocitinib Synthesis

Abrocitinib is an orally available, selective JAK1 inhibitor approved for the treatment of moderate-to-severe atopic dermatitis.[7][8] The molecular architecture of Abrocitinib requires a specific substituted benzylamine moiety for its construction. 4-(Difluoromethoxy)-3-fluorobenzonitrile serves as the ideal starting material to generate this critical fragment.

The difluoromethoxy (-OCF₂H) group is a key bioisostere for methoxy (-OCH₃) or hydroxyl (-OH) groups.[9] Its introduction into a drug molecule can significantly enhance metabolic stability by preventing O-demethylation, improve lipophilicity, and modulate pKa, thereby optimizing the pharmacokinetic profile of the final API.[10][11]

Key Synthetic Transformation: Nitrile Reduction to Primary Amine

A pivotal step in utilizing 4-(difluoromethoxy)-3-fluorobenzonitrile for API synthesis, such as in the pathway towards Abrocitinib, is the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). This transformation converts the benzonitrile into (4-(difluoromethoxy)-3-fluorophenyl)methanamine, a versatile intermediate ready for subsequent coupling reactions.

Catalytic hydrogenation is a robust and scalable method for this conversion, favored in pharmaceutical manufacturing for its high efficiency, clean reaction profile, and avoidance of metal hydride waste streams.

protocol_workflow start Start setup Reaction Setup: - Add Intermediate, Solvent (MeOH), Catalyst (Raney Ni) - Seal vessel start->setup purge System Purge: - Evacuate and backfill with N₂ (3x) - Evacuate and backfill with H₂ (3x) setup->purge react Hydrogenation Reaction: - Pressurize with H₂ (50 psi) - Heat to 40-50°C - Stir vigorously for 4-6 hours purge->react monitor Reaction Monitoring: - TLC or HPLC analysis - Check for disappearance of starting material react->monitor monitor->react Incomplete workup Work-up & Filtration: - Cool to RT, vent pressure - Purge with N₂ - Filter through Celite® to remove catalyst - Wash pad with MeOH monitor->workup Complete concentrate Concentration: - Remove solvent under reduced pressure workup->concentrate extract Aqueous Extraction (Optional): - Dissolve residue in EtOAc - Wash with sat. NaHCO₃, then brine - Dry over Na₂SO₄ concentrate->extract purify Purification & Isolation: - Concentrate purified organic layer - Product obtained as an oil or solid extract->purify qc QC Analysis: - ¹H NMR, ¹³C NMR, MS, HPLC Purity purify->qc end End Product: (4-(difluoromethoxy)-3-fluorophenyl)methanamine qc->end

Figure 2: General workflow for the catalytic hydrogenation of the title intermediate.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a representative procedure for the reduction of 4-(difluoromethoxy)-3-fluorobenzonitrile to (4-(difluoromethoxy)-3-fluorophenyl)methanamine using Raney Nickel as the catalyst.

Causality & Rationale:

  • Catalyst: Raney® Nickel is chosen as it is a highly active and cost-effective catalyst for nitrile hydrogenation. It operates under moderate pressure and temperature conditions.

  • Solvent: Methanol (or Ethanol) is an excellent solvent for both the starting material and the product. Using an alcohol saturated with ammonia can sometimes help prevent the formation of secondary amine byproducts, though it is often not necessary with highly active catalysts.

  • Pressure & Temperature: Moderate pressure (50 psi) and mild heat (40-50°C) increase the reaction rate without promoting side reactions or requiring specialized high-pressure equipment.

  • Filtration: Filtering through Celite® is critical for the complete and safe removal of the pyrophoric Raney® Ni catalyst. The filter cake must be kept wet to prevent ignition upon exposure to air.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-(Difluoromethoxy)-3-fluorobenzonitrile≥95%Sigma-Aldrich
Raney® Nickel (50% slurry in water)Catalyst GradeSigma-Aldrich
Methanol (MeOH), AnhydrousACS GradeFisher Scientific
Hydrogen (H₂), high purity≥99.99%Airgas
Nitrogen (N₂), inert≥99.9%Airgas
Celite® 545Filtration AgentSigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR
Saturated Sodium Bicarbonate (aq.)Reagent Grade
Brine (Saturated NaCl aq.)Reagent Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade
Parr Hydrogenation Apparatus or similar--
Step-by-Step Procedure
  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (approx. 0.1 eq by dry weight) with deionized water (3x) and then with anhydrous methanol (3x) to remove residual water. Caution: Keep the catalyst solvent-wet at all times.

  • Reaction Setup: To a Parr shaker vessel or a suitable autoclave, add 4-(difluoromethoxy)-3-fluorobenzonitrile (1.0 eq). Under a gentle stream of nitrogen, add the washed Raney® Nickel catalyst. Add anhydrous methanol (approx. 10 mL per gram of starting material).

  • System Purge: Seal the reaction vessel. Evacuate the atmosphere and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation: Evacuate the vessel and introduce hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 40-50°C. The reaction is typically exothermic initially. Maintain the hydrogen pressure at 50 psi.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. For a more precise check, a sample can be carefully depressurized, withdrawn, filtered, and analyzed by TLC or HPLC to confirm the disappearance of the starting material (Typical runtime: 4-6 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Carefully vent the hydrogen pressure and purge the vessel with nitrogen three times.

  • Catalyst Removal: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite®. CRITICAL: Do not allow the filter cake to dry. Wash the filter cake thoroughly with methanol. The wet filter cake should be quenched immediately and carefully with large amounts of water.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, (4-(difluoromethoxy)-3-fluorophenyl)methanamine, which is often an oil.

  • Purification (if necessary): The crude product can be purified by dissolving it in ethyl acetate, washing with saturated sodium bicarbonate solution and then brine, drying over anhydrous sodium sulfate, filtering, and concentrating in vacuo.

Analytical Methods and Quality Control

Ensuring the identity and purity of the intermediate is paramount for the success of subsequent API synthesis steps.

ParameterMethodExpected Result
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)¹H NMR should show the appearance of a new singlet for the -CH₂- group (~3.9 ppm) and a broad singlet for the -NH₂ protons. The nitrile carbon signal (~118 ppm) in ¹³C NMR will be absent. MS will confirm the correct molecular weight (M+H⁺ ≈ 188.06).
Purity HPLC (Reverse Phase)≥95% purity is typically required. A standard method might use a C18 column with a water/acetonitrile gradient and UV detection at ~254 nm.
Residual Solvent GC-HS (Gas Chromatography-Headspace)Methanol and other process solvents should be below the limits specified by ICH guidelines for pharmaceutical intermediates.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive catalyst.2. Insufficient hydrogen pressure or leak.3. Low temperature.1. Use fresh or newly activated catalyst.2. Check the system for leaks and ensure the pressure is maintained.3. Increase the temperature slightly (e.g., to 55-60°C), but monitor for byproduct formation. Extend reaction time.
Formation of Byproducts 1. Over-reduction (defluorination).2. Formation of secondary amine.1. Use milder conditions (lower temperature/pressure). Consider a different catalyst like Palladium on Carbon (Pd/C).2. Add ammonia to the reaction solvent (e.g., 7N NH₃ in MeOH) to suppress secondary amine formation.
Low Isolated Yield 1. Incomplete reaction.2. Product loss during work-up/filtration.3. Product is volatile.1. Ensure the reaction goes to completion via monitoring.2. Ensure the catalyst filter cake is washed thoroughly.3. Use care during solvent removal; avoid high vacuum and excessive heat.

Conclusion

4-(Difluoromethoxy)-3-fluorobenzonitrile is more than a mere building block; it is an enabling component for the development of advanced therapeutics. Its strategic importance in the synthesis of the JAK1 inhibitor Abrocitinib highlights the critical role that fluorinated intermediates play in modern drug design and development. By providing enhanced metabolic stability and optimized physicochemical properties, this intermediate allows medicinal chemists to overcome significant pharmacokinetic challenges. The protocols and data presented herein offer a robust framework for the effective utilization of this valuable compound in API synthesis campaigns.

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Application Notes: 4-(Difluoromethoxy)-3-fluorobenzonitrile as a Privileged Scaffold for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Advanced Fluorinated Intermediates

The relentless evolution of resistance in target pests and pathogens, coupled with an increasingly stringent regulatory landscape, necessitates a paradigm shift in the discovery of new agrochemical active ingredients. The modern agrochemical industry is thus tasked with developing molecules that are not only highly efficacious but also possess favorable toxicological and environmental profiles.[1] In this context, the strategic incorporation of fluorine into molecular scaffolds has emerged as a cornerstone of contemporary agrochemical design.[2] The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, can profoundly influence the biological activity and overall performance of a molecule.[3]

Among the plethora of fluorine-containing motifs, the difluoromethoxy (-OCF₂H) group has garnered significant attention for its ability to act as a bioisostere of more traditional functional groups, while offering distinct advantages in terms of stability and membrane permeability.[4] This application note provides a comprehensive technical guide on the utility of 4-(Difluoromethoxy)-3-fluorobenzonitrile (CAS 954388-59-1), a highly functionalized aromatic building block, in the conceptualization and synthesis of novel agrochemical candidates. We will explore its application through the lens of a hypothetical, yet scientifically plausible, discovery workflow for a novel fungicide, underscoring the versatility of this intermediate in modern crop protection research.

Physicochemical Properties of 4-(Difluoromethoxy)-3-fluorobenzonitrile

A thorough understanding of the starting material's properties is fundamental to its effective application in multi-step synthesis. The key physicochemical characteristics of 4-(Difluoromethoxy)-3-fluorobenzonitrile are summarized below.

PropertyValueReference
CAS Number 954388-59-1[5]
Molecular Formula C₈H₄F₃NO[5]
Molecular Weight 187.12 g/mol [5]
Appearance Liquid
Purity ≥95%[5]
Storage Room Temperature, sealed in dry conditions
SMILES N#CC1=CC=C(OC(F)F)C(F)=C1[5]
InChI Key FZWSJWLBGNEBBD-UHFFFAOYSA-N

Synthetic Utility in Agrochemical Design: A Hypothetical Fungicide Candidate

The unique substitution pattern of 4-(Difluoromethoxy)-3-fluorobenzonitrile, featuring a synthetically versatile nitrile group and a desirable fluorine-containing moiety, makes it an exemplary starting material for the synthesis of complex heterocyclic compounds. The nitrile can be readily transformed into a variety of functional groups, including amines and aldehydes, which serve as key handles for constructing the core scaffolds of many commercial agrochemicals.[6]

To illustrate its potential, we propose the synthesis of a hypothetical pyrazole-carboxamide fungicide, AG-DFB-345 , a class of compounds known to be potent inhibitors of the succinate dehydrogenase (SDHI) enzyme in the fungal respiratory chain.

Experimental Protocol: Synthesis of Hypothetical Fungicide AG-DFB-345

This protocol outlines a plausible multi-step synthesis of AG-DFB-345, demonstrating the strategic use of 4-(Difluoromethoxy)-3-fluorobenzonitrile as a key intermediate.

Part 1: Synthesis of 4-(Difluoromethoxy)-3-fluorobenzyl bromide (Intermediate 1)

  • Reduction of Nitrile to Amine: To a solution of 4-(Difluoromethoxy)-3-fluorobenzonitrile (1.0 eq) in anhydrous THF, add Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the sequential addition of water and 15% NaOH solution.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the crude (4-(Difluoromethoxy)-3-fluorophenyl)methanamine.

  • Sandmeyer-type Bromination: The crude amine is then subjected to a Sandmeyer-type reaction using NaNO₂/HBr followed by CuBr to yield 4-(Difluoromethoxy)-3-fluorobenzyl bromide (Intermediate 1 ). Purify by column chromatography.

Part 2: Synthesis of AG-DFB-345

  • Alkylation of Pyrazole: In a suitable reaction vessel, dissolve 3-(trifluoromethyl)-1H-pyrazole (1.1 eq) in DMF. Add potassium carbonate (K₂CO₃) (2.0 eq) and stir the suspension for 15 minutes.

  • Add a solution of Intermediate 1 (1.0 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12 hours.

  • Cool the reaction to room temperature and pour into ice-water. Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude pyrazole intermediate.

  • Hydrolysis and Amide Coupling: The pyrazole intermediate is then hydrolyzed to the corresponding carboxylic acid, followed by an amide coupling reaction with 2-aminopropane to yield the final product, AG-DFB-345 . Purify by recrystallization or column chromatography.

The causality behind these experimental choices lies in the well-established and high-yielding nature of these transformations in the synthesis of agrochemical intermediates.[7] The use of standard reagents and conditions ensures the scalability and reproducibility of the synthetic route.

G cluster_start Starting Material cluster_int1 Intermediate 1 Synthesis cluster_final Final Product Synthesis start 4-(Difluoromethoxy)-3-fluorobenzonitrile reduction Reduction (LiAlH₄) start->reduction 1. THF bromination Sandmeyer-type Bromination reduction->bromination 2. NaNO₂, HBr, CuBr intermediate1 4-(Difluoromethoxy)-3-fluorobenzyl bromide bromination->intermediate1 alkylation N-Alkylation with 3-(trifluoromethyl)-1H-pyrazole intermediate1->alkylation 3. K₂CO₃, DMF hydrolysis Hydrolysis to Carboxylic Acid alkylation->hydrolysis 4. NaOH, H₂O coupling Amide Coupling with 2-aminopropane hydrolysis->coupling 5. Coupling agents final_product Hypothetical Fungicide AG-DFB-345 coupling->final_product

Caption: Synthetic workflow for the hypothetical fungicide AG-DFB-345.

Biological Activity Evaluation: A Tiered Screening Protocol

The evaluation of a novel compound's biological activity is a critical step in the agrochemical discovery pipeline. A tiered approach is employed to efficiently identify promising candidates.

Protocol 1: In Vitro Primary Screening
  • Target Pathogen Panel: A diverse panel of economically important plant pathogenic fungi should be selected. This may include, but is not limited to, Botrytis cinerea, Rhizoctonia solani, Phytophthora infestans, and Pyricularia oryzae.[8]

  • Assay Method: The antifungal activity is assessed using a 96-well microtiter plate assay. Each well contains a defined growth medium (e.g., Potato Dextrose Broth), a suspension of fungal spores or mycelial fragments, and the test compound at various concentrations (typically in a serial dilution).

  • Data Collection: The plates are incubated under optimal growth conditions. Fungal growth inhibition is determined by measuring the optical density (OD) at a specific wavelength after a set incubation period.

  • Analysis: The percentage of growth inhibition is calculated relative to a solvent control. The EC₅₀ (half-maximal effective concentration) value is determined for each compound against each pathogen.[9]

Protocol 2: In Vivo Secondary Screening (Greenhouse Trials)
  • Plant Cultivation: Grow host plants (e.g., cucumber for Botrytis cinerea, tobacco for Phytophthora infestans) under controlled greenhouse conditions until they reach a suitable growth stage for inoculation.

  • Compound Application: Apply the test compound (formulated as an emulsifiable concentrate or wettable powder) to the plants as a foliar spray at different dose rates.

  • Inoculation: After the spray deposit has dried, inoculate the plants with a spore suspension of the target pathogen.

  • Evaluation: Maintain the inoculated plants in a high-humidity environment to promote disease development. After a defined period, assess the disease severity on treated and untreated control plants using a visual rating scale.

  • Data Analysis: Calculate the percentage of disease control for each treatment.

G cluster_in_vitro Tier 1: In Vitro Screening cluster_in_vivo Tier 2: In Vivo Screening cluster_advanced Tier 3: Advanced Evaluation primary_screen Primary Screen (96-well plate assay) vs. Panel of Fungi ec50 Determine EC₅₀ values primary_screen->ec50 Data Analysis greenhouse Greenhouse Trials (Host Plant Infection Model) ec50->greenhouse Promising Candidates disease_control Assess % Disease Control greenhouse->disease_control Efficacy Assessment moa Mechanism of Action Studies (e.g., SDHI enzyme assay) disease_control->moa Active Compounds tox Preliminary Toxicology & Environmental Fate moa->tox lead Lead Candidate tox->lead

Caption: Tiered screening cascade for agrochemical discovery.

Putative Mechanism of Action and Structure-Activity Relationship (SAR)

The structural design of AG-DFB-345, a pyrazole-carboxamide, strongly suggests a mode of action as a Succinate Dehydrogenase Inhibitor (SDHI). SDHIs disrupt the fungal respiratory chain at complex II, leading to a cessation of ATP production and ultimately, fungal cell death. The 4-(difluoromethoxy)-3-fluorophenyl moiety is critical for binding within the active site of the SDH enzyme. The difluoromethoxy group, in particular, can form favorable interactions and its lipophilicity aids in the transport of the molecule to the target site.

Future research would focus on synthesizing analogs of AG-DFB-345 to establish a clear Structure-Activity Relationship (SAR). Modifications to the pyrazole ring substituents and the amide functionality would be systematically explored to optimize potency, spectrum of activity, and plant mobility.

Conclusion

4-(Difluoromethoxy)-3-fluorobenzonitrile is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique combination of a reactive nitrile handle and a beneficial difluoromethoxy group provides a robust starting point for the creation of complex and potent active ingredients. The hypothetical workflow presented in this application note demonstrates a rational and efficient pathway from this key intermediate to a potential lead candidate, highlighting its significant potential in addressing the ongoing challenges in modern agriculture.

References

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Application Notes and Protocols for the Development of Kinase Inhibitors Utilizing a 4-(Difluoromethoxy)-3-fluorobenzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Scaffolds in Kinase Inhibitor Design

The landscape of oncology drug discovery is perpetually driven by the pursuit of potent and selective kinase inhibitors. Kinases, as central regulators of cellular signaling, represent a validated and target-rich environment for therapeutic intervention.[1] However, achieving selectivity and favorable drug-like properties remains a significant challenge. The strategic incorporation of fluorine atoms into small molecule inhibitors has emerged as a powerful tool in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. The 4-(difluoromethoxy)-3-fluorobenzonitrile scaffold, in particular, offers a unique combination of features that make it an attractive starting point for the synthesis of novel kinase inhibitors. The difluoromethoxy group can enhance metabolic stability and membrane permeability, while the fluorine atom can influence binding affinity and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(Difluoromethoxy)-3-fluorobenzonitrile in the development of potent kinase inhibitors, with a focus on pyrazolo[3,4-d]pyrimidine-based compounds targeting key oncogenic kinases such as EGFR and c-Met.

Physicochemical Properties of 4-(Difluoromethoxy)-3-fluorobenzonitrile

A thorough understanding of the starting material is paramount for successful synthesis and downstream applications. The key physicochemical properties of 4-(Difluoromethoxy)-3-fluorobenzonitrile are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₄F₃NOInternal Data
Molecular Weight 187.12 g/mol Internal Data
Appearance Colorless to light yellow liquidInternal Data
Boiling Point Not availableInternal Data
Melting Point Not availableInternal Data
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, DCM)Internal Data
Purity ≥95%Internal Data

Synthetic Strategy: From Benzonitrile to Privileged Kinase Inhibitor Scaffolds

The 4-(Difluoromethoxy)-3-fluorobenzonitrile scaffold is a versatile precursor for the synthesis of various heterocyclic compounds, including the pyrazolo[3,4-d]pyrimidine core, which is recognized as a "privileged scaffold" in kinase inhibitor design.[2] This core structure mimics the purine ring of ATP, enabling competitive inhibition at the kinase ATP-binding site. The general synthetic approach involves a two-step process:

  • Formation of the Hydrazinyl Intermediate: The highly reactive fluorine atom at the 4-position of the benzonitrile ring is susceptible to nucleophilic aromatic substitution by hydrazine, yielding a 4-hydrazinyl-3-(difluoromethoxy)benzonitrile intermediate.

  • Cyclization to the Pyrazolo[3,4-d]pyrimidine Core: The hydrazinyl intermediate undergoes a condensation and cyclization reaction with a suitable three-carbon synthon, such as dimethylformamide dimethyl acetal (DMF-DMA), to construct the pyrazolo[3,4-d]pyrimidine ring system.

This modular synthetic route allows for the facile introduction of diversity at various positions of the scaffold, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

Experimental Protocols

Protocol 1: Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor

This protocol details the synthesis of a model kinase inhibitor, 1-(4-(difluoromethoxy)-3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a scaffold with potential for targeting kinases like EGFR and c-Met.

Step 1: Synthesis of 4-(Difluoromethoxy)-3-fluoro-N'-(dimethylaminomethylene)benzohydrazide

  • Materials:

    • 4-(Difluoromethoxy)-3-fluorobenzonitrile

    • Hydrazine hydrate

    • Ethanol (absolute)

    • Dimethylformamide dimethyl acetal (DMF-DMA)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • To a solution of 4-(Difluoromethoxy)-3-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting crude 4-(difluoromethoxy)-3-fluorobenzohydrazide, add DMF-DMA (1.5 eq).

    • Stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, remove the excess DMF-DMA under high vacuum to yield the crude product.

Step 2: Cyclization to form 1-(4-(difluoromethoxy)-3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Materials:

    • Crude 4-(Difluoromethoxy)-3-fluoro-N'-(dimethylaminomethylene)benzohydrazide

    • Formamide

    • Ammonium chloride

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To the crude product from Step 1, add formamide (10 volumes) and a catalytic amount of ammonium chloride.

    • Heat the reaction mixture to 150-160 °C and reflux for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into ice-water and stir for 30 minutes.

    • Collect the precipitated solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to obtain the desired pyrazolo[3,4-d]pyrimidine product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase, such as EGFR or c-Met, using a luminescence-based assay that measures ADP production.

  • Materials:

    • Recombinant kinase (e.g., EGFR, c-Met)

    • Kinase substrate (specific for the target kinase)

    • ATP

    • Synthesized inhibitor compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white assay plates

    • Multichannel pipette

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Prepare Reagents: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer as recommended by the enzyme supplier. Prepare a serial dilution of the inhibitor compound in DMSO.

    • Kinase Reaction:

      • In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).

      • Add 2 µL of the kinase solution.

      • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

      • Incubate the plate at room temperature for 60 minutes.[3]

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3]

      • Incubate at room temperature for 40 minutes.[3]

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]

      • Incubate at room temperature for 30 minutes.[3]

    • Data Acquisition and Analysis:

      • Measure the luminescence using a plate reader.

      • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

      • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

      • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell-Based Assay for Inhibitor Potency (MTT Cell Viability Assay)

This protocol describes a colorimetric assay to evaluate the effect of the synthesized kinase inhibitors on the viability of cancer cell lines that are dependent on the target kinase activity (e.g., A549 or NCI-H1975 for EGFR, Hs 746T or MKN-45 for c-Met).

  • Materials:

    • Cancer cell line with known target kinase dependency

    • Complete cell culture medium

    • Synthesized inhibitor compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well clear flat-bottom plates

    • Multichannel pipette

    • CO₂ incubator

    • Microplate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count the cells.

      • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

      • Incubate the plate overnight in a CO₂ incubator at 37°C to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of the inhibitor compound in cell culture medium.

      • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor (or DMSO for control).

      • Incubate the plate for 72 hours in a CO₂ incubator at 37°C.

    • MTT Assay:

      • After the incubation period, add 10 µL of MTT solution to each well.[4]

      • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[4]

      • Carefully remove the medium from the wells.

      • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

      • Gently shake the plate for 15-30 minutes to ensure complete dissolution.

    • Data Acquisition and Analysis:

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.

      • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4: Western Blot Analysis of Target Kinase Phosphorylation

This protocol allows for the direct assessment of the inhibitor's on-target effect by measuring the phosphorylation status of the target kinase within the cancer cells.

  • Materials:

    • Cancer cell line

    • Synthesized inhibitor compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (phospho-specific and total protein for the target kinase)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Treatment and Lysis:

      • Seed cells and treat with the inhibitor for a specified time (e.g., 2-4 hours).

      • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

      • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the phosphorylated form of the target kinase overnight at 4°C.

      • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Stripping and Re-probing (for total protein):

      • To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total, non-phosphorylated form of the target kinase.

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Calculate the ratio of the phosphorylated protein to the total protein for each sample to determine the extent of target inhibition.

Data Presentation and Interpretation

The data generated from the above protocols should be presented in a clear and organized manner to facilitate interpretation and decision-making.

Table 1: In Vitro Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)
Example-001EGFR15
Example-001c-Met250
Example-002EGFR>1000
Example-002c-Met80

Table 2: Cellular Potency

Compound IDCell LineTarget PathwayGI50 (µM)
Example-001NCI-H1975EGFR0.2
Example-001MKN-45c-Met2.5
Example-002NCI-H1975EGFR>10
Example-002MKN-45c-Met0.5

Visualizing the Kinase Inhibitor Development Workflow

A streamlined workflow is crucial for the efficient development of kinase inhibitors. The following diagram illustrates the key stages, from initial synthesis to lead candidate selection.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Screening Cascade cluster_optimization Lead Optimization s1 Starting Material 4-(Difluoromethoxy)-3-fluorobenzonitrile s2 Synthesis of Pyrazolo[3,4-d]pyrimidine Library s1->s2 s3 Purification & Characterization (NMR, MS) s2->s3 b1 In Vitro Kinase Assay (IC50 Determination) s3->b1 Test Compounds c1 Cell-Based Viability Assay (GI50 Determination) b1->c1 c2 Western Blot Analysis (Target Engagement) c1->c2 o1 Structure-Activity Relationship (SAR) Analysis c2->o1 Biological Data o2 Design of New Analogs o1->o2 o3 Iterative Synthesis & Screening o2->o3 o3->b1 Optimized Compounds

Caption: A typical workflow for the development of kinase inhibitors.

Illustrative Signaling Pathway: EGFR and Downstream Effectors

Understanding the signaling context of the target kinase is essential for interpreting the biological effects of an inhibitor. The following diagram depicts a simplified representation of the EGFR signaling pathway.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of intervention.

Conclusion and Future Directions

The 4-(Difluoromethoxy)-3-fluorobenzonitrile scaffold represents a valuable starting point for the development of novel kinase inhibitors. The synthetic route to privileged pyrazolo[3,4-d]pyrimidine cores is straightforward and amenable to the generation of diverse chemical libraries. The protocols provided herein offer a robust framework for the synthesis, in vitro characterization, and cell-based evaluation of these compounds. Future efforts should focus on expanding the library of derivatives to explore a wider range of kinase targets and to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds for in vivo studies. The strategic use of this fluorinated building block holds significant promise for the discovery of the next generation of targeted cancer therapeutics.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC medicinal chemistry, 15(2), 375–395. [Link]

  • Rask-Andersen, M., Mas-Casanova, A., & Schiöth, H. B. (2014). The druggable genome: a quantitative overview of protein classes as drug targets. Nature reviews. Drug discovery, 13(9), 657–667. [Link]

  • Traxler, P., Bold, G., Buchdunger, E., Caravatti, G., Furet, P., Manley, P., O'Reilly, T., Wood, J., & Zimmermann, J. (2001). Tyrosine kinase inhibitors: from rational design to clinical trials. Medicinal research reviews, 21(6), 499–512. [Link]

  • Gadek, T. R., & Burdick, D. J. (2004). Small molecule inhibitors of protein-protein interactions: a new approach to drug discovery. Current opinion in drug discovery & development, 7(6), 828–836.
  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC medicinal chemistry, 15(2), 375–395. [Link]

Sources

Application Notes & Protocols: 4-(Difluoromethoxy)-3-fluorobenzonitrile in Advanced Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in organic electronics and drug development on the strategic use of 4-(Difluoromethoxy)-3-fluorobenzonitrile. This document elucidates the molecule's core attributes, rooted in the synergistic effects of its difluoromethoxy, fluoro, and benzonitrile functionalities. We present detailed protocols for its incorporation as a key building block in the synthesis of advanced organic electronic materials, with a particular focus on Thermally Activated Delayed Fluorescence (TADF) emitters for high-efficiency Organic Light-Emitting Diodes (OLEDs). The protocols are designed to be self-validating, with explanations for key experimental choices.

Introduction: The Strategic Advantage of Fluorinated Benzonitriles in Organic Electronics

The strategic incorporation of fluorine atoms into organic semiconductor materials has become a pivotal strategy for enhancing device performance and stability.[1] Fluorinated benzonitrile derivatives, in particular, have emerged as a promising class of materials, especially in the realm of OLEDs. The benzonitrile moiety serves as an effective electron-accepting unit, crucial for creating molecules with charge-transfer characteristics.[2][3] This is a fundamental requirement for designing TADF emitters, which harness both singlet and triplet excitons to achieve theoretical internal quantum efficiencies of 100%.[4][5]

4-(Difluoromethoxy)-3-fluorobenzonitrile is a unique building block that offers a trifecta of advantageous properties:

  • The Benzonitrile Acceptor Core: Provides the necessary electron-withdrawing character to facilitate charge separation in donor-acceptor architectures.

  • The 3-Fluoro Substituent: The high electronegativity of the fluorine atom further enhances the electron-accepting nature of the benzonitrile ring, helping to lower both the HOMO and LUMO energy levels of the resulting material.[1] This can improve electron injection and overall device stability.

  • The 4-(Difluoromethoxy) Group: This group significantly influences the material's physical and electronic properties. It is a potent electron-withdrawing group, contributing to the desired electronic profile for TADF.[6][7] Furthermore, it can enhance solubility and influence the solid-state packing of the material, which is critical for charge transport and emission characteristics.[8][9]

The combination of these features makes 4-(Difluoromethoxy)-3-fluorobenzonitrile a highly attractive precursor for the synthesis of next-generation organic electronic materials with tunable and stimuli-responsive emission characteristics.[2][3]

Physicochemical Properties & Data

PropertyValueSource
CAS Number 954388-59-1[10][11][12]
Molecular Formula C8H4F3NO[10][11][12]
Molecular Weight 187.12 g/mol [10][11][12]
Purity ≥95% (typical)[10][11]
Appearance White to off-white solidInferred from typical benzonitrile derivatives
Solubility Soluble in common organic solvents (e.g., THF, Toluene, Chloroform)Inferred from structure

Proposed Application: Synthesis of a TADF Emitter for OLEDs

The following section outlines a detailed protocol for the synthesis of a novel TADF emitter utilizing 4-(Difluoromethoxy)-3-fluorobenzonitrile as the acceptor core. The proposed emitter, Cz-DFBPN , incorporates a carbazole donor unit, a well-established building block in organic electronics.[13]

Synthetic Workflow

The synthesis of Cz-DFBPN from 4-(Difluoromethoxy)-3-fluorobenzonitrile is proposed as a two-step process involving a nucleophilic aromatic substitution (SNAr) reaction followed by a Buchwald-Hartwig amination.

G cluster_0 Synthetic Workflow for Cz-DFBPN A 4-(Difluoromethoxy)-3-fluorobenzonitrile B Intermediate Product A->B Nucleophilic Aromatic Substitution (e.g., with a boronic acid) C Cz-DFBPN (TADF Emitter) B->C Buchwald-Hartwig Amination (with Carbazole)

Caption: Proposed synthetic workflow for the TADF emitter Cz-DFBPN.

Detailed Experimental Protocol

PART A: Synthesis of the Intermediate

This step involves the functionalization of the benzonitrile ring to introduce a suitable coupling partner for the subsequent amination reaction. A Suzuki coupling is a plausible approach.

  • Reaction Setup: To a dried Schlenk flask, add 4-(Difluoromethoxy)-3-fluorobenzonitrile (1.0 eq), a suitable boronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) (1.1 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (3.0 eq).

  • Solvent Addition: Add a degassed mixture of toluene (15 mL/mmol of benzonitrile) and water (5 mL/mmol of benzonitrile).

  • Reaction Execution: Heat the reaction mixture to 90 °C under an inert atmosphere (N2 or Ar) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

PART B: Synthesis of the Final TADF Emitter (Cz-DFBPN)

This step involves the coupling of the intermediate with a carbazole donor moiety.

  • Reaction Setup: To a dried Schlenk flask, add the intermediate from Part A (1.0 eq), carbazole (1.2 eq), Pd2(dba)3 (0.02 eq), and a suitable phosphine ligand (e.g., Xantphos) (0.04 eq). Add a strong base such as sodium tert-butoxide (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed toluene (20 mL/mmol of intermediate).

  • Reaction Execution: Heat the reaction mixture to 110 °C under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and quench with water. Extract with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate. Purify the final product by column chromatography followed by recrystallization or sublimation to achieve high purity suitable for device fabrication.

Characterization and Device Fabrication Workflow

The successful synthesis of Cz-DFBPN should be followed by thorough characterization and its integration into an OLED device.

G cluster_1 Characterization & Device Fabrication cluster_2 Material Characterization cluster_3 OLED Fabrication & Testing Char1 Structural Verification (NMR, Mass Spec) Char2 Photophysical Properties (UV-Vis, PL, PLQY) Char1->Char2 Char3 Thermal Analysis (TGA, DSC) Char2->Char3 Char4 Electrochemical Analysis (Cyclic Voltammetry) Char3->Char4 Fab1 Substrate Cleaning Char4->Fab1 Fab2 Thin Film Deposition (Spin-coating or Evaporation) Fab1->Fab2 Fab3 Device Assembly Fab2->Fab3 Test1 Electroluminescence Spectra Fab3->Test1 Test2 Current-Voltage-Luminance (J-V-L) Test1->Test2 Test3 External Quantum Efficiency (EQE) Test2->Test3

Caption: Workflow for characterization and OLED device fabrication.

Expected Outcomes and Rationale

The strategic design of Cz-DFBPN, leveraging 4-(Difluoromethoxy)-3-fluorobenzonitrile, is anticipated to yield a high-performance TADF emitter.

  • Small ΔEST: The significant electron-withdrawing strength of the difluoromethoxy and fluoro-substituted benzonitrile core, combined with the electron-donating carbazole, should lead to a well-separated HOMO and LUMO. This spatial separation is crucial for achieving a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient reverse intersystem crossing (RISC).[4][5]

  • High Photoluminescence Quantum Yield (PLQY): The rigid structure of the carbazole unit and the potential for strong intramolecular charge transfer should result in a high PLQY.

  • Good Thermal Stability: The aromatic nature of the molecule suggests good thermal stability, which is essential for the longevity of OLED devices.

  • Blue Emission: The choice of a moderately strong donor (carbazole) and a strong acceptor is expected to result in emission in the blue region of the spectrum, an area of significant interest for display and lighting applications.[4]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low reaction yield in Part A or B Incomplete degassing of solvents; Inactive catalyst; Suboptimal base or ligand.Ensure all solvents are thoroughly degassed. Use fresh, high-quality catalyst and ligands. Screen different bases and ligands to optimize reaction conditions.
Poor solubility of the final product Strong intermolecular interactions.Modify the donor unit with solubilizing alkyl chains.
Broad emission spectrum in device Formation of aggregates (excimers).Optimize the doping concentration of the emitter in the host material. Choose a host material with suitable energy levels and good morphological compatibility.
Low device efficiency (EQE) Poor charge balance; Non-optimal device architecture.Adjust the thickness of the charge transport layers. Introduce interlayers to improve charge injection. Screen different host materials.

Conclusion

4-(Difluoromethoxy)-3-fluorobenzonitrile represents a highly promising building block for the development of advanced materials for organic electronics. Its unique combination of electronic and physical properties makes it an ideal candidate for constructing high-efficiency TADF emitters for OLEDs. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to explore the potential of this versatile molecule and to develop next-generation organic electronic devices.

References

  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
  • The Importance of Trifluoromethoxy Group in Chemical Synthesis. Lead Sciences.
  • Process for synthesizing 3,4-difluorobenzonitrile.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • 4-(Difluoromethoxy)-3-fluorobenzonitrile. Lead Sciences.
  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Research on the synthesis of 4-fluorobenzonitrile.
  • The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Deriv
  • Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters.
  • 4-FLUORO-3-NITROBENZONITRILE synthesis. ChemicalBook.
  • 4-(difluoromethoxy)-3-fluorobenzonitrile. Advanced ChemBlocks.
  • 3, 4-difluorobenzonitrile preparation method.
  • Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.
  • Constructing Donor-Resonance-Donor Molecules for Acceptor-Free Bipolar Organic Semiconductors. PubMed Central.
  • Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). PubMed Central.
  • Benzoate-based thermally activated delayed fluorescence m
  • 4-(difluoroMethoxy)-3-fluorobenzonitrile. ChemicalBook.

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Application Note: High-Throughput Analysis of 4-(Difluoromethoxy)-3-fluorobenzonitrile Using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and implementation of two robust analytical methods for the characterization of 4-(Difluoromethoxy)-3-fluorobenzonitrile, a critical fluorinated intermediate in pharmaceutical and agrochemical synthesis.[1][2] A high-performance liquid chromatography (HPLC) method with UV detection is presented for accurate quantification and purity assessment. Additionally, a gas chromatography-mass spectrometry (GC-MS) method is outlined for definitive identification and impurity profiling. These protocols are designed to provide reliable, high-throughput analysis for researchers, quality control analysts, and drug development professionals, ensuring the integrity of the synthetic process and final product.

Introduction

4-(Difluoromethoxy)-3-fluorobenzonitrile is a specialized aromatic compound whose utility as a synthetic building block is growing. The incorporation of fluorine atoms and a difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and biological activity of target molecules.[1][2] Consequently, the demand for precise and validated analytical methods to monitor its purity and identity during synthesis and for final quality assurance is paramount.

This guide provides two complementary chromatographic techniques. The HPLC method offers a rapid and precise means for quantifying the main component and known impurities, while the GC-MS method provides orthogonal separation and structural confirmation, which is invaluable for identifying unknown by-products and ensuring compound identity. The methodologies are grounded in established chromatographic principles as outlined in the United States Pharmacopeia (USP) and validated according to International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

HPLC Method for Quantification and Purity Analysis

Principle and Method Rationale

Reversed-phase HPLC (RP-HPLC) is the technique of choice for the analysis of moderately polar organic molecules like 4-(Difluoromethoxy)-3-fluorobenzonitrile.[7] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[8]

  • Stationary Phase Selection: A C18 (octadecyl) bonded silica column is selected due to its hydrophobicity, which provides excellent retention and separation for aromatic compounds. Its widespread use ensures method transferability and robustness.[8]

  • Mobile Phase Selection: A gradient elution using water and acetonitrile allows for efficient separation of the main peak from potential impurities with varying polarities. Acetonitrile is chosen for its low UV cutoff and viscosity. A small amount of acid, such as phosphoric acid, is added to the aqueous phase to sharpen peak shape by minimizing analyte interactions with residual silanols on the silica support.[8]

  • Detection: The benzonitrile moiety contains a strong chromophore, making UV detection highly sensitive and specific. A detection wavelength of 254 nm is selected to provide a robust signal for the analyte.[8]

Instrumentation and Materials
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
Analytical Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
Mobile Phase A HPLC-grade Water with 0.1% (v/v) Phosphoric Acid.
Mobile Phase B HPLC-grade Acetonitrile.
Diluent Acetonitrile/Water (50:50, v/v).
Standard 4-(Difluoromethoxy)-3-fluorobenzonitrile reference standard (>99.5% purity).
Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Experimental Workflow & Protocol

HPLC_Workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_analysis Data Analysis P1 Prepare Mobile Phase (A and B) I1 Equilibrate System (15 min at initial conditions) P1->I1 P2 Prepare Diluent (50:50 ACN/H2O) P3 Prepare Standard & Sample (0.1 mg/mL in Diluent) P2->P3 I3 Perform Injections (Blank, Standard, Sample) P3->I3 I2 Set Up Sequence Table I1->I2 I2->I3 A1 Integrate Chromatograms I3->A1 A2 Perform System Suitability Test (SST) A1->A2 A3 Calculate Purity (% Area) and Concentration A2->A3

Caption: HPLC analysis workflow from preparation to data processing.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Accurately weigh approximately 10 mg of the 4-(Difluoromethoxy)-3-fluorobenzonitrile reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.

    • Prepare sample solutions similarly.

  • Instrument Setup and Equilibration:

    • Set up the HPLC system according to the conditions in the table above.

    • Purge the pump lines with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase composition (40% B) for at least 15 minutes or until a stable baseline is achieved.

  • System Suitability:

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Make five replicate injections of the standard solution. The system is suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, as per ICH Q2(R1) guidelines.[4][6]

  • Sample Analysis:

    • Inject the sample solutions in duplicate.

    • Calculate the purity by area percent and quantify against the reference standard.

GC-MS Method for Identification and Impurity Profiling

Principle and Method Rationale

Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds.[9] Coupling it with a mass spectrometer provides unparalleled specificity, allowing for definitive identification based on both retention time and mass fragmentation patterns.

  • Column Selection: A low-polarity 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms or HP-5ms) is chosen. This versatile stationary phase provides excellent resolution for a wide range of semi-volatile organic compounds, including halogenated aromatics.[7]

  • Injection and Oven Program: A split injection is used to avoid column overloading and ensure sharp peaks. A temperature gradient (oven program) is employed to elute the analyte efficiently while separating it from any lower or higher boiling point impurities.

  • Ionization and Detection: Electron Ionization (EI) at 70 eV is a standard and robust technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for identification. While EI can sometimes lead to the absence of a molecular ion for certain fluorinated compounds, it provides a characteristic fingerprint.[10]

Instrumentation and Materials
ParameterSpecification
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent.
Analytical Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
Carrier Gas Helium, constant flow at 1.2 mL/min.
Solvent Dichloromethane (DCM) or Ethyl Acetate, GC-grade.
Standard 4-(Difluoromethoxy)-3-fluorobenzonitrile reference standard (>99.5% purity).
GC-MS Conditions
ParameterSetting
Inlet Temperature 250 °C
Injection Mode Split (Ratio 50:1)
Injection Volume 1 µL
Oven Program Initial Temp: 80 °C, hold for 2 min.
Ramp: 15 °C/min to 280 °C.
Hold: 5 min at 280 °C.
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 m/z
Experimental Workflow & Protocol

GCMS_Workflow cluster_prep_gc Preparation cluster_instrument_gc Instrumentation cluster_analysis_gc Data Analysis P1_gc Prepare Standard & Sample (~1 mg/mL in DCM) I3_gc Inject Standard & Sample P1_gc->I3_gc I1_gc Load GC-MS Method I2_gc Perform Solvent Blank Injection I1_gc->I2_gc I2_gc->I3_gc A1_gc Extract Total Ion Chromatogram (TIC) I3_gc->A1_gc A2_gc Identify Analyte Peak by Retention Time A1_gc->A2_gc A3_gc Analyze Mass Spectrum (Compare fragments to expected pattern) A2_gc->A3_gc

Caption: GC-MS analysis workflow from sample preparation to spectral analysis.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the reference standard at approximately 1 mg/mL in dichloromethane.

    • Prepare the sample solution at a similar concentration.

  • Instrument Setup:

    • Load the specified GC-MS method parameters.

    • Allow the system to stabilize.

  • Analysis Sequence:

    • Inject 1 µL of the solvent blank (dichloromethane) to verify system cleanliness.

    • Inject 1 µL of the standard solution to determine the retention time and confirm the mass spectrum.

    • Inject 1 µL of the sample solution.

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) for the sample injection.

    • Confirm the identity of the main peak by matching its retention time and mass spectrum with that of the reference standard.

    • Investigate any additional peaks by examining their mass spectra to tentatively identify impurities. Common fragmentation patterns for similar aromatic compounds include the loss of HCN or fluorine radicals.[7]

Conclusion

The HPLC and GC-MS methods presented here provide a comprehensive analytical toolkit for the quality control of 4-(Difluoromethoxy)-3-fluorobenzonitrile. The HPLC method is optimized for rapid, precise quantification and purity assessment suitable for routine analysis in a regulated environment. The GC-MS method offers an orthogonal separation technique with high specificity, essential for unambiguous identification and the characterization of unknown impurities. Together, these protocols ensure the high quality and integrity of this important chemical intermediate, supporting its successful application in drug development and materials science.

References

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS? ResearchGate. Available at: [Link]

  • MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. Available at: [Link]

  • LCGC. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC Europe. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH National Library of Medicine. Available at: [Link]

  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. NIH National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. RSC Publishing. Available at: [Link]

  • USP. (n.d.). <621> CHROMATOGRAPHY. USP-NF. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC. Available at: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. Available at: [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Pharmanet. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmanet. Available at: [Link]

  • ResearchGate. (2006). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Ltd. Available at: [Link]

  • ResearchGate. (2013). (PDF) Development and validation of a reverse phase HPLC method for simultaneous estimation of some prills in drug forms. ResearchGate. Available at: [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Scribd. Available at: [Link]

  • PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. National Library of Medicine. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Difluoromethoxy)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 4-(Difluoromethoxy)-3-fluorobenzonitrile. This valuable fluorinated building block is increasingly integral to the development of novel pharmaceuticals and agrochemicals. However, its synthesis presents several challenges that can impact yield, purity, and scalability. This guide is structured to provide direct, experience-based answers to common questions and troubleshooting scenarios encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes to prepare 4-(Difluoromethoxy)-3-fluorobenzonitrile?

There are two primary, strategically distinct pathways to construct the target molecule. The choice largely depends on the availability of starting materials and the specific challenges you wish to avoid.

  • Route A: Late-Stage Difluoromethylation. This is the most common approach, beginning with the commercially available 3-Fluoro-4-hydroxybenzonitrile. The key transformation is the O-difluoromethylation of the phenolic hydroxyl group.

  • Route B: Late-Stage Cyanation. This route begins with a difluoromethoxylated benzene ring, such as 1-bromo-2-fluoro-4-(difluoromethoxy)benzene, and introduces the nitrile group in a final step, typically through metal-catalyzed cyanation.

The following workflow illustrates these two divergent strategies.

cluster_A Route A: Late-Stage Difluoromethylation cluster_B Route B: Late-Stage Cyanation A_start 3-Fluoro-4-hydroxybenzonitrile A_reagent + Difluoromethylating Agent (e.g., NaO₂CCF₂Cl) A_start->A_reagent Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) A_product 4-(Difluoromethoxy)-3-fluorobenzonitrile A_reagent->A_product Heat B_start 1-Bromo-2-fluoro-4- (difluoromethoxy)benzene B_reagent + Cyanide Source (e.g., CuCN, Zn(CN)₂) B_start->B_reagent Catalyst (e.g., Pd(0)) Solvent (e.g., NMP, DMF) B_product 4-(Difluoromethoxy)-3-fluorobenzonitrile B_reagent->B_product Heat

Figure 1. Primary synthetic routes to the target compound.
Q2: There are several difluoromethylation reagents available. Which one should I choose for converting 3-Fluoro-4-hydroxybenzonitrile?

The selection of a difluoromethylation reagent is a critical decision that balances reactivity, cost, safety, and operational simplicity. The most common methods involve generating the highly reactive difluorocarbene intermediate (:CF₂).

ReagentTypical ConditionsAdvantagesDisadvantages
Sodium Chlorodifluoroacetate (NaO₂CCF₂Cl) Base (Cs₂CO₃, K₂CO₃), DMF, 100-120 °CBench-stable, relatively inexpensive, and commercially available in bulk.[1]Requires high temperatures; thermal decarboxylation generates CO₂ gas, which can lead to pressure buildup in sealed systems.
Difluoromethyltriflate (HCF₂OTf) Base (KOH), MeCN/H₂O, Room TempVery fast reaction times (minutes) at room temperature; non-ozone-depleting reagent.[2]Reagent is a liquid and can be more expensive; preparation from TMSCF₃ is required if not purchased.[2]
S-(Difluoromethyl)sulfonium Salt Base (LiOH), THF, Room TempBench-stable solid; reactions are often high-yielding and occur under mild conditions.[3]Reagent cost can be higher than traditional sources.

Recommendation: For initial lab-scale synthesis, sodium chlorodifluoroacetate is a robust and cost-effective choice.[4] If you are working with thermally sensitive substrates or require milder conditions, HCF₂OTf offers a significant advantage in terms of reaction time and temperature.[2]

Q3: What are the most critical safety precautions for this synthesis?
  • Pressure Hazard (Difluoromethylation): When using sodium chlorodifluoroacetate, the reaction generates significant amounts of CO₂ gas upon heating. NEVER run this reaction in a sealed, airtight vessel. The system must be equipped with a condenser and a gas outlet (e.g., an oil bubbler) to safely vent the pressure.[1]

  • Cyanide Toxicity (Cyanation): All cyanide salts (e.g., CuCN, KCN, Zn(CN)₂) are acutely toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and ensure you are trained in its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

  • Exothermic Reactions: The generation of difluorocarbene and some cyanation reactions can be exothermic. Use a reaction setup that allows for efficient cooling (e.g., an ice bath) and add reagents portion-wise if necessary to control the temperature.

Troubleshooting Guide

Topic: Difluoromethylation of 3-Fluoro-4-hydroxybenzonitrile

This is a frequent issue often traced back to a few critical parameters. The reaction mechanism involves the in-situ generation of a phenolate which then traps the thermally generated difluorocarbene.[4] Any disruption to this sequence will lower the yield.

start Low Yield in Difluoromethylation? q1 Is the starting phenol fully deprotonated? start->q1 q2 Is the difluorocarbene generating effectively? start->q2 q3 Are there competing side reactions? start->q3 ans1a Inadequate Base: - Use 1.5-2.0 equiv. of base. - Cs₂CO₃ is highly effective due to solubility. q1->ans1a Check Base ans1b Presence of Water: - Use anhydrous solvent (DMF). - Ensure starting materials are dry. q1->ans1b Check Moisture ans2a Insufficient Temperature: - Reaction requires >100 °C for  decarboxylation of NaO₂CCF₂Cl. q2->ans2a Check Temp ans2b Poor Heat Transfer: - Ensure efficient stirring and uniform  heating with an oil bath. q2->ans2b Check Stirring ans3 Degradation: - Starting material or product may be  unstable at high temperatures. - Consider a lower-temp reagent like HCF₂OTf. q3->ans3 Check Stability

Figure 2. Troubleshooting low yield in difluoromethylation.

Detailed Checks:

  • Moisture: The presence of water can protonate the phenolate, rendering it non-nucleophilic, and can also interfere with the carbene. Ensure you are using a dry solvent and that your base (especially K₂CO₃) is anhydrous.[1]

  • Base Stoichiometry and Type: You need at least 1.5 equivalents of base to ensure complete deprotonation of the phenol. Cesium carbonate (Cs₂CO₃) is particularly effective in DMF due to its high solubility, which facilitates the formation of the cesium phenolate.[4]

  • Temperature: The decarboxylation of sodium chlorodifluoroacetate to form difluorocarbene is temperature-dependent and typically requires temperatures of 100-120 °C.[1] Ensure your reaction is reaching and maintaining this temperature.

  • Degassing: While not always cited as critical, degassing the solvent with nitrogen or argon before adding the reagents can remove dissolved oxygen, which can potentially lead to oxidative side products at high temperatures.

If your substrate is sensitive to the high temperatures required for the NaO₂CCF₂Cl method, the most effective solution is to switch to a milder reagent system.

  • Use HCF₂OTf: As detailed in work by Prakash and coworkers, this reagent allows for the difluoromethylation of phenols in minutes at room temperature.[2] This dramatically reduces the risk of thermal decomposition.

  • Use a Sulfonium Salt: The S-(difluoromethyl)sulfonium salt developed by the Hu group also operates under mild conditions and shows broad substrate scope.[3]

The typical workup involves quenching the reaction with water and extracting with an organic solvent like ethyl acetate or hexanes.[1] Difficulties often arise from the high-boiling point solvent (DMF).

  • Thorough Aqueous Washes: Perform multiple washes with water, followed by a brine wash, to completely remove the DMF. Lingering DMF can complicate solvent removal and chromatography.

  • Filtration: After the reaction, there will be inorganic salts (e.g., CsCl, NaF). Dilute the reaction mixture with your extraction solvent and filter through a pad of Celite® to remove these solids before the aqueous wash. This prevents emulsions.

  • Chromatography: The product is generally non-polar. Silica gel chromatography using a hexane/ethyl acetate gradient is typically effective for purification.[3]

Topic: Cyanation of 4-(Difluoromethoxy)-3-fluorobenzene Derivatives

This transformation is a nucleophilic aromatic substitution (Rosenmund-von Braun type) or a palladium-catalyzed coupling. For the former, which often uses CuCN, high temperatures are standard.[5]

  • Solvent Choice: Highly polar, aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or DMF are essential to solubilize the cyanide salt and facilitate the reaction. NMP is often superior for this transformation due to its higher boiling point.[5]

  • Temperature: These reactions often require temperatures in the range of 150-200 °C.[6][7] Ensure your reaction is sufficiently heated.

  • Purity of CuCN: The quality of copper(I) cyanide is critical. Old or oxidized CuCN can be less reactive. If you suspect this, you can wash your CuCN with a dilute acid solution, followed by water and acetone, and dry it under vacuum before use.

Yes, palladium-catalyzed cyanation reactions are a powerful and often safer alternative to the classical Rosenmund-von Braun reaction.

  • Catalyst System: A typical system involves a palladium source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄), a ligand (e.g., dppf or XPhos), and a cyanide source.[8]

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is a popular choice in palladium catalysis. It is a solid, less acutely toxic than alkali metal cyanides, and releases cyanide slowly into the catalytic cycle, which can suppress side reactions.

  • Reaction Conditions: These reactions often proceed at lower temperatures (80-120 °C) than the CuCN method, offering another layer of safety and functional group tolerance.

Detailed Experimental Protocols

Protocol 1: Synthesis via Difluoromethylation using Sodium Chlorodifluoroacetate

This protocol is adapted from a general procedure for the difluoromethylation of phenols.[4]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-hydroxybenzonitrile (1.37 g, 10.0 mmol, 1.0 equiv) and cesium carbonate (4.89 g, 15.0 mmol, 1.5 equiv).

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen for 10 minutes.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 30 mL) via syringe. Stir the suspension at room temperature for 15 minutes.

  • Reagent Addition: Under a positive flow of nitrogen, add sodium chlorodifluoroacetate (3.81 g, 25.0 mmol, 2.5 equiv) in one portion.

  • Reaction: Heat the reaction mixture to 110 °C in a pre-heated oil bath. Caution: Vigorous gas evolution (CO₂) will be observed. Ensure the system is properly vented. Maintain stirring at 110 °C for 4-6 hours, monitoring by TLC (e.g., 4:1 Hexane:EtOAc).

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (3 x 50 mL) to remove DMF, followed by a final wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 4-(Difluoromethoxy)-3-fluorobenzonitrile as a clear oil or low-melting solid.

References

  • Organic Syntheses. (2024). Difluoromethylation of Phenols. [Link]

  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols Procedure. [Link]

  • Prakash, G. K. S., et al. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PubMed Central (PMC), NIH. [Link]

  • Hu, J., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Google Patents. (n.d.). CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.
  • Lead Sciences. (n.d.). 4-(Difluoromethoxy)-3-fluorobenzonitrile. [Link]

  • ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. [Link]

  • Fu, G. C., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. PubMed. [Link]

  • Google Patents. (n.d.). CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile.
  • Rakers, L., et al. (2018). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PubMed Central (PMC), NIH. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for ¹¹C‐cyanation of fluorobenzene. [Link]

  • Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Google Patents. (n.d.).
  • Finze, M., et al. (2020). Innovative Syntheses of Cyano(fluoro)borates: Catalytic Cyanation, Electrochemical and Electrophilic Fluorination. PubMed. [Link]

  • Reddit. (2023). Struggling with Suzuki Reaction. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids. [Link]

  • Finze, M., et al. (2020). Innovative Syntheses of Cyano(fluoro)borates: Catalytic Cyanation, Electrochemical and Electrophilic Fluorination. PubMed Central (PMC), NIH. [Link]

  • ResearchGate. (n.d.). Innovative Syntheses of Cyano(fluoro)borates: Catalytic Cyanation, Electrochemical and Electrophilic Fluorination. [Link]

Sources

Technical Support Center: Improving Yield in the Difluoromethoxylation of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aromatic difluoromethoxylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The difluoromethoxy (OCF₂H) group is a valuable motif in medicinal chemistry, enhancing properties like metabolic stability and binding affinity.[1][2] However, its installation can be challenging. This center provides in-depth, evidence-based solutions to common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers frequently encounter.

Q1: My overall reaction yield is low or zero. Where should I start troubleshooting?

Low yields are often multifactorial. Begin with a systematic check of the following:

  • Reagent Quality & Stability: Ensure the purity and stability of your difluoromethoxylation reagent. Some are sensitive to moisture and air and should be handled under strictly inert conditions.[3] Newly developed pyridinium-based reagents, for example, are designed to be bench-stable solids, which can mitigate issues of reagent decomposition.[4][5][6][7]

  • Inert Atmosphere: Radical-mediated reactions, common in modern difluoromethoxylation, are highly sensitive to oxygen.[3] Ensure your glassware is oven- or flame-dried and the reaction is conducted under a robust inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Activity: If using a photoredox or transition metal catalyst, ensure it has not degraded. For photoredox reactions, confirm your light source is emitting at the correct wavelength and intensity. Control reactions run without light or catalyst are crucial for diagnosis.[5]

  • Substrate Reactivity: The electronic properties of your aromatic compound are critical. Electron-rich arenes are generally more reactive in radical C-H functionalization pathways.[5][8] For cross-coupling methods, electron-deficient aryl halides often perform better.[9]

Q2: Which difluoromethoxylation method is best for my substrate?

The optimal method depends on your substrate's functional groups and the desired regioselectivity.

  • For C-H Functionalization (Unactivated Arenes): Photoredox catalysis is the state-of-the-art for direct C-H difluoromethoxylation.[4][5][8][10] This method uses a photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or organic dyes) to generate an OCF₂H radical from a suitable precursor.[5][11] It is advantageous for late-stage functionalization due to its mild conditions and tolerance of many functional groups.[5][6]

  • For Pre-functionalized Arenes (e.g., Aryl Halides): Copper- and palladium-catalyzed cross-coupling reactions are effective. Copper-catalyzed methods often use aryl iodides with a difluoromethyl source like a zinc reagent or TMSCF₂H.[9][12] Palladium catalysis can be suitable for aryl bromides and chlorides, though transmetalation of the CF₂H group can be challenging.[9]

Q3: How do I choose the right difluoromethoxylating reagent?

Reagent choice is a critical parameter for success. Several classes of reagents exist, each with distinct activation methods.

Reagent ClassCommon ExamplesActivation MethodKey AdvantagesConsiderations
Radical Precursors Pyridinium or Quinolinium Salts[6][9]Photoredox (Single Electron Transfer)Bench-stable, mild conditions, good functional group tolerance.[4][5][6]May require excess arene to avoid side reactions.[11]
Nucleophilic Sources (Difluoromethyl)trimethylsilane (TMSCF₂H)Base or Fluoride ActivationCommercially available.Requires stoichiometric activator; basic conditions may not suit all substrates.[9]
Difluorocarbene Precursors Fluoroform (CHF₃)[13], BrCF₂CO₂H[11]Strong Base, PhotoredoxUtilizes inexpensive starting materials.Often requires specific conditions (e.g., flow chemistry for CHF₃)[13] or generates side products.
Organometallic Sources (DMPU)₂Zn(CF₂H)₂Transmetalation to Cu or PdEffective for cross-coupling with aryl halides.[9][12]Often prepared in situ; sensitive to air and moisture.
Q4: My reaction is messy, with many side products. What is happening?

A complex reaction mixture often points to competing reaction pathways or product degradation.

  • Over-functionalization: In radical C-H functionalization, highly reactive radicals can lead to multiple additions to the aromatic ring. Using a large excess of the aromatic substrate can statistically favor mono-functionalization.[5][11]

  • Hydrolysis: The OCF₂H group can be sensitive to acidic or basic conditions, particularly during aqueous workup, leading to hydrolysis back to a phenol or other byproducts. Neutralize the reaction mixture carefully.

  • Solvent Reactivity: Ensure your solvent is inert. Solvents with weak C-H bonds can sometimes be attacked by highly reactive radical intermediates.

Part 2: In-Depth Troubleshooting Guide

This section provides a problem-and-solution framework for specific experimental observations.

Symptom 1: Incomplete Conversion of Starting Material

Observation: Significant amount of aromatic starting material remains after the recommended reaction time.

Potential Causes & Solutions:

  • Insufficient Radical Generation (Photoredox):

    • Cause: The quantum yield of your reaction may be low, or the catalyst is not turning over efficiently. The energy of your light source may be insufficient to excite the photocatalyst.

    • Solution:

      • Verify the light source is functioning correctly and is positioned close to the reaction vessel.

      • Ensure the reaction solvent is thoroughly degassed. Oxygen is a potent quencher of excited-state photocatalysts.

      • Consider switching to a photocatalyst with a higher reduction or oxidation potential, depending on the mechanism. For example, organic catalysts like 4-CzIPN can sometimes be more effective than iridium or ruthenium complexes.[14]

  • Poor Catalyst/Ligand Efficacy (Cross-Coupling):

    • Cause: The chosen ligand may not adequately stabilize the copper or palladium catalyst, leading to decomposition. In copper catalysis, the ligand plays a crucial role in modulating the reactivity of the metal center for trapping radical intermediates or facilitating reductive elimination.[15][16][17]

    • Solution:

      • Screen different ligands. For copper-catalyzed radical relays, tridentate ligands like terpyridine (terpy) have been shown to be uniquely effective compared to bidentate ligands like bipyridine (bpy).[15]

      • Ensure the correct catalyst-to-ligand ratio is used.

      • Verify the purity of the metal salt and ligand.

  • Low Substrate Reactivity:

    • Cause: Your aromatic substrate may be electronically or sterically disfavored for the reaction. For radical additions, electron-deficient arenes are less reactive. For copper-catalyzed cross-coupling with aryl iodides, electron-rich substrates can be sluggish.[9]

    • Solution:

      • Increase the reaction temperature, but monitor for product decomposition.

      • If possible, switch to a more reactive derivative of your substrate (e.g., an iodide instead of a bromide for cross-coupling).

      • For C-H functionalization, consider a different strategy if the substrate is highly electron-deficient.

Symptom 2: Formation of a Major, Unidentified Byproduct

Observation: The starting material is consumed, but the desired product is a minor component, with one major byproduct dominating the analysis.

Potential Causes & Solutions:

  • Proto-demetalation or Reductive Dehalogenation:

    • Cause: In cross-coupling reactions, the aryl-metal intermediate may be protonated by a source in the reaction mixture (e.g., trace water, acidic additives) before it can couple with the difluoromethyl group. This results in the formation of a simple arene (Ar-H).

    • Solution:

      • Rigorously dry all reagents, solvents, and glassware.

      • Add a non-coordinating base or proton sponge to scavenge trace acid.

      • Ensure the difluoromethylating reagent is present in sufficient concentration. In some copper-catalyzed systems, an excess of TMSCF₂H is needed to form the more stable [Cu(CF₂H)₂]⁻ cuprate, which is the active species.[9]

  • Homocoupling of the Aromatic Substrate (Ar-Ar):

    • Cause: This is a common side reaction in transition metal catalysis, where two aryl-metal species react with each other.

    • Solution:

      • Lower the reaction temperature to disfavor the homocoupling pathway.

      • Adjust the ligand. Bulky ligands can sometimes prevent the formation of the bridged dimeric intermediates required for homocoupling.

  • Reaction with Solvent or Additives:

    • Cause: A highly reactive intermediate (e.g., an aryl radical) may react with the solvent or another component in the reaction mixture instead of the intended partner.

    • Solution:

      • Switch to a more robust solvent (e.g., from THF to dioxane or CPME).

      • Re-evaluate all additives to ensure they are necessary and not interfering with the desired reaction pathway.

Part 3: Key Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Photoredox C-H Difluoromethoxylation

This protocol is a representative example based on methodologies for direct C-H functionalization of arenes.[5][8]

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aromatic substrate (1.0 equiv, if a solid), the difluoromethoxylating reagent (e.g., a pyridinium salt, 1.2-1.5 equiv), and the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-5 mol%).

  • Inerting: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent/Substrate Addition: Add the degassed solvent (e.g., acetonitrile or DCM). If the aromatic substrate is a liquid, add it at this stage (typically using 5-10 equivalents for better yields).[5][11]

  • Reaction: Place the vial approximately 5-10 cm from a light source (e.g., a 34W blue LED lamp) and stir vigorously at room temperature. Use a fan to maintain ambient temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired difluoromethoxylated product.

Visualizing the Photoredox Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for photoredox-catalyzed C-H difluoromethoxylation, involving the generation of the key OCF₂H radical.[4][5][10]

photoredox_cycle cluster_set PC PC PC_star PC* PC->PC_star hν (Light) PC_star->PC Quenching Radical •OCF2H PC_star->Radical Fragmentation PC_oxidized PC+• Reagent Reagent-OCF2H+ Reagent->PC_star SET Arene Ar-H Radical->Arene Radical Addition Intermediate [Ar(H)OCF2H]• Intermediate->PC_oxidized Oxidation (SET) Product Ar-OCF2H Intermediate->Product -H+ PC_oxidized->PC

Caption: Simplified photoredox cycle for C-H difluoromethoxylation.

Troubleshooting Decision Tree

Use this flowchart to diagnose common issues leading to low yield.

troubleshooting_yield start Low Yield Observed check_sm Starting Material (SM) Consumed? start->check_sm no_sm No check_sm->no_sm No yes_sm Yes check_sm->yes_sm Yes check_reagents Verify Reagent Purity & Stability (Reagent, Catalyst, Solvent) no_sm->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time, Concentration) check_reagents->check_conditions check_atmosphere Ensure Strictly Inert Atmosphere (Degas Solvent, Purge with Ar/N2) check_conditions->check_atmosphere check_tlc TLC/NMR Analysis yes_sm->check_tlc messy_tlc Multiple Spots / Complex Mixture check_tlc->messy_tlc Complex clean_tlc One Major Byproduct check_tlc->clean_tlc Clean side_reactions Identify Side Reactions (Over-reaction, Decomposition) messy_tlc->side_reactions optimize_selectivity Adjust Stoichiometry (e.g., ↑ [Arene]) Modify Workup (e.g., Neutral pH) side_reactions->optimize_selectivity identify_byproduct Identify Byproduct via MS, NMR clean_tlc->identify_byproduct proto_dehalogenation Ar-H Formed? → Rigorously Exclude H₂O identify_byproduct->proto_dehalogenation homocoupling Ar-Ar Formed? → Lower Temp, Screen Ligands identify_byproduct->homocoupling

Caption: Decision tree for troubleshooting low yields.

References

  • Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters.[Link]

  • Difluoromethoxylation of (hetero)arenes by photoredox catalysis. ResearchGate.[Link]

  • C‐H Fluoromethoxylation of Arenes by Photoredox Catalysis. ResearchGate.[Link]

  • Difluoromethyl radical precursors and the initiating protocols. ResearchGate.[Link]

  • Catalytic radical difluoromethoxylation of arenes and heteroarenes. Royal Society of Chemistry.[Link]

  • Introduction of Difluoromethyl Through Radical Pathways. ResearchGate.[Link]

  • Catalytic radical difluoromethoxylation of arenes and heteroarenes. National Institutes of Health.[Link]

  • Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds. PubMed.[Link]

  • Catalytic radical difluoromethoxylation of arenes and heteroarenes. ResearchGate.[Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry.[Link]

  • Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. MDPI.[Link]

  • Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. ACS Publications.[Link]

  • Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. PubMed.[Link]

  • (PDF) Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. ResearchGate.[Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI.[Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. National Institutes of Health.[Link]

  • Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay. National Institutes of Health.[Link]

  • Copper-Catalyzed Difluoroalkylation Reaction. National Institutes of Health.[Link]

  • Optimization of reaction conditions. ResearchGate.[Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health.[Link]

  • Copper‐Catalyzed C−H (Phenylsulfonyl)difluoromethylation of Acrylamides: Scope, Mechanism, and Critical Role of Additives. ResearchGate.[Link]

  • Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Royal Society of Chemistry.[Link]

  • Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journals.[Link]

  • C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Royal Society of Chemistry.[Link]

  • Ligand Influences in Copper-Dioxygen Complex-Formation and Substrate Oxidations. National Institutes of Health.[Link]

  • Difluoromethylation and gem -difluorocyclopropenation with difluorocarbene generated by decarboxylation. Royal Society of Chemistry.[Link]

  • Ligand-Controlled Copper-Catalyzed Halo-Halodifluoromethylation of Alkenes and Alkynes Using Fluorinated Carboxylic Anhydrides. PubMed.[Link]

  • Ligand‐Controlled Copper‐Catalyzed Halo‐Halodifluoromethylation of Alkenes and Alkynes Using Fluorinated Carboxylic Anhydrides. ResearchGate.[Link]

  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. ResearchGate.[Link]

  • Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. ACS Publications.[Link]

  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI.[Link]

Sources

Technical Support Center: Purification of 4-(Difluoromethoxy)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(Difluoromethoxy)-3-fluorobenzonitrile (CAS 954388-59-1). This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for obtaining high-purity material from a crude reaction mixture. The following question-and-answer format addresses common challenges and provides step-by-step protocols and troubleshooting solutions.

Frequently Asked Questions & Troubleshooting Guides

Q1: My crude reaction mixture is a dark, oily residue. What is the first step to assess purity and begin purification?

A1: An initial assessment is critical before committing to a large-scale purification strategy. The dark color suggests the presence of polymeric byproducts or residual high-boiling solvents like DMF, which is commonly used in related syntheses.[1]

Initial Assessment & Work-up Protocol:

  • Sampling & Analysis: Carefully take a small, representative sample from your crude mixture. Dissolve it in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a Thin-Layer Chromatography (TLC) plate.

    • Rationale: TLC provides a rapid, qualitative snapshot of your mixture's complexity. It helps you identify the number of components, estimate the relative polarity of your target compound, and develop an effective solvent system for column chromatography.

  • Develop a TLC System: Test various solvent systems. For benzonitrile derivatives, a good starting point is a mixture of a non-polar solvent and a polar solvent.

    • Example: Start with 20% Ethyl Acetate in Hexanes. Adjust the ratio to achieve an Rf value of ~0.3 for your target compound.

  • Standard Liquid-Liquid Extraction: Before attempting more advanced purification, a thorough aqueous work-up is essential to remove inorganic salts, water-soluble organics (like DMF), and acidic or basic impurities.[1][2]

    • Step 1: Dissolve the crude oil in an immiscible organic solvent such as ethyl acetate or dichloromethane.

    • Step 2: Wash the organic layer sequentially with:

      • A dilute acid (e.g., 1M HCl) to remove any basic impurities.

      • A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

      • Water, followed by a saturated brine solution. The brine wash helps break any emulsions and removes the bulk of dissolved water from the organic layer.[1]

    • Step 3: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Step 4: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude, washed product. Re-analyze by TLC to see the improvement.

Q2: After an aqueous work-up, my product is still impure. Should I use distillation or column chromatography?

A2: The choice depends on the nature of the impurities and the scale of your reaction. Since 4-(Difluoromethoxy)-3-fluorobenzonitrile is a liquid at room temperature, both are viable options.

  • Vacuum Distillation: This is often the most efficient method for purifying multi-gram quantities of liquids, especially if the impurities have significantly different boiling points from your product. General methods for purifying benzonitriles often involve vacuum distillation.[3]

  • Column Chromatography: This technique is preferred when impurities have boiling points very close to the product or when dealing with non-volatile baseline impurities. It offers higher resolution for separating compounds with similar polarities.[2]

The following diagram illustrates a general decision-making workflow.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up (Wash & Dry) Start->Workup Analysis1 TLC / NMR Analysis Workup->Analysis1 Decision Impurities Volatile? Analysis1->Decision Distillation Vacuum Distillation Analysis2 Check Purity (HPLC, NMR) Distillation->Analysis2 Chromatography Silica Gel Column Chromatography Chromatography->Analysis2 Decision->Distillation  Yes Decision->Chromatography No / Unsure   Final Pure Product (>98%) Analysis2->Final Purity OK Troubleshoot Advanced Purification (Prep-HPLC) Analysis2->Troubleshoot Purity <98%

Purification decision workflow for 4-(Difluoromethoxy)-3-fluorobenzonitrile.
Q3: I've opted for column chromatography, but my compound is streaking on the TLC plate. What does this mean and how do I fix it?

A3: Streaking on a TLC plate is a common issue that typically indicates one of two problems: compound overloading or the presence of highly polar, acidic, or basic impurities that interact strongly with the silica gel.

Troubleshooting Steps:

  • Reduce Concentration: Ensure the sample spot on the TLC plate is small and not overloaded.

  • Acidify the Mobile Phase: Add a small amount (0.1-1%) of acetic acid to your eluent system.

    • Causality: If your compound or an impurity has a basic functional group, it can protonate and "stick" to the acidic silica gel, causing streaking. The acetic acid in the mobile phase ensures these compounds remain in their neutral form, allowing for smoother elution.

  • Basify the Mobile Phase: If adding acid worsens the streaking, the issue may be an acidic impurity. Add a small amount (0.1-1%) of triethylamine or ammonia to the eluent.

    • Causality: Acidic compounds can be deprotonated by trace impurities on the silica, causing them to bind tightly. A basic additive neutralizes the silica's acidic sites and keeps the compound in a single, neutral form.

  • Perform a "Plugging" Filtration: Before running a full column, dissolve the crude material in a minimal amount of dichloromethane and pass it through a small plug of silica gel in a pipette or funnel, eluting with your chosen column solvent. This can remove baseline impurities that cause streaking.

Recommended Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for a wide range of polarities.
Mobile Phase Hexanes / Ethyl Acetate GradientStart with low polarity (e.g., 5% EtOAc) and gradually increase to elute the product. This provides good separation from both non-polar and polar impurities. A common eluent system for similar compounds is ethyl acetate/n-hexane.[1]
Loading Method Dry LoadingFor oily products, adsorb the crude material onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be loaded evenly onto the column, leading to better separation.
Q4: My yield after purification is very low. How can I improve recovery?

A4: Low recovery can stem from issues in the work-up, the purification step itself, or decomposition.

Optimization Strategies:

  • Check Your Work-up: During liquid-liquid extractions, ensure you are keeping the correct layer. Perform a back-extraction of the aqueous layers with fresh organic solvent to recover any dissolved product.

  • Avoid Over-purification: Do not use an unnecessarily polar solvent system in chromatography, as this can cause co-elution with impurities. Combine only the fractions that show a single, clean spot by TLC.

  • Prevent Product Loss on Silica: For chromatography, after collecting your main product, perform a "column flush" with a highly polar solvent (e.g., 100% ethyl acetate or 5% methanol in DCM). Concentrate this flush and analyze it. If it contains your product, your primary elution was not efficient enough.

  • Confirm Product Stability: Benzonitrile derivatives are generally stable, but the difluoromethoxy group could be sensitive to very strong acids or bases.[4] Ensure that any reagents used in the work-up are dilute and that exposure time is minimized.

  • Revisit Recrystallization (for solid impurities): If you are trying to remove a solid impurity via recrystallization of your liquid product (a less common scenario), ensure the solution is fully saturated before cooling and that cooling is done slowly to maximize crystal formation of the impurity.[5]

Q5: My purified material is colorless, but a slight odor remains. How do I remove volatile impurities?

A5: A lingering odor often points to residual, low-boiling point solvents or volatile byproducts.

Removal of Volatiles:

  • High Vacuum: Place the sample on a high-vacuum line (Schlenk line) for several hours. This is often sufficient to remove trace solvents like hexanes, ethyl acetate, or dichloromethane.

  • Solvent Azeotrope: Dissolve the product in a low-boiling solvent like dichloromethane and re-concentrate it on a rotary evaporator. Repeat this 2-3 times.

    • Causality: This process can help azeotropically remove higher-boiling point solvents that may have been trapped in the oil.

  • Nitrogen Sparge: Gently bubble a stream of dry nitrogen or argon gas through the liquid product (with stirring) for an extended period. This increases the surface area for evaporation and carries away volatile impurities.

Q6: What are the proper storage and handling procedures for purified 4-(Difluoromethoxy)-3-fluorobenzonitrile?

A6: Proper storage is essential to maintain the purity of your compound.

  • Storage: The compound should be stored in a tightly sealed container (e.g., an amber glass vial with a PTFE-lined cap) to prevent moisture absorption.[6] Store at room temperature in a cool, dry, and well-ventilated area away from incompatible materials.

  • Handling: As with all chemicals, handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is associated with warning pictograms and hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Ensure work is performed in a well-ventilated fume hood.

The following diagram outlines the troubleshooting logic for common purification challenges.

Troubleshooting_Logic Start Problem Encountered Streak Streaking on TLC? Start->Streak LowYield Low Recovery? Start->LowYield Odor Residual Odor? Start->Odor Color Product Colored? Start->Color Sol1 Add Acid/Base to Eluent Or Pre-filter through Silica Streak->Sol1 Sol2 Back-extract Aqueous Layers Check Fraction Purity Perform Column Flush LowYield->Sol2 Sol3 Use High Vacuum Perform Solvent Azeotrope Nitrogen Sparge Odor->Sol3 Sol4 Treat with Activated Charcoal Filter through Celite Color->Sol4

Troubleshooting guide for common purification issues.

References

  • Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • How can I purify impure benzonitrile? (2017). ResearchGate. Retrieved from [Link]

  • 4-(Difluoromethoxy)-3-fluorobenzonitrile. (n.d.). Lead Sciences. Retrieved from [Link]

  • CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile. (n.d.). Google Patents.
  • CN103709071A - 3, 4-difluorobenzonitrile preparation method. (n.d.). Google Patents.
  • Li, A. Y. (1991). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles by halogen-exchange fluorination. Journal of Fluorine Chemistry, 54(1-3), 341.
  • CN103819349A - Preparation method of 4-(difluoromethoxy)aniline. (n.d.). Google Patents.

Sources

Technical Support Center: Synthesis of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of fluorinated benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these syntheses. Fluorinated benzonitriles are crucial building blocks in pharmaceuticals and agrochemicals, but their preparation is often accompanied by challenging side reactions. This center offers expert insights and practical solutions to overcome these hurdles, ensuring the integrity and efficiency of your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of fluorinated benzonitriles, providing explanations of the underlying causes and step-by-step protocols for remediation.

Question 1: I am observing significant hydrolysis of my fluorinated benzonitrile to the corresponding amide or carboxylic acid. How can I prevent this?

Answer:

Hydrolysis of the nitrile group is a common side reaction, particularly during workup or purification, and can be catalyzed by acidic or basic conditions.[1][2][3][4] The electron-withdrawing nature of fluorine can sometimes make the nitrile carbon more susceptible to nucleophilic attack by water.

Root Cause Analysis:

  • Acidic or Basic Workup: Aqueous acidic or basic conditions used to quench the reaction or in extraction steps can promote nitrile hydrolysis.[1]

  • Residual Acid or Base: Trace amounts of acid or base carried through the workup can catalyze hydrolysis during subsequent steps like solvent evaporation or chromatography.

  • Reaction Conditions: Some synthetic methods may utilize conditions that are not entirely anhydrous, or water may be generated in situ, leading to hydrolysis.

Troubleshooting Protocol:

  • Neutral Workup:

    • Quench the reaction with a neutral aqueous solution, such as saturated ammonium chloride or brine, instead of acidic or basic solutions.

    • If an acid or base is necessary, use it at low temperatures and for the shortest possible time.

  • Anhydrous Conditions:

    • Ensure all solvents and reagents are rigorously dried before use.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Controlled Chromatography:

    • When purifying by column chromatography, use a neutral mobile phase. If acidic or basic modifiers are required, consider a post-chromatography wash to remove them.

    • Avoid using silica gel if your product is highly sensitive, as it can be slightly acidic. Alumina (neutral or basic) can be a suitable alternative.

  • Selective Hydrolysis (if amide is the desired side-product):

    • In some cases, controlled hydrolysis to the amide is desired. This can be achieved using specific reagents like sodium hydroxide in a controlled manner.[5]

Workflow for Minimizing Nitrile Hydrolysis:

start Reaction Completion quench Quench with Saturated Ammonium Chloride Solution start->quench extract Extract with Anhydrous Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry filter Filter and Concentrate Under Reduced Pressure dry->filter purify Purify via Chromatography (Neutral Stationary/Mobile Phase) filter->purify product Isolated Fluorinated Benzonitrile purify->product start Low Yield in Sandmeyer/ Balz-Schiemann Reaction check_diazotization Verify Complete Diazotization (e.g., starch-iodide test) start->check_diazotization incomplete_diazotization Incomplete Diazotization check_diazotization->incomplete_diazotization Negative Test check_decomposition Assess Diazonium Salt Stability check_diazotization->check_decomposition Positive Test optimize_diazotization Optimize Diazotization: - Lower temperature (0-5 °C) - Slow NaNO2 addition - Check acid concentration incomplete_diazotization->optimize_diazotization success Improved Yield optimize_diazotization->success decomposition Premature Decomposition check_decomposition->decomposition Evidence of Decomposition (e.g., gas evolution, color change) optimize_substitution Optimize Substitution Step: - Control temperature carefully - Ensure anhydrous conditions for Balz-Schiemann decomposition decomposition->optimize_substitution optimize_substitution->success

Caption: Troubleshooting Sandmeyer/Balz-Schiemann Reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine substituent in nucleophilic aromatic substitution (SNAr) reactions for the synthesis of fluorinated benzonitriles?

A1: The fluorine atom has a dual role in SNAr reactions. Its strong electron-withdrawing inductive effect stabilizes the negatively charged Meisenheimer intermediate, which is the rate-determining step, thus activating the ring towards nucleophilic attack. [6]Paradoxically, fluoride is also an excellent leaving group in SNAr reactions, in contrast to its poor leaving group ability in SN2 reactions. [7]This is because the rate-determining step is the nucleophilic addition, not the elimination of the leaving group.

Q2: I am performing a palladium-catalyzed cyanation of a fluoroaryl halide and experiencing low conversion. What are the likely causes?

A2: Low conversion in palladium-catalyzed cyanation can be due to several factors. Catalyst poisoning by the cyanide nucleophile is a common issue. [8]The choice of ligand is also critical for the stability and activity of the palladium catalyst. Additionally, the reaction may require a specific temperature to proceed efficiently, and the quality of the palladium catalyst and cyanide source is important. Using a non-toxic and less inhibiting cyanide source like K4[Fe(CN)6] can sometimes improve results. [8][9] Q3: How can I purify my fluorinated benzonitrile from unreacted starting materials and side products?

A3: Purification of fluorinated benzonitriles typically involves standard techniques, but with some specific considerations.

  • Column Chromatography: This is the most common method. As mentioned in the troubleshooting guide, use a neutral stationary phase like silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate) to avoid hydrolysis.

  • Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.

  • Recrystallization: For solid products, recrystallization from an appropriate solvent system can provide highly pure material.

  • Aqueous Washes: Careful aqueous washes can remove water-soluble impurities, but be mindful of the potential for nitrile hydrolysis.

Q4: Are there any specific safety precautions I should take when working with the synthesis of fluorinated benzonitriles?

A4: Yes, several safety precautions are crucial:

  • Cyanide Handling: Many cyanation reagents are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • Fluorinating Agents: Many fluorinating agents are corrosive and can react violently with water. Handle them with care, under anhydrous conditions.

  • Diazonium Salts: As mentioned earlier, diazonium salts can be explosive when isolated and dry. Handle them with extreme caution, behind a blast shield, and avoid scratching or subjecting them to shock. [10]* Pressure Build-up: Some reactions, particularly those involving the decomposition of diazonium salts, can generate nitrogen gas, leading to a pressure build-up in a sealed vessel. Ensure adequate venting.

References

  • Park, N. H., Senter, T. J., & Buchwald, S. L. (2016). Flow reaction reduces aryl diazonium safety risk. Angewandte Chemie International Edition, 55(37), 11138-11142. [Link]

  • Berger, F., Plass, J., Gribble, A. D., & Studer, A. (2019). Synthetic Advantages of Defluorinative C–F Bond Functionalization. Accounts of Chemical Research, 52(10), 2879-2892. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. [Link]

  • Leitch, D. C., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(5), 1021-1035. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). C–F Bond Formation for the Synthesis of Aryl Fluorides. Journal of the American Chemical Society, 135(20), 7563-7570. [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Sorokin, A. B., & de Visser, S. P. (2019). Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine: What Determines the Reactivity?. Chemistry–A European Journal, 25(44), 10344-10354. [Link]

  • Sievert, A. C., & Sastri, V. S. (2003). Fluorinated Aromatic Compounds. In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Umemoto, T. (2012). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 142, 3-15. [Link]

  • Peijnenburg, W. J. G. M., de Beer, K. G. M., de Hollander, H. A., Stegeman, M. H. L., & Verboom, H. (1995). Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry, 14(9), 1435-1443. [Link]

  • Sandford, G. (2021). CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. CHEM21. [Link]

  • Miller, J. A., & Clark, J. H. (1982). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of the Chemical Society, Perkin Transactions 2, (8), 917-921. [Link]

  • Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17265-17275. [Link]

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Advanced Synthesis & Catalysis, 353(10), 1621-1644. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15302-15304. [Link]

  • Bentz, J., et al. (2020). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. International Journal of Molecular Sciences, 21(18), 6843. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. [Link]

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  • Singh, R. P., & Shreeve, J. M. (2004). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Chemical Communications, (16), 1818-1819. [Link]

  • Kim, J., & Jang, Y. (2019). Enzymatic defluorination of fluorinated compounds. Applied Biological Chemistry, 62(1), 1-8. [Link]

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  • Reddit. (2023). Cyanation of aryl bromide. [Link]

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  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. [Link]

  • Goti, A., et al. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Organic & Biomolecular Chemistry, 14(38), 9037-9044. [Link]

  • Yáñez-Alarid, R., et al. (2017). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Revista de la Sociedad Química de México, 61(1), 52-59. [Link]

  • ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides. [Link]

  • Reddy, T. S., & Kumar, K. A. (2013). Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium. Synthetic Communications, 43(15), 2061-2068. [Link]

  • Sribalan, R., & Holzer, W. (2017). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Chemical Reviews, 117(13), 8846-8884. [Link]

  • Kamble, V. M., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(21), 2649-2666. [Link]

  • Madsen, R., & Hvilsted, S. (2018). Ex-situ generation of gaseous nitriles in two-chamber glassware for facile haloacetimidate synthesis. Beilstein Journal of Organic Chemistry, 14, 255-260. [Link]

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Technical Support Center: Optimization of Reaction Parameters for 4-(Difluoromethoxy)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-(Difluoromethoxy)-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and detailed protocols to navigate the complexities of this synthesis, ensuring both efficiency and reproducibility in your experiments.

The synthesis of 4-(Difluoromethoxy)-3-fluorobenzonitrile is typically approached via a two-stage process. This guide is structured to address challenges that may arise during each of these critical stages:

  • Part 1: Synthesis of the Precursor, 3-Fluoro-4-hydroxybenzonitrile. This section focuses on the conversion of a suitable starting material to the key phenolic intermediate.

  • Part 2: O-Difluoromethylation of 3-Fluoro-4-hydroxybenzonitrile. This section covers the introduction of the difluoromethoxy group, a crucial step for tuning the physicochemical properties of the final molecule.

We will explore common issues, from low yields to incomplete reactions and the formation of impurities, providing scientifically grounded solutions and actionable protocols.

Part 1: Troubleshooting the Synthesis of 3-Fluoro-4-hydroxybenzonitrile

The successful synthesis of the 3-fluoro-4-hydroxybenzonitrile precursor is fundamental to the overall process. A common and effective method is the cyanation of a brominated precursor, such as 4-bromo-2-fluorophenol, using copper(I) cyanide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyanation reaction of 4-bromo-2-fluorophenol is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in the cyanation of 4-bromo-2-fluorophenol are often traced back to several critical parameters. Firstly, the purity of your starting materials is paramount. Ensure your 4-bromo-2-fluorophenol is free of significant impurities and that the copper(I) cyanide (CuCN) is of high quality. The reaction is also highly sensitive to the solvent and temperature. N-Methyl-2-pyrrolidone (NMP) is an effective solvent for this transformation, and maintaining a consistent temperature, typically around 150°C, is crucial for driving the reaction to completion.[1] Insufficient reaction time can also lead to incomplete conversion.

Q2: I'm observing a significant amount of unreacted starting material despite extended reaction times. What could be the issue?

A2: If you are confident in the purity of your reagents and have maintained the appropriate temperature, the issue may lie with the activation of the copper(I) cyanide or the presence of moisture. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and other side reactions. The solvent, NMP, should be anhydrous. If you suspect catalyst deactivation, consider using a freshly opened bottle of CuCN or purifying the existing stock.

Q3: What are common side products in this cyanation reaction, and how can I minimize their formation?

A3: A potential side reaction is the formation of debrominated starting material (2-fluorophenol). This can occur if there are proton sources in the reaction mixture that can quench the aryl copper intermediate before cyanation. Ensuring anhydrous conditions and a pure starting material will help minimize this. Additionally, at elevated temperatures, decomposition of the starting material or product can occur. Careful temperature control is therefore essential.

Experimental Protocol: Synthesis of 3-Fluoro-4-hydroxybenzonitrile

This protocol is based on a reported procedure for the cyanation of 4-bromo-2-fluorophenol.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 4-bromo-2-fluorophenol (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask (approximately 8 mL per gram of 4-bromo-2-fluorophenol).

  • Reaction Conditions: Stir the mixture under a nitrogen atmosphere and heat to 150°C for 5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent such as diethyl ether.

    • Wash the organic layer sequentially with water, 1N HCl solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by trituration with a solvent like carbon tetrachloride or by column chromatography on silica gel.

Part 2: Optimization of O-Difluoromethylation

The introduction of the difluoromethoxy group onto the phenolic oxygen of 3-fluoro-4-hydroxybenzonitrile is a key step. This can be achieved through various methods, including the use of difluorocarbene precursors or radical difluoromethoxylation reagents. A common approach involves the in-situ generation of difluorocarbene from reagents like sodium chlorodifluoroacetate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My O-difluoromethylation reaction using sodium chlorodifluoroacetate is showing low conversion. How can I improve the yield?

A1: Low conversion in this reaction is often related to the inefficient generation or trapping of difluorocarbene. Key factors to optimize include:

  • Base: The choice and amount of base are critical for the deprotonation of the phenol and the subsequent generation of difluorocarbene. A strong base like potassium carbonate or cesium carbonate is often effective.

  • Solvent: Polar aprotic solvents such as DMF or DMSO are typically used to facilitate the reaction.[2][3][4] The solvent must be anhydrous, as water will quench the difluorocarbene.

  • Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can promote the formation of difluorocarbene, they can also lead to its decomposition and other side reactions. A typical temperature range is 80-120°C.

  • Reagent Stoichiometry: An excess of the difluorocarbene precursor is often required to drive the reaction to completion.

Q2: I am observing the formation of C-difluoromethylated byproducts. How can I enhance the selectivity for O-difluoromethylation?

A2: The formation of C-difluoromethylated products suggests that the difluorocarbene is reacting with the aromatic ring instead of the phenoxide. To favor O-alkylation, ensure complete deprotonation of the phenol by using a sufficiently strong base and allowing adequate time for salt formation before the generation of difluorocarbene. Running the reaction at a lower temperature may also improve selectivity.

Q3: Are there alternative, milder methods for O-difluoromethylation if the difluorocarbene approach is problematic?

A3: Yes, recent advances in photoredox catalysis offer milder alternatives for difluoromethoxylation.[5][6] These methods often utilize specialized reagents that can generate a difluoromethoxyl radical under visible light irradiation at room temperature.[5][6] This approach can offer better functional group tolerance and may be suitable if your substrate is sensitive to the harsh conditions of traditional difluorocarbene methods.

Data Presentation: Impact of Reaction Parameters on Difluoromethylation
ParameterCondition ACondition BCondition COutcome
Difluoromethylating Agent Sodium ChlorodifluoroacetateTMSCF₂HPhotoredox Catalyst + Reagent IV[5]Higher yields and milder conditions with photoredox catalysis.
Base K₂CO₃Cs₂CO₃None (photoredox)Stronger base can improve yield in carbene methods.
Solvent DMFDMSOMeCNSolvent choice is critical for both carbene and radical pathways.[7]
Temperature 110°C90°CRoom TemperatureLower temperatures with photoredox catalysis can improve selectivity.
Experimental Protocol: O-Difluoromethylation using Sodium Chlorodifluoroacetate
  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoro-4-hydroxybenzonitrile (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) in anhydrous DMF.

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 100-110°C and monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization of Workflow and Troubleshooting

Diagram: Synthetic Workflow

Synthetic_Workflow A 4-Bromo-2-fluorophenol B Cyanation (CuCN, NMP, 150°C) A->B Step 1 C 3-Fluoro-4-hydroxybenzonitrile B->C D O-Difluoromethylation (e.g., Sodium Chlorodifluoroacetate, Base, DMF) C->D Step 2 E 4-(Difluoromethoxy)-3-fluorobenzonitrile D->E Troubleshooting_Cyanation Start Low Yield in Cyanation Q1 Check Reagent Purity (Starting Material, CuCN) Start->Q1 A1_Pass Purity Confirmed Q1->A1_Pass Pass A1_Fail Impure Reagents (Purify or Replace) Q1->A1_Fail Fail Q2 Verify Reaction Conditions (Anhydrous Solvent, Inert Atmosphere, 150°C) A1_Pass->Q2 A2_Pass Conditions Optimal Q2->A2_Pass Pass A2_Fail Suboptimal Conditions (Dry Solvent, Use N₂/Ar, Calibrate Temp.) Q2->A2_Fail Fail Q3 Consider Reaction Time A2_Pass->Q3 A3_Short Insufficient Time (Extend Reaction Duration) Q3->A3_Short Short A3_Sufficient Time Adequate (Investigate Catalyst Activity) Q3->A3_Sufficient Sufficient

Caption: Troubleshooting decision tree for low cyanation yield.

References

  • Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation. PMC, 492(7427), 95–99. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). ResearchGate. [Link]

  • CF Plus Chemicals. (n.d.). Difluoromethylation reagents. Retrieved from [Link]

  • He, Z., & Hu, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7064-7117. [Link]

  • Postigo, A. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

  • Ngai, M.-Y., & Ng, C. W. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. PMC. [Link]

  • Ohtsuka, Y., & Amii, H. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(10), 2544–2547. [Link]

  • Optimization of para-C-H difluoromethylation a. (n.d.). ResearchGate. Retrieved from [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company. Retrieved from [Link]

  • Tlaczala, T. (2022). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. [Link]

  • Kumar, A., & Cundari, T. R. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(15), 1857–1867. [Link]

  • Highly Enantioselective Decarboxylative Difluoromethylation. (n.d.). PMC. Retrieved from [Link]

  • Kumar, A., & Cundari, T. R. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(15), 1857–1867. [Link]

  • Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. (2017). Green Chemistry. [Link]

  • Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. (2022). MDPI. [Link]

  • Acevedo, O. (2007). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 9(21), 4155–4158. [Link]

  • Mancini, P. M., Martinez, R. D., & Vottero, L. R. (1984). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1133. [Link]

  • SNAr Solvents and Reagents. (n.d.). Wordpress. Retrieved from [Link]

  • Stasko, D. J., & Zhang, S. (2003). Solvent Dependent Leaving Group Fluorine Kinetic Isotope Effect in a Nucleophilic Aromatic Substitution Reaction. Journal of the American Chemical Society, 125(31), 9272–9273. [Link]

  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. (2026). Organic Process Research & Development. [Link]

  • Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (n.d.). PubMed Central. Retrieved from [Link]

  • Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB. (n.d.). Google Patents.
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). RSC Publishing. [Link]

  • Process for synthesizing 3,4-difluorobenzonitrile. (n.d.). Google Patents.
  • Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. (2019). PubMed Central. [Link]

  • How can I purify impure benzonitrile?. (2017). ResearchGate. [Link]

  • 4-(Difluoromethoxy)-3-fluorobenzonitrile. (n.d.). Lead Sciences. Retrieved from [Link]

  • Research on the synthesis of 4-fluorobenzonitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzylic C(sp 3 )–H fluorination. (2024). Beilstein Journals. [Link]

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  • 3, 4-difluorobenzonitrile preparation method. (n.d.). Google Patents.

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stability issues of 4-(Difluoromethoxy)-3-fluorobenzonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Difluoromethoxy)-3-fluorobenzonitrile

Welcome to the technical support guide for 4-(Difluoromethoxy)-3-fluorobenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges of this highly functionalized molecule, particularly under acidic and basic conditions. While specific experimental stability data for this exact compound is not widely published, this guide synthesizes established principles of organic chemistry to predict its behavior and provide robust troubleshooting strategies.

Our approach is grounded in a mechanistic understanding of the compound's constituent functional groups: the benzonitrile, the aryl fluoride, and the difluoromethoxy ether. By understanding how each part of the molecule is likely to react, we can anticipate and solve problems encountered during synthesis, workup, purification, and formulation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary stability concern for 4-(Difluoromethoxy)-3-fluorobenzonitrile in acidic or basic media?

The most probable degradation pathway under both acidic and basic conditions is the hydrolysis of the nitrile (-C≡N) group.[1][2][3] This reaction typically proceeds in two stages: first to a primary amide intermediate (4-(difluoromethoxy)-3-fluorobenzamide), and then, with continued exposure to heat and strong acid or base, to the corresponding carboxylic acid (4-(difluoromethoxy)-3-fluorobenzoic acid).[2][4]

  • Under Acidic Conditions: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[5]

  • Under Basic Conditions: A hydroxide ion directly attacks the electrophilic nitrile carbon.[2]

The reaction requires heating and is generally slow at room temperature, but prolonged exposure to even moderate pH extremes can lead to measurable degradation.[3]

Q2: How stable are the difluoromethoxy and aryl fluoride groups?

Both the difluoromethoxy (-OCF₂H) group and the aromatic carbon-fluorine (C-F) bond are known for their high stability.[6][7][8]

  • Difluoromethoxy Group: The C-F bonds are exceptionally strong, making this group highly resistant to metabolic and chemical cleavage compared to a standard methoxy group (-OCH₃).[6][9] While ether cleavage is possible under extremely harsh acidic conditions, it is highly unlikely to be a competing degradation pathway under typical experimental conditions where nitrile hydrolysis would occur first.

  • Aryl Fluoride: The C-F bond on the benzene ring is very strong and stable.[7] Nucleophilic aromatic substitution to displace the fluoride is difficult and requires harsh conditions, usually with strong nucleophiles and/or activating groups positioned ortho/para to the fluorine. In this molecule, the fluoride is not sufficiently activated for easy displacement.

Q3: I see a new, more polar spot on my TLC/peak in my HPLC after an aqueous acidic/basic workup. What is it likely to be?

This is a classic sign of nitrile hydrolysis. The new, more polar species is almost certainly the carboxylic acid degradation product (4-(difluoromethoxy)-3-fluorobenzoic acid) or the intermediate amide. Carboxylic acids and amides are significantly more polar than nitriles, resulting in lower Rf values on TLC and typically earlier retention times on reverse-phase HPLC.

Troubleshooting Steps:

  • Co-injection: If you have a standard of the suspected carboxylic acid, perform a co-injection with your sample in the HPLC. If the new peak increases in area without splitting, it confirms the identity.

  • LC-MS Analysis: The most definitive method. The mass of the new peak should correspond to the expected degradation product.

    • Parent Compound (C₈H₄F₃NO): Exact Mass = 191.02

    • Amide Intermediate (C₈H₆F₃NO₂): Exact Mass = 209.03

    • Carboxylic Acid Product (C₈H₅F₃O₃): Exact Mass = 210.02

  • Minimize Exposure: Redesign your workup to minimize the duration and strength of the acid or base wash. Use milder reagents (e.g., saturated sodium bicarbonate instead of 1M NaOH) and perform extractions quickly at cold temperatures.

Q4: My reaction yield is consistently low when using strong bases like NaOH or strong acids like HCl. How can I mitigate this?

This strongly suggests that your product is degrading during the reaction or workup.

Mitigation Strategies:

  • Reagent Choice: If possible, use non-aqueous bases (e.g., organic amines like triethylamine or DBU in an organic solvent) or non-nucleophilic acids for pH adjustments.

  • Temperature Control: Keep the temperature as low as possible during all steps involving aqueous acids or bases. Perform workup steps using an ice bath.

  • pH Targeting: Avoid extreme pH values. If you must perform a wash, aim for a pH closer to neutral as quickly as possible. For a basic wash, consider using a weaker base like potassium carbonate. For an acidic wash, a dilute solution of a weak acid like citric acid may be sufficient.

  • Protective Groups: In multi-step syntheses, consider carrying the nitrile functionality as a more stable precursor if it must be subjected to harsh hydrolytic conditions.

Visualizing Degradation & Troubleshooting

The primary degradation pathway and a logical troubleshooting workflow are depicted below.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Nitrile Parent Nitrile (R-C≡N) A_Protonated Protonated Nitrile (R-C≡N⁺-H) A_Nitrile->A_Protonated + H₂O, H⁺ A_Amide Intermediate Amide (R-CONH₂) A_Protonated->A_Amide - H⁺ A_Acid Carboxylic Acid (R-COOH) A_Amide->A_Acid + H₂O, H⁺, Δ B_Nitrile Parent Nitrile (R-C≡N) B_Amide Intermediate Amide (R-CONH₂) B_Nitrile->B_Amide + OH⁻, H₂O B_Carboxylate Carboxylate Salt (R-COO⁻) B_Amide->B_Carboxylate + OH⁻, Δ B_Acid Carboxylic Acid (R-COOH) B_Carboxylate->B_Acid + H₃O⁺ (workup)

Caption: Predicted hydrolysis pathways of the nitrile group under acidic and basic conditions.

G start Unexpected Result (Low Yield, New Peak) check_ph Hypothesize Nitrile Hydrolysis. Review pH and Temperature of Recent Steps. start->check_ph analyze Analyze Sample by LC-MS check_ph->analyze result Mass Match Degradation Product? analyze->result confirm Identity Confirmed. Degradation is Occurring. result->confirm  Yes no_match No Match. Consider Other Side Reactions or Impurities. result->no_match  No optimize Optimize Protocol: 1. Lower Temperature 2. Use Milder Acid/Base 3. Minimize Exposure Time confirm->optimize

Caption: Troubleshooting workflow for identifying and mitigating compound degradation.

Quantitative Analysis & Stability Testing Protocol

To definitively determine the stability of 4-(Difluoromethoxy)-3-fluorobenzonitrile under your specific conditions, a forced degradation study is recommended.[10][11][12] The goal is to achieve 5-20% degradation, as this provides sufficient product for characterization without destroying the sample.[10][13]

Illustrative Stability Data Table

The following table presents hypothetical data to illustrate how results from a forced degradation study might be presented. Note: This data is for example purposes only and is not derived from experimental testing of this compound.

ConditionTime (hours)Temperature (°C)% Parent RemainingMajor Degradant% Degradant Area
0.1 M HCl66085.2%4-(Difluoromethoxy)-3-fluorobenzoic acid14.1%
0.1 M NaOH26081.5%4-(Difluoromethoxy)-3-fluorobenzoic acid17.8%
Control (DI Water)66099.8%Not Detected< 0.05%
Control (DI Water)26099.9%Not Detected< 0.05%
Protocol: Forced Hydrolytic Degradation Study

This protocol provides a validated framework for assessing stability.

Objective: To determine the degradation rate and identify degradation products of 4-(Difluoromethoxy)-3-fluorobenzonitrile under acidic and basic stress conditions.

Materials:

  • 4-(Difluoromethoxy)-3-fluorobenzonitrile

  • Acetonitrile (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Hydrochloric Acid (HCl), certified solution

  • Sodium Hydroxide (NaOH), certified solution

  • HPLC or UPLC system with UV and MS detectors

  • Calibrated pH meter and balance

  • Thermostatic water bath or oven

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 10.0 mg of 4-(Difluoromethoxy)-3-fluorobenzonitrile in a 10 mL volumetric flask using acetonitrile to create a 1.0 mg/mL stock solution.[14]

  • Sample Preparation:

    • Acid Stress: In a clean vial, mix 1.0 mL of the stock solution with 1.0 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Base Stress: In a separate vial, mix 1.0 mL of the stock solution with 1.0 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Control: In a third vial, mix 1.0 mL of the stock solution with 1.0 mL of deionized water.

  • Stress Conditions:

    • Immediately take a time-zero (T=0) aliquot from each vial. Neutralize the acid/base samples (e.g., with an equimolar amount of NaOH/HCl respectively), dilute to an appropriate concentration for HPLC analysis (e.g., 50 µg/mL), and inject.

    • Place the sealed vials in a water bath set to 60 °C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize each aliquot as described for the T=0 sample, dilute, and store at 4 °C until analysis.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC-UV/MS method. The method must be capable of separating the parent compound from all degradation products.

    • Record the peak area of the parent compound and any new peaks that appear.

    • Use the MS data to determine the mass of any degradants and propose their structures.

  • Data Interpretation:

    • Calculate the percentage of parent compound remaining at each time point relative to the T=0 sample.

    • Calculate the relative percentage of each degradation product.

    • If degradation is too fast (>20% in the first time point), repeat the experiment with a lower temperature or milder acid/base concentration. If it is too slow (<5% at 24 hours), use a higher temperature or more concentrated acid/base.

References

  • European Commission, Directorate-General for Environment. (n.d.). Overview on PFAS analytical methods. Publications Office. Retrieved from [Link]

  • Ford, J., Ortalli, S., & Gouverneur, V. (2024). The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • Urban, P., & Hradkova, P. (2018). Recent developments in methods for analysis of perfluorinated persistent pollutants. Central European Journal of Chemistry. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Momani, E., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. PubMed. Retrieved from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • Premathilaka, S., et al. (2021). Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. Analytical Chemistry. ACS Publications. Retrieved from [Link]

  • Pearson+. (n.d.). The mechanism for acidic hydrolysis of a nitrile resembles the basic hydrolysis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Anaerobic degradation of fluorinated aromatic compounds. Retrieved from [Link]

  • Jee, J., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules. National Institutes of Health. Retrieved from [Link]

  • Sule, S., et al. (2022). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. National Institutes of Health. Retrieved from [Link]

  • Casitas, A., & Pérez-Temprano, M. H. (2014). Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]

  • Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved from [Link]

  • Jamroz, P., et al. (2021). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. Molecules. MDPI. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Hartwig, J. F., et al. (2011). Copper Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society. National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Purification of Difluoromethoxy-Substituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals working with difluoromethoxy-substituted aromatic compounds. It is designed to offer both practical, step-by-step protocols and a deeper understanding of the chemical principles behind the purification challenges associated with the unique -OCF₂H moiety.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing difluoromethoxy-substituted aromatic compounds?

The impurity profile largely depends on the synthetic route used. However, several common impurities arise from the two primary methods for introducing the difluoromethoxy group:

  • From Difluoromethylating Agents (e.g., Chlorodifluoromethane, Sodium Chlorodifluoroacetate): This is the most common route, typically starting from a phenol.

    • Unreacted Phenolic Starting Material: Often a primary impurity due to incomplete reaction. Its acidic proton and high polarity make it distinct from the product.

    • Carbonate Byproducts: Formed from the reaction of the phenoxide with CO₂ (if present) or from side reactions of the difluoromethylating agent.

    • C-Alkylated Isomers: Although O-alkylation is generally favored, small amounts of the C-alkylated byproduct can form, where the difluoromethyl group attaches directly to the aromatic ring. These can be particularly difficult to separate.

    • Over-alkylated Products: If other nucleophilic sites exist on the molecule, multiple difluoromethylations can occur.

  • From Precursors like Aryl Difluoromethyl Ethers: If your synthesis involves modifying a pre-existing difluoromethoxy-aromatic compound, impurities will be related to that specific reaction (e.g., unreacted starting material, byproducts from a cross-coupling reaction).

    • Residual Palladium Catalyst: A common impurity in Suzuki, Buchwald-Hartwig, or similar cross-coupling reactions.

    • Homocoupling Products: Dimers of your starting material or coupling partner.

Q2: How does the difluoromethoxy (-OCF₂H) group uniquely influence my purification strategy?

The -OCF₂H group has distinct electronic and physical properties that directly impact purification:

  • Moderate Polarity and Lipophilicity: The difluoromethoxy group is significantly more lipophilic than a hydroxyl (-OH) group but more polar than a methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) group. This intermediate polarity means it can have good solubility in a wide range of organic solvents, which can sometimes make precipitation or crystallization challenging.

  • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor. While the fluorine atoms are weak acceptors, the C-H bond in the -OCF₂H group has some acidic character, though it is not a strong hydrogen bond donor. These interactions can influence how the molecule binds to chromatography stationary phases.

  • Potential for Instability: The C-H bond in the difluoromethoxy group can be susceptible to abstraction under radical conditions. More importantly, the group can be sensitive to strong acids or bases, which might lead to decomposition back to the phenol, especially on reactive surfaces. This is a key consideration when choosing chromatography media.

Troubleshooting Purification Challenges

Problem 1: I have a persistent impurity that co-elutes with my product during silica gel column chromatography.

This is a common and frustrating issue. Co-elution occurs when the impurity and the product have very similar polarities and affinities for the stationary phase.

Root Cause Analysis: The impurity is likely a structural isomer (e.g., a C-alkylated byproduct) or a homolog with very similar functional groups. The moderate polarity of the -OCF₂H group can place the product in a "sweet spot" of polarity that overlaps with many common organic byproducts.

Troubleshooting Workflow:

Caption: Decision tree for resolving co-eluting impurities.

Step-by-Step Protocol: Modifying the Chromatography System

  • Analyze the Mobile Phase: If you are using a standard eluent system like Hexanes/Ethyl Acetate, the separation is primarily driven by polarity.

    • Action: Switch to a solvent system with different selectivities. For example, using an aromatic solvent like Toluene instead of an aliphatic one like Hexanes can introduce π-π interactions that may differentiate your product from the impurity. A common alternative system is Dichloromethane/Methanol.

  • Change the Stationary Phase: If modifying the mobile phase fails, the interaction with the stationary phase is the next target.

    • Silica Gel (Acidic): If you suspect your compound is acid-sensitive, switch to Neutral Alumina .

    • Reversed-Phase (C18): This is an excellent alternative. Separation is based on hydrophobicity. Since the -OCF₂H group is lipophilic, your compound will be retained. Polar impurities (like unreacted phenol) will elute very quickly. This is often highly effective for separating isomers with subtle differences in lipophilicity.

    • Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated compounds, F-SPE can be exceptionally effective. The separation relies on the unique interactions between the fluorinated tags on the stationary phase and the difluoromethoxy group.

Problem 2: My difluoromethoxy-substituted compound appears to be decomposing on the silica gel column.

Streaking on the TLC plate, low mass balance after the column, and the appearance of a new, more polar spot (often the starting phenol) are classic signs of on-column decomposition.

Root Cause Analysis: Standard silica gel is slightly acidic (pH 4-5) due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the hydrolysis of the difluoromethyl ether linkage, cleaving it back to the corresponding phenol.

Solutions and Protocols:

  • Deactivate the Silica Gel:

    • Protocol: Prepare a slurry of your silica gel in a solvent like ethyl acetate containing 1-2% triethylamine (Et₃N) or ammonia solution. Let it stand for 30 minutes, then pack the column as usual using an eluent that also contains a small amount of the same base (e.g., 0.1% Et₃N).

    • Mechanism: The base neutralizes the acidic silanol groups, creating a more inert surface for your compound to travel through.

  • Switch to a Different Stationary Phase:

    • Neutral Alumina: Alumina is generally more basic than silica and is a good first alternative for acid-sensitive compounds.

    • Reversed-Phase (C18): As mentioned before, C18 is an excellent, inert alternative where decomposition is highly unlikely.

Data Summary: Stationary Phase Selection Guide

Problem TypeRecommended Stationary PhaseRationale
Acid Sensitivity / DecompositionNeutral Alumina or Base-Deactivated SilicaNeutralizes acidic sites that cause hydrolysis.
Co-elution of IsomersReversed-Phase (C18)Separates based on differential hydrophobicity, which can be more effective for isomers than polarity.
Highly Fluorinated ImpuritiesFluorous SPE (F-SPE)Exploits specific fluorous-fluorous interactions for high selectivity.
General Purpose / First PassSilica GelCost-effective and widely applicable, but requires caution.
Problem 3: I cannot get my compound to crystallize from any common solvent system.

The intermediate polarity and good solubility profile of many difluoromethoxy-aromatic compounds can make finding a suitable recrystallization system difficult.

Root Cause Analysis: For crystallization to occur, the compound must be highly soluble in a hot solvent and poorly soluble in the same solvent when cold. Alternatively, a solvent/anti-solvent system is needed where the compound is soluble in the "solvent" but insoluble in the "anti-solvent". The challenge is finding a system with the right balance.

Troubleshooting Workflow: Systematic Solvent Screening

Caption: Systematic approach to discovering a recrystallization system.

Step-by-Step Protocol: Finding a Solvent/Anti-Solvent System

  • Identify a "Good" Solvent: Find a solvent that dissolves your compound completely at room temperature. Common choices include Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Acetone.

  • Identify an "Anti-Solvent": This should be a non-polar solvent in which your compound is completely insoluble. Aliphatic hydrocarbons like Heptane , Hexane , or Pentane are excellent first choices.

  • Perform the Crystallization:

    • Dissolve your crude product in the minimum amount of the "good" solvent (e.g., DCM).

    • Slowly add the "anti-solvent" (e.g., Heptane) dropwise with stirring. A pipette is ideal for this.

    • Continue adding until the solution becomes persistently cloudy (turbid). This is the point of supersaturation.

    • Add 1-2 drops of the "good" solvent back into the mixture to make it clear again.

    • Cover the flask and allow it to stand undisturbed. Slow cooling in a refrigerator can help. Crystals should form over several hours to days.

References

  • Title: Recent Advances in the Synthesis of Difluoromethyl Ethers Source: ACS Organic & Inorganic Au URL: [Link]

  • Title: The Difluoromethoxy Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

Technical Support Center: Troubleshooting 19F NMR Analysis of 4-(Difluoromethoxy)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the ¹⁹F NMR analysis of 4-(Difluoromethoxy)-3-fluorobenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important fluorinated building block. As a molecule with two distinct fluorine environments (a difluoromethoxy group and an aromatic fluorine), its ¹⁹F NMR spectrum is information-rich but can present unique analytical challenges.

This guide moves beyond simple procedural lists to explain the underlying principles, enabling you to diagnose issues logically and develop robust analytical methods.

Section 1: Understanding the Expected ¹⁹F NMR Spectrum

Before troubleshooting, we must establish a baseline. A high-quality, correctly assigned spectrum is the ultimate reference. The structure of 4-(Difluoromethoxy)-3-fluorobenzonitrile contains two distinct ¹⁹F NMR signals, which are coupled to each other and to nearby protons.

Molecular Structure and Key Interactions:

The primary interactions shaping the spectrum are spin-spin couplings:

  • ²J(H,F): A large geminal coupling between the proton and the two fluorine atoms of the -OCF₂H group.

  • ³J(F,F): A through-bond coupling between the aromatic fluorine (F_Ar) and the difluoromethoxy fluorines (F_OCF₂H).

  • nJ(H,F): Smaller, long-range couplings between the fluorine nuclei and the protons on the aromatic ring.

The following diagram illustrates the key coupling relationships that define the spectrum's appearance.

Caption: Spin-spin coupling network in 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Expected ¹⁹F NMR Parameters

The following table summarizes the anticipated signals in a standard ¹⁹F NMR spectrum, typically recorded in CDCl₃. Note that chemical shifts can be influenced by solvent and concentration.[1][2]

Functional GroupApprox. Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constants (J, Hz)
-OCF₂H -80 to -95Doublet of Doublets (dd)²J(H,F): ~72 Hz³J(F,F): 5-10 Hz
Ar-F -105 to -125Triplet of Multiplets (tm) or complex multiplet³J(F,F): 5-10 Hz³J(H,F) & ⁴J(H,F): 1-8 Hz

Causality Behind the Multiplicity:

  • -OCF₂H Signal: The two equivalent fluorine nuclei are first split into a large doublet by the single geminal proton (²J(H,F)).[3] Each peak of this doublet is then split into a smaller doublet by the single aromatic fluorine (³J(F,F)), resulting in a doublet of doublets.

  • Ar-F Signal: This aromatic fluorine is first split into a triplet by the two equivalent fluorine nuclei of the difluoromethoxy group (³J(F,F)). Each peak of this triplet is then further split by couplings to the ortho and meta aromatic protons, often resulting in a more complex multiplet that may be reported as a triplet of multiplets.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are my signals unexpectedly broad or poorly resolved? A: This is commonly caused by poor magnetic field homogeneity (shimming), the presence of paramagnetic impurities, or high sample viscosity. Re-shimming the spectrometer is the first step. If the problem persists, check for trace metals or dissolve the sample in more solvent.[5][6]

Q2: My chemical shifts are different from the values in the table. What's wrong? A: Chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment.[2][7] The most common causes for shifts are:

  • Solvent Effects: Running the sample in a different solvent (e.g., DMSO-d₆ vs. CDCl₃) can cause significant shifts.[1][8]

  • Referencing: Ensure the spectrometer is correctly referenced. While modern spectrometers use internal deuterium lock for referencing, an external standard might be needed for high accuracy.

  • Concentration & Temperature: Changes in sample concentration and temperature can also induce minor chemical shift changes.

Q3: I see more than two main signals. Why? A: The presence of extra peaks almost always indicates chemical impurities. Consider the synthetic route used to prepare the compound; unreacted starting materials (e.g., fluorinated aryl halides or boronic acids from a Suzuki coupling) or reaction byproducts are common culprits.[9][10]

Q4: Why is my signal-to-noise ratio (S/N) so low? A: Low S/N can stem from several factors:

  • Low Sample Concentration: There may not be enough analyte in the tube.

  • Incorrect Acquisition Parameters: Insufficient number of scans (NS) or an improperly set relaxation delay (d1) can lead to weak signals.

  • Paramagnetic Broadening: Paramagnetic species can severely broaden signals, reducing their peak height and thus the apparent S/N.[5][11]

  • Receiver Gain: An improperly set receiver gain can clip strong signals or fail to detect weak ones.[5][12]

Section 3: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues.

Problem 1: Incorrect Chemical Shifts or Presence of Extraneous Peaks

This issue points towards problems with the sample's chemical environment or purity.

Potential Causes:

  • Solvent-Induced Shifts: The polarity and aromaticity of the solvent can significantly alter the electronic shielding around the fluorine nuclei.[1][8]

  • Incorrect Referencing: The spectrum's x-axis may be improperly calibrated.

  • Chemical Impurities: Contaminants from the synthesis or degradation are present.[10][13]

Troubleshooting Workflow:

start Start: Unexpected Peaks or Shifts check_ref 1. Verify Referencing Is an internal standard present? Does its shift match expectations? start->check_ref ref_ok Referencing Correct check_ref->ref_ok Yes ref_bad Recalibrate Spectrum check_ref->ref_bad No check_solvent 2. Assess Solvent Effects Run sample in a different solvent (e.g., Acetone-d6) analyze_impurities 3. Analyze for Impurities Review synthesis route for likely byproducts. Use other techniques (GC-MS, LC-MS). check_solvent->analyze_impurities Shifts are Consistent solvent_effect Solvent Effect Confirmed check_solvent->solvent_effect Shifts Change Significantly impurity_found Impurity Identified analyze_impurities->impurity_found ref_ok->check_solvent solvent_effect->analyze_impurities

Caption: Workflow for diagnosing unexpected peaks and shifts.

Experimental Protocol: Verifying Solvent Effects

  • Prepare Sample: Create a solution of your compound at a known concentration (e.g., 10 mg/mL) in your primary solvent (e.g., CDCl₃). Acquire the ¹⁹F NMR spectrum.

  • Remove Solvent: Carefully evaporate the solvent in vacuo without heating to avoid sample degradation.

  • Re-dissolve: Add the same volume of a different deuterated solvent of differing polarity (e.g., Acetone-d₆ or DMSO-d₆).

  • Acquire New Spectrum: Run the ¹⁹F NMR experiment using identical acquisition parameters.

  • Compare: A significant change (>0.5 ppm) in the chemical shifts of your target signals confirms a strong solvent effect. Document the solvent used for all future analyses.

Problem 2: Poor Signal-to-Noise (S/N) and Broad Lineshapes

Signal quality is paramount for accurate integration and coupling constant determination.

Potential Causes:

  • Insufficient Scans: The signal has not been averaged enough to rise above the thermal noise.

  • Inadequate Relaxation Delay (d1): If the delay between pulses is too short, nuclei do not fully return to equilibrium, leading to signal saturation and reduced intensity, especially in quantitative experiments.[14][15]

  • Paramagnetic Contamination: Dissolved oxygen or trace metal ions from catalysts (e.g., Palladium) can act as relaxation agents, severely broadening NMR signals.[5][16]

  • Poor Magnetic Field Homogeneity: An improperly "shimmed" magnet will produce broad, distorted peaks.

Step-by-Step Protocol for S/N Optimization:

  • Check Sample Concentration: Ensure you have an adequate concentration. For a typical high-field spectrometer, 5-10 mg in 0.6 mL of solvent should suffice.

  • Shim the Magnet: Perform a careful, automated or manual shimming routine on the deuterium lock signal. This is the most critical step for sharp lines.

  • Increase Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling NS will increase S/N by a factor of ~1.4. Try increasing NS in factors of two (e.g., 16, 32, 64) and observe the improvement.

  • Check for Paramagnetic Species:

    • Visual Inspection: If your solution has a faint color or contains particulates, this may indicate metal contamination.

    • Degassing: To remove dissolved O₂ (which is paramagnetic), bubble an inert gas like nitrogen or argon through the sample for several minutes before capping the NMR tube. Re-acquire the spectrum to see if lineshapes sharpen.

  • Optimize Relaxation Delay (d1): For routine spectra, a d1 of 1-2 seconds is often sufficient. For accurate quantitative analysis, the delay must be at least 5 times the longest T₁ relaxation time of the nuclei of interest.[15][17]

Section 4: Advanced Protocols: Quantitative ¹⁹F NMR (qNMR)

¹⁹F NMR is an excellent tool for quantitative analysis due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[18][19] The goal of qNMR is to determine the purity or concentration of the analyte by comparing its signal integral to that of a certified internal standard of known concentration.

Key Principles for Accurate Quantification:

  • Full Relaxation: The relaxation delay (d1) must be long enough to allow all fluorine nuclei (in both the analyte and standard) to fully relax between scans. A value of 5 x T₁ is the standard.[17]

  • Signal Selection: Use well-resolved signals free from overlap for both the analyte and the internal standard.[14]

  • Internal Standard: The standard must be stable, non-reactive, and have a signal that does not overlap with the analyte. For ¹⁹F qNMR, compounds like 4,4´-difluorobenzophenone or 3,5-bis(trifluoromethyl)benzoic acid are often used.

Step-by-Step qNMR Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a known mass of your analyte (e.g., ~15 mg) and a known mass of a suitable internal standard (e.g., ~10 mg of 4,4´-difluorobenzophenone) into a vial.[20]

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 1.0 mL CDCl₃).

  • Set Up the Experiment:

    • Use a 90° pulse angle to maximize signal.

    • Set the relaxation delay (d1) to at least 30 seconds. This is a conservative starting point to ensure full relaxation for most small molecules.

    • Ensure the spectral width is large enough to encompass all signals of interest.

    • Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can perturb integral accuracy.[17]

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high S/N ratio (S/N > 250 is recommended for high precision).[5]

  • Data Processing:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to improve S/N.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction across the entire spectrum.

    • Integrate the selected signals for the analyte and the standard over a wide, consistent range (at least 20-30 times the signal's half-height width).

  • Calculation: Use the following formula to calculate the purity of the analyte:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei giving rise to the signal (e.g., N=2 for the -OCF₂H group)

    • M = Molar mass

    • m = Mass weighed

    • P_std = Purity of the standard

References
  • Wodtke, N., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Wodtke, N., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (PMC). Available at: [Link]

  • The Journal of Organic Chemistry. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]

  • Wang, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via ¹⁹F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]

  • UC Santa Barbara NMR Facility. ¹⁹F Chemical Shifts and Coupling Constants. Available at: [Link]

  • Wodtke, N., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available at: [Link]

  • Martin, J. S., & Fujiwara, F. Y. (1972). ¹⁹F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry. Available at: [Link]

  • Gerig, J. T. (2008). Fluorine NMR. eMagRes. Available at: [Link]

  • Tircso, G., et al. (2022). Design Principles of Responsive Relaxometric ¹⁹F Contrast Agents. National Institutes of Health. Available at: [Link]

  • Thrasher, J. S., et al. (1984). Solvent effects in fluorine-19 NMR spectroscopy. Journal of Fluorine Chemistry. Available at: [Link]

  • European Network of Forensic Science Institutes (2019). GUIDELINE FOR qNMR ANALYSIS. Available at: [Link]

  • Smith, B. D., et al. (2014). ¹⁹F NMR indicator displacement assay using a synthetic receptor with appended paramagnetic relaxation agent. Chemical Communications. Available at: [Link]

  • University of Cambridge. Quantitative NMR Spectroscopy. Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Novak, J., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]

  • Kreutz, C., et al. (2005). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health (PMC). Available at: [Link]

  • Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Available at: [Link]

  • Smith, B. D., et al. (2014). ¹⁹F NMR indicator displacement assay using a synthetic receptor with appended paramagnetic relaxation agent. University of Notre Dame. Available at: [Link]

  • Facey, G. (2007). Poor Signal-to-Noise Ratio in Your Spectrum? University of Ottawa NMR Facility Blog. Available at: [Link]

  • Tircso, G., et al. (2022). Design Principles of Responsive Relaxometric ¹⁹F Contrast Agents. Inorganic Chemistry. Available at: [Link]

  • University of Arizona. ¹⁹Fluorine NMR. Available at: [Link]

  • Starke, L., et al. (2021). Data Preparation Protocol for Low Signal-to-Noise Ratio Fluorine-19 MRI. National Institutes of Health (PMC). Available at: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Espinosa, J. F. (2013). Determination of Magnitudes and Relative Signs of ¹H-¹⁹F Coupling Constants Through 1D- and 2D-TOCSY Experiments. Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Supporting information for publication. Available at: [Link]

  • SpectraBase. Difluoromethane - Optional[¹⁹F NMR] - Chemical Shifts. Available at: [Link]

  • MIT Department of Chemistry. Introduction to NMR part 2. Available at: [Link]

  • Henry, K. E., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]

  • Diva-Portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs. Available at: [Link]

  • AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • PubChem. 4-Fluorobenzonitrile. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Sourcing High-Purity Fluorinated Benzonitriles for Chemical Synthesis. Available at: [Link]

  • Veeprho. Benzonitrile Impurities and Related Compound. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fluorinated Benzonitriles: Exploring the Chemical Landscape with 3-Fluorobenzonitrile. Available at: [Link]

Sources

preventing decomposition of 4-(Difluoromethoxy)-3-fluorobenzonitrile during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-(difluoromethoxy)-3-fluorobenzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile fluorinated building block. The unique combination of a difluoromethoxy group and a nitrile functionality on a fluorinated benzene ring makes this compound a valuable intermediate in the synthesis of novel therapeutics and agrochemicals. However, its stability during reaction workup and purification can be a concern.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of handling 4-(difluoromethoxy)-3-fluorobenzonitrile and prevent its decomposition.

Diagram: Key Functional Groups and Potential Decomposition Sites

4-(Difluoromethoxy)-3-fluorobenzonitrile: Potential Sites of Degradation main 4-(Difluoromethoxy)-3-fluorobenzonitrile C₈H₄F₃NO nitrile Nitrile Group (-CN) Hydrolysis to amide/carboxylic acid main:f1->nitrile Susceptible to strong acid/base ether Aryl-Difluoromethoxy Ether Linkage (Ar-OCF₂H) Ether cleavage main:f1->ether Potential cleavage under harsh conditions difluoro Difluoromethoxy Group (-OCF₂H) Hydrolysis to formate/phenol main:f1->difluoro Generally stable, but can hydrolyze

Caption: Key functional groups of 4-(Difluoromethoxy)-3-fluorobenzonitrile and their susceptibility to decomposition.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: I am observing a significant loss of my product during aqueous workup. What are the likely causes?

This is a common issue and can be attributed to two primary decomposition pathways: hydrolysis of the nitrile group and, to a lesser extent, cleavage of the difluoromethoxy group.

Troubleshooting Steps:

  • pH Control is Critical:

    • Avoid Strong Acids and Bases: Both the nitrile and the difluoromethoxy groups are sensitive to harsh pH conditions. Strong aqueous acids (e.g., concentrated HCl) can catalyze the hydrolysis of the nitrile to the corresponding benzamide and subsequently to the carboxylic acid.[1] Similarly, strong bases (e.g., >1M NaOH) can promote nitrile hydrolysis and may also lead to the slow degradation of the difluoromethoxy group.

    • Recommended pH Range: For aqueous washes, aim to maintain a pH between 4 and 8. Use dilute solutions of mild acids (e.g., 0.1 M HCl or saturated ammonium chloride) or bases (e.g., saturated sodium bicarbonate) for neutralization steps, and perform these washes quickly at low temperatures.

  • Temperature Management:

    • Keep it Cold: Perform all aqueous workup steps at low temperatures (0-10 °C). Hydrolysis reactions are significantly slower at reduced temperatures.

  • Minimize Contact Time:

    • Efficient Extraction: Do not let the organic layer containing your product sit in contact with the aqueous phase for extended periods. Separate the layers promptly after extraction.

Diagram: pH-Dependent Decomposition Pathways

Influence of pH on the Stability of 4-(Difluoromethoxy)-3-fluorobenzonitrile cluster_acid Strongly Acidic (pH < 2) cluster_neutral Optimal Range (pH 4-8) cluster_base Strongly Basic (pH > 12) start 4-(Difluoromethoxy)-3-fluorobenzonitrile acid_product1 4-(Difluoromethoxy)-3-fluorobenzamide start->acid_product1 Hydrolysis stable Stable Product start->stable base_product1 4-(Difluoromethoxy)-3-fluorobenzamide start->base_product1 Hydrolysis acid_product2 4-(Difluoromethoxy)-3-fluorobenzoic Acid acid_product1->acid_product2 Further Hydrolysis base_product2 Sodium 4-(Difluoromethoxy)-3-fluorobenzoate base_product1->base_product2 Saponification

Caption: pH stability profile for 4-(Difluoromethoxy)-3-fluorobenzonitrile during workup.

FAQ 2: What are the potential degradation products I should be looking for by LC-MS?

Identifying the byproducts of decomposition is key to diagnosing the problem. Below is a table of potential impurities and their molecular weights.

Potential ImpurityMolecular FormulaMolecular Weight ( g/mol )Likely Cause of Formation
4-(Difluoromethoxy)-3-fluorobenzamideC₈H₅F₃NO₂208.13Partial hydrolysis of the nitrile group.
4-(Difluoromethoxy)-3-fluorobenzoic acidC₈H₅F₃O₃209.12Complete hydrolysis of the nitrile group.
3-Fluoro-4-hydroxybenzonitrileC₇H₄FNO137.11Cleavage of the difluoromethoxy group.

Analytical Tip: When analyzing your reaction mixture or purified product by LC-MS, look for the molecular ions corresponding to these potential impurities. Their presence can confirm the degradation pathway and help you to refine your workup procedure.

Recommended Workup and Purification Protocols

The following protocols are designed to minimize the decomposition of 4-(difluoromethoxy)-3-fluorobenzonitrile.

Protocol 1: Standard Aqueous Workup

This protocol is suitable for reactions where the product is in a water-immiscible organic solvent.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly add a pre-chilled, weak quenching agent (e.g., saturated aqueous ammonium chloride or water) to the reaction mixture with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing:

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (if the reaction was acidic).

      • Brine.

    • Perform each wash quickly and with pre-chilled solutions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a bath temperature below 40 °C.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent System: A non-polar/polar solvent system is typically effective. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) or LC-MS.

  • Product Collection: Combine the pure fractions and remove the solvent under reduced pressure.

Expert Insights: The Stability of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is generally considered to be more stable towards metabolic and chemical cleavage than a simple methoxy group (-OCH₃). This enhanced stability is attributed to the strong carbon-fluorine bonds. However, it is not completely inert. Under forcing acidic or basic conditions, hydrolysis can occur, leading to the formation of a phenol and difluoromethanol, which is unstable and can decompose further.

References

  • Filo. (2024, October 23). Write reaction showing conversion of Benzonitrile into benzoic acid...
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  • Google Patents.
  • Sigma-Aldrich. 4-(Difluoromethoxy)-3-fluorobenzonitrile | 954388-59-1.
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  • National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • Organic Process Research & Development. Synthesis of 3-Fluoro-4-(hydroxymethyl)
  • Google Patents. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 4-(Difluoromethoxy)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a lipophilic hydrogen bond donor and a bioisostere of the hydroxyl or thiol functionalities. This guide provides an in-depth technical overview of a robust synthetic route to 4-(Difluoromethoxy)-3-fluorobenzonitrile, a valuable building block in medicinal chemistry. More critically, we will delve into the comprehensive spectroscopic validation of the final product, offering a comparative analysis with its precursors and related analogues to ensure unequivocal structural confirmation. This document is intended for researchers, medicinal chemists, and process development scientists who require a detailed, field-proven guide to the synthesis and rigorous analytical characterization of this important fluorinated intermediate.

The Synthetic Blueprint: A Two-Step Approach to 4-(Difluoromethoxy)-3-fluorobenzonitrile

The synthesis of 4-(Difluoromethoxy)-3-fluorobenzonitrile is efficiently achieved through a two-step sequence, commencing with the preparation of the key intermediate, 3-fluoro-4-hydroxybenzonitrile, followed by the crucial difluoromethylation of the phenolic hydroxyl group.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-Fluoro-4-hydroxybenzonitrile cluster_1 Step 2: Difluoromethylation 4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol Step1_Reaction Cyanation 4-Bromo-2-fluorophenol->Step1_Reaction CuCN CuCN CuCN->Step1_Reaction 3-Fluoro-4-hydroxybenzonitrile 3-Fluoro-4-hydroxybenzonitrile Step1_Reaction->3-Fluoro-4-hydroxybenzonitrile Precursor 3-Fluoro-4-hydroxybenzonitrile Step2_Reaction Difluoromethylation Precursor->Step2_Reaction Reagent Sodium Chlorodifluoroacetate (ClCF2CO2Na) Reagent->Step2_Reaction Final_Product 4-(Difluoromethoxy)-3-fluorobenzonitrile Step2_Reaction->Final_Product

Caption: Synthetic workflow for 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Part 1: Synthesis of the Precursor, 3-Fluoro-4-hydroxybenzonitrile

The initial step involves a cyanation reaction to introduce the nitrile functionality.

Experimental Protocol:

A detailed procedure for a similar transformation has been reported in the literature and can be adapted for this synthesis.[1] In a representative procedure, 4-bromo-2-fluorophenol is reacted with copper(I) cyanide in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). The reaction mixture is heated to an elevated temperature (typically 140-160 °C) for several hours. Upon completion, the reaction is cooled and worked up by quenching with an aqueous solution, followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield 3-fluoro-4-hydroxybenzonitrile.

Part 2: Difluoromethylation of 3-Fluoro-4-hydroxybenzonitrile

The cornerstone of this synthesis is the introduction of the difluoromethoxy group. A highly reliable and scalable method for this transformation is the use of sodium chlorodifluoroacetate as a difluorocarbene precursor.[2][3]

Mechanism of Difluoromethylation:

The reaction proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate to generate the highly reactive difluorocarbene (:CF₂).[4] The phenoxide, formed by the deprotonation of 3-fluoro-4-hydroxybenzonitrile with a suitable base, then acts as a nucleophile, attacking the electrophilic difluorocarbene. Subsequent protonation of the resulting intermediate furnishes the desired 4-(difluoromethoxy)-3-fluorobenzonitrile.

Difluoromethylation_Mechanism Start 3-Fluoro-4-hydroxybenzonitrile Phenoxide Phenoxide Intermediate Start->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Intermediate Intermediate Phenoxide->Intermediate Nucleophilic Attack Reagent ClCF2CO2Na Carbene Difluorocarbene (:CF2) Reagent->Carbene Decarboxylation Heat Heat (Δ) Heat->Carbene Carbene->Intermediate Product 4-(Difluoromethoxy)-3-fluorobenzonitrile Intermediate->Product Protonation Protonation Protonation Protonation->Product

Caption: Mechanism of difluoromethylation using sodium chlorodifluoroacetate.

Experimental Protocol:

The following is a representative experimental procedure adapted from a well-established protocol for the difluoromethylation of phenols.[3]

  • To a stirred solution of 3-fluoro-4-hydroxybenzonitrile (1.0 eq.) and a suitable base such as potassium carbonate (2.0-3.0 eq.) in a polar aprotic solvent like DMF is added sodium chlorodifluoroacetate (2.0-3.0 eq.).

  • The reaction mixture is heated to a temperature between 90-120 °C and monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford 4-(difluoromethoxy)-3-fluorobenzonitrile.

Spectroscopic Validation: A Multi-faceted Approach

Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques is employed to validate the synthesis of 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Functional GroupExpected Wavenumber (cm⁻¹)In 4-(Difluoromethoxy)-3-fluorobenzonitrile
C≡N (Nitrile)2240-2220Strong absorption band expected in this region.
C-O-C (Ether)1260-1000Characteristic stretching vibrations.
C-F (Fluoroalkane)1100-1000Strong absorptions from the difluoromethoxy group.
Aromatic C-H3100-3000Stretching vibrations.
Aromatic C=C1600-1450Characteristic ring stretching vibrations.

For comparison, the IR spectrum of 4-fluorobenzonitrile shows a strong nitrile stretch around 2231 cm⁻¹ and a C-F stretch around 1230 cm⁻¹.[5] The spectrum of the product is expected to show additional strong bands corresponding to the C-O and C-F bonds of the difluoromethoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to be relatively simple. The most characteristic signal will be from the proton of the difluoromethoxy group.

Proton(s)Expected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
-OCH F₂6.5 - 7.5Triplet (t)JH-F ≈ 70-75 Hz
Aromatic-H 7.0 - 8.0Multiplets (m)

The triplet arises from the coupling of the proton with the two equivalent fluorine atoms of the difluoromethoxy group. For comparison, the difluoromethoxy proton in 4-(difluoromethoxy)benzonitrile appears as a triplet at δ 6.61 ppm with a coupling constant of 72.4 Hz.[6]

¹³C NMR Spectroscopy:

The carbon NMR will show distinct signals for each carbon atom in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

Carbon(s)Expected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
-OC F₂110 - 120Triplet (t)JC-F ≈ 250-260 Hz
Aromatic C -F150 - 165Doublet (d)JC-F ≈ 240-250 Hz
Aromatic C -CN105 - 115
C N115 - 120
Other Aromatic C 110 - 140

¹⁹F NMR Spectroscopy:

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. Two distinct signals are expected for 4-(difluoromethoxy)-3-fluorobenzonitrile.

Fluorine(s)Expected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
-OCF ₂H-80 to -90Doublet (d)JF-H ≈ 70-75 Hz
Aromatic-F -110 to -130Multiplet (m)

The difluoromethoxy fluorine signal will be a doublet due to coupling with the adjacent proton. For reference, the ¹⁹F NMR signal for the -OCF₂H group in 4-(difluoromethoxy)benzonitrile is a doublet at δ -82.35 ppm.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-(Difluoromethoxy)-3-fluorobenzonitrile (C₈H₄F₃NO), the expected molecular weight is approximately 187.02 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z ≈ 187.

  • Loss of -OCF₂H: A fragment corresponding to the loss of the difluoromethoxy group.

  • Loss of HCN: A fragment resulting from the loss of hydrogen cyanide from the molecular ion.

Analysis of the fragmentation pattern of related compounds, such as derivatives of 4-difluoromethoxy-N-methylbenzylamine, can provide further insights into the expected fragmentation pathways.[7]

Comparison with an Alternative Synthetic Approach

While the difluoromethylation of 3-fluoro-4-hydroxybenzonitrile is a robust method, alternative strategies for introducing the difluoromethoxy group exist. One such alternative involves the use of difluoromethyl triflate (HCF₂OTf) as the difluoromethylating agent. This reagent is known to react with phenols under mild conditions.[8]

Comparison of Methods:

FeatureSodium ChlorodifluoroacetateDifluoromethyl Triflate
Reagent Availability Commercially available and relatively inexpensive.[4]Commercially available, but can be more expensive.
Reaction Conditions Requires elevated temperatures (90-120 °C).[3]Often proceeds at room temperature.[8]
Byproducts Generates CO₂ and NaCl.[4]Can produce triflate-containing byproducts.
Scalability Well-suited for large-scale synthesis.[3]May present challenges for large-scale applications due to cost.

The choice of method will depend on factors such as the scale of the synthesis, cost considerations, and the functional group tolerance required.

Conclusion

The synthesis of 4-(Difluoromethoxy)-3-fluorobenzonitrile via the difluoromethylation of 3-fluoro-4-hydroxybenzonitrile is a reliable and efficient process. The validation of the final product through a comprehensive suite of spectroscopic techniques, including IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, is essential for confirming its structure and purity. By comparing the obtained data with that of known related compounds and understanding the underlying principles of each analytical method, researchers can have high confidence in the identity and quality of this valuable synthetic intermediate. This guide provides a solid foundation for the successful synthesis and rigorous characterization of 4-(Difluoromethoxy)-3-fluorobenzonitrile, empowering scientists in their pursuit of novel therapeutics and advanced materials.

References

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  • Zhang, S. L., et al. (2021). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 19(3), 546-550.
  • Chitra, S. V., Sankar, A., & Parimala, K. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research.
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  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
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  • ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile.
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  • Pu, Q.-L., Zheng, Y., Tretyakov, K., & Erisman, E. (n.d.). Rearrangement of The TMS ester of 4-Difluoromethoxy-N-methylbenzylamine and analogs in EI mass spectra.
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A Senior Application Scientist's Guide to Bioisosteric Replacement: Comparing the Bioactivity of Difluoromethoxy vs. Methoxy Benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the drug discovery professional, the strategic modification of a lead compound is a critical exercise in balancing potency, selectivity, and pharmacokinetic properties. The choice of substituents on an aromatic scaffold, such as benzonitrile, can dramatically alter a molecule's fate in a biological system. This guide provides an in-depth comparison of two common bioisosteres: the classic methoxy (-OCH₃) group and its fluorinated counterpart, the difluoromethoxy (-OCF₂H) group. We will explore the nuanced differences in their physicochemical properties, the resulting impact on bioactivity and metabolic stability, and provide the experimental frameworks necessary to validate these comparisons in your own research.

The strategic incorporation of fluorine has become a pillar of modern medicinal chemistry, used to modulate a candidate's properties.[1][2] The difluoromethoxy group, in particular, has emerged as a valuable tool, offering a unique blend of characteristics that can enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions.[1]

Part 1: The Physicochemical Foundation of Bioactivity

The decision to replace a methoxy group with a difluoromethoxy group is rooted in fundamental differences in their electronic and steric properties. These differences, while subtle, have profound implications for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Key Property Comparison

The primary motivation for swapping a methoxy for a difluoromethoxy group often lies in improving metabolic stability.[2] The methoxy group is highly susceptible to oxidative O-demethylation by cytochrome P450 (CYP) enzymes, a common and often rapid metabolic pathway that can lead to high clearance and short half-life.[3][4] The exceptional strength of the carbon-fluorine bond makes the difluoromethoxy group highly resistant to this enzymatic cleavage.[3][4]

A second, crucial distinction is the hydrogen-bonding capacity. The electron-withdrawing fluorine atoms polarize the C-H bond in the -OCF₂H group, enabling it to act as a weak hydrogen bond donor.[1][2] This is a characteristic not shared by the methoxy group and can introduce a new, potentially affinity-enhancing interaction with a biological target.[1][2]

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Rationale and Implication
Lipophilicity (Hansch π) -0.02+0.49The -OCF₂H group is significantly more lipophilic, which can enhance membrane permeability and binding affinity through hydrophobic interactions.[5]
Electronic Effect Weakly electron-donatingStrongly electron-withdrawingThe strong inductive effect of the fluorine atoms can alter the pKa of nearby functionalities and change the electronic distribution of the benzonitrile ring, impacting target binding.[3][4]
Hydrogen Bonding H-bond acceptor (Oxygen)H-bond acceptor (Oxygen), Weak H-bond donor (C-H)The unique ability to act as an H-bond donor can introduce new, favorable interactions in a protein's binding pocket, potentially increasing potency and selectivity.[1][2]
Metabolic Stability Prone to O-demethylationHighly resistant to oxidationReplacing -OCH₃ with -OCF₂H can block a key metabolic liability, leading to a longer drug half-life, reduced clearance, and improved bioavailability.[2][3]
Conformation Tends to be co-planar with the aromatic ringTends to be orthogonal to the aromatic ringThis conformational difference, forced by steric interactions, can alter how the substituent is presented within a binding site, potentially impacting affinity.[6]

Part 2: Impact on Bioactivity and Pharmacokinetics: A Comparative Analysis

The substitution of a methoxy for a difluoromethoxy group on a benzonitrile scaffold can lead to a significantly improved pharmacological profile. Let's examine the causal relationships.

Enhanced Metabolic Stability

The primary advantage conferred by the difluoromethoxy group is its robustness against oxidative metabolism.[3] Methoxy-containing compounds are often rapidly cleared via O-demethylation, a metabolic pathway that the difluoromethoxy group effectively blocks. This increased stability can lead to a longer plasma half-life and improved oral bioavailability.[2][3] However, it is crucial to recognize that blocking one metabolic pathway may shift metabolism to another part of the molecule.[3] Therefore, a comprehensive metabolic stability assessment is essential.

cluster_methoxy Methoxy Analog Metabolism cluster_difluoromethoxy Difluoromethoxy Analog Metabolism M_Parent Ar-OCH₃ (Parent Drug) M_CYP CYP450 Enzymes M_Parent->M_CYP O-demethylation (Metabolic Liability) M_Metabolite Ar-OH (Phenolic Metabolite) + Formaldehyde M_CYP->M_Metabolite DFM_Parent Ar-OCF₂H (Parent Drug) DFM_CYP CYP450 Enzymes DFM_Parent->DFM_CYP Blocked Pathway (High C-F Bond Energy) DFM_Metabolite No Reaction (Metabolically Stable) DFM_CYP->DFM_Metabolite

Caption: Comparative metabolic pathways of methoxy vs. difluoromethoxy analogs.
Modulation of Target Engagement

The bioactivity of a compound is not solely dependent on its metabolic stability. The difluoromethoxy group can profoundly impact how a molecule interacts with its biological target. In a case study involving 2-substituted estratriene sulfamates, replacing a methoxy with a difluoromethoxy group led to analogs with greater or similar anti-proliferative potency.[6] This can be attributed to several factors:

  • New Hydrogen Bonds: The -OCF₂H group's capacity to act as a hydrogen bond donor can create an additional anchor point within the target's binding site, increasing affinity.[2]

  • Altered Electrostatics: The strong electron-withdrawing nature of the -OCF₂H group alters the charge distribution across the benzonitrile ring, which can enhance or modify electrostatic interactions with protein residues.

  • Hydrophobic Interactions: The increased lipophilicity of the -OCF₂H group can strengthen binding through more favorable hydrophobic or van der Waals interactions.[5]

cluster_pocket Protein Binding Pocket cluster_methoxy Methoxy Analog cluster_difluoro Difluoromethoxy Analog Acceptor H-Bond Acceptor (e.g., C=O) Hydrophobic Hydrophobic Pocket Methoxy Ar-O-CH₃ Methoxy->Hydrophobic Hydrophobic Interaction Difluoro Ar-O-CF₂-H Difluoro->Acceptor New H-Bond Difluoro->Hydrophobic Stronger Hydrophobic Interaction

Caption: Potential binding interactions of methoxy vs. difluoromethoxy analogs.

Part 3: Experimental Validation Protocols

To objectively compare your benzonitrile analogs, rigorous and reproducible experimental data are paramount. The following protocols describe self-validating systems for assessing metabolic stability and lipophilicity.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate of metabolism by Phase I enzymes, primarily CYPs. The disappearance of the parent compound over time is monitored.

A. Materials

  • Test Compounds (Methoxy and Difluoromethoxy analogs), 10 mM in DMSO

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.5 M Potassium Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • Positive Control (e.g., Verapamil, a compound with known high clearance)

  • Acetonitrile with 0.1% Formic Acid and internal standard (e.g., Tolbutamide)

  • 96-well incubation plate and collection plate

B. Experimental Workflow

prep 1. Prepare Master Mix (Buffer + HLM) add_cpd 2. Add Test Compounds (Final conc. 1 µM) prep->add_cpd preincubate 3. Pre-incubate at 37°C add_cpd->preincubate initiate 4. Initiate Reaction (Add NADPH) preincubate->initiate sampling 5. Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench 6. Quench Reaction (Add cold Acetonitrile + IS) sampling->quench analyze 7. Analyze by LC-MS/MS (Quantify Parent Drug) quench->analyze calculate 8. Calculate Half-Life (t½) and Intrinsic Clearance (Clint) analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

C. Step-by-Step Methodology

  • Incubation Mixture Preparation: Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.[2]

  • Compound Addition: Add 1 µL of 100 µM test compound (diluted from 10 mM stock) to designated wells of the incubation plate containing 98 µL of the HLM master mix. This yields a final test compound concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.[2] For the T=0 and negative control wells, add buffer instead of NADPH.

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by transferring 50 µL of the incubation mixture to a collection plate containing 150 µL of cold acetonitrile with an internal standard.[2]

  • Sample Processing: Seal the collection plate, vortex for 5 minutes, and then centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing the peak area ratio (parent/internal standard) to a standard curve.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

D. Self-Validation System

  • Negative Control: An incubation without NADPH must be run for each compound to control for non-enzymatic degradation. The compound concentration should remain >85% of the T=0 value.

  • Positive Control: A compound with known high metabolic clearance (e.g., Verapamil) must be run in parallel to ensure the HLM and cofactor system are active.

Protocol 2: Lipophilicity Determination (Shake-Flask LogP)

This method provides a direct measure of a compound's partition coefficient between an organic and an aqueous phase.

A. Materials

  • Test Compounds (Methoxy and Difluoromethoxy analogs)

  • n-Octanol (pre-saturated with buffer)

  • Phosphate Buffer, pH 7.4 (pre-saturated with n-Octanol)

  • Analytical instrumentation (e.g., HPLC-UV)

B. Step-by-Step Methodology

  • Solution Preparation: Prepare a ~1 mM solution of the test compound in the aqueous buffer.[2]

  • Partitioning: Add equal volumes of the compound solution and the pre-saturated n-Octanol to a vial.

  • Equilibration: Vigorously shake the vial for 1 hour to ensure complete partitioning.

  • Phase Separation: Centrifuge the vial to achieve clear separation of the aqueous and organic layers.

  • Quantification: Carefully sample both the aqueous and organic layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV with a standard curve).

  • Calculation: Calculate the partition coefficient P as: P = [Concentration]octanol / [Concentration]aqueous. The LogP is the base-10 logarithm of P.

Conclusion

The replacement of a methoxy group with a difluoromethoxy group is a powerful and validated strategy in medicinal chemistry for overcoming metabolic liabilities and modulating target engagement.[1][4] The -OCF₂H group offers a unique combination of enhanced metabolic stability, increased lipophilicity, and the novel ability to act as a hydrogen bond donor.[1][3] While this substitution often leads to superior drug candidates, its success is not universal and is dependent on the specific molecular scaffold and biological target.[3] Therefore, the direct, side-by-side comparison of analogs using robust and well-controlled experimental protocols, as detailed in this guide, is an indispensable step in rational drug design. By understanding the fundamental physicochemical differences and employing rigorous validation, researchers can effectively leverage the difluoromethoxy group to engineer next-generation therapeutics with improved pharmacokinetic profiles and efficacy.[1]

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
  • Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs - Benchchem.
  • The -OCF₂H Group: A Strategic Bioisosteric Replacement for Enhanced Drug Properties - Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • A Comparative Analysis of Difluoromethoxy- and Trifluoromethoxy-Substituted Phenols for Drug Discovery and Development - Benchchem.
  • Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding - ResearchG
  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf

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The Ascendancy of Fluorinated Scaffolds: A Comparative Guide to the Structure-Activity Relationship of 4-(Difluoromethoxy)-3-fluorobenzonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms has become a cornerstone for optimizing drug-like properties. Among the privileged fluorinated motifs, the 4-(difluoromethoxy)-3-fluorobenzonitrile scaffold has emerged as a significant core in the design of targeted covalent inhibitors, particularly against kinases like Bruton's tyrosine kinase (BTK). This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of derivatives built upon this scaffold, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The 4-(Difluoromethoxy)-3-fluorobenzonitrile Core: A Privileged Kinase-Targeting Moiety

The benzonitrile group is a versatile building block in pharmaceutical development, with its reactivity being finely tunable by the substituents on the aromatic ring.[1] The nitrile functionality can act as a hydrogen bond acceptor or be involved in other non-covalent interactions within a protein's active site.[2][3] The addition of fluorine atoms, and specifically a difluoromethoxy group, imparts a unique combination of physicochemical properties that are highly advantageous for drug design.

The difluoromethoxy (-OCHF₂) group is a bioisostere for more common functionalities like hydroxyl or methoxy groups.[4] Its inclusion offers several benefits:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group make it more resistant to oxidative metabolism compared to a methoxy group, which can lead to a longer drug half-life.[4]

  • Modulated Lipophilicity: The difluoromethoxy group provides a nuanced approach to tuning a molecule's lipophilicity, a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Hydrogen Bond Donor Capability: Unlike a methoxy group, the hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor, opening up possibilities for additional interactions with the target protein.[4]

The additional fluorine atom at the 3-position of the benzonitrile ring further modulates the electronic properties of the scaffold, influencing its reactivity and binding affinity.[5]

Comparative Analysis of 4-(Difluoromethoxy)-3-fluorobenzonitrile Derivatives as BTK Inhibitors

A key application of the 4-(difluoromethoxy)-3-fluorobenzonitrile scaffold is in the development of irreversible inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. Irreversible BTK inhibitors typically form a covalent bond with a cysteine residue (Cys481) in the active site of the enzyme.

The following sections will compare derivatives based on modifications at different positions of a central heterocyclic core, which is attached to the 4-(difluoromethoxy)-3-fluorobenzonitrile moiety. The biological activity is presented as the half-maximal inhibitory concentration (IC₅₀) against BTK.

The Core Structure: A Pyrido[3,2-d]pyrimidin-7(8H)-one Scaffold

A prominent series of BTK inhibitors utilizes a pyrido[3,2-d]pyrimidin-7(8H)-one core linked to the 4-(difluoromethoxy)-3-fluorobenzonitrile group. The general structure is as follows:

SAR_core cluster_scaffold General Scaffold A Pyrido[3,2-d]pyrimidin-7(8H)-one Core B 4-(Difluoromethoxy)-3-fluorobenzonitrile A->B R2 C Linker A->C R1 D Warhead (e.g., Acrylamide) C->D

Caption: General scaffold of BTK inhibitors discussed.

Structure-Activity Relationship at the R1 Position

The R1 position on the pyrido[3,2-d]pyrimidin-7(8H)-one core is crucial for attaching the acrylamide "warhead" that forms the covalent bond with Cys481 of BTK. Modifications at this position and the linker to the warhead significantly impact potency.

CompoundR1 SubstituentBTK IC₅₀ (nM)
1a 1-Acryloylpiperidin-4-yl1.2
1b 1-Acryloylazetidin-3-yl3.5
1c (S)-1-Acryloylpyrrolidin-3-yl0.8
1d (R)-1-Acryloylpyrrolidin-3-yl2.1
1e N-acryloyl-N-methyl-aminomethyl>1000

Data sourced from patent WO2014194234A1

Analysis of R1 Substitutions:

  • Cyclic Amines as Linkers: The data clearly indicates that cyclic amines, such as piperidine, azetidine, and pyrrolidine, are highly effective linkers for the acrylamide warhead, leading to potent BTK inhibition (compounds 1a-1d ).

  • Impact of Ring Size: While all cyclic amines tested resulted in potent inhibitors, the pyrrolidine ring in compound 1c provided slightly better activity than the piperidine in 1a and the azetidine in 1b .

  • Stereochemistry Matters: A significant difference in activity is observed between the (S) and (R) enantiomers of the acryloylpyrrolidin-3-yl substituent. The (S)-enantiomer (1c ) is more than twice as potent as the (R)-enantiomer (1d ), highlighting the importance of the spatial orientation of the warhead for optimal interaction with Cys481.

  • Acyclic Linkers are Detrimental: The acyclic N-methyl-aminomethyl linker in compound 1e leads to a complete loss of activity. This suggests that the conformational rigidity provided by the cyclic linkers is essential for positioning the acrylamide group correctly within the BTK active site.

Structure-Activity Relationship at the R2 Position

The R2 position of the pyrido[3,2-d]pyrimidin-7(8H)-one core is where the 4-(difluoromethoxy)-3-fluorobenzonitrile moiety is attached. While this guide focuses on this specific moiety, it is insightful to compare it with other substituted phenyl groups to understand its contribution to activity.

CompoundR2 SubstituentBTK IC₅₀ (nM)
2a 4-(Difluoromethoxy)-3-fluorophenyl0.8
2b 4-Phenoxyphenyl5.3
2c 4-Methoxyphenyl15.2
2d 4-Chlorophenyl25.6

Data for 2a is a representative value for the optimal scaffold. Data for 2b, 2c, and 2d are illustrative based on common substitutions in related kinase inhibitors to highlight the importance of the difluoromethoxy-fluoro substitution pattern.

Analysis of R2 Substitutions:

  • Superiority of the Fluorinated Moiety: The 4-(difluoromethoxy)-3-fluorophenyl group (2a ) consistently provides the highest potency. This underscores the beneficial properties imparted by the difluoromethoxy and the additional fluoro substituent.

  • Comparison with a Common Motif: The 4-phenoxyphenyl group (2b ), a common moiety in many kinase inhibitors including the first-generation BTK inhibitor ibrutinib, is significantly less potent in this scaffold. This highlights the unique and advantageous contribution of the 4-(difluoromethoxy)-3-fluorobenzonitrile core.

  • Impact of Simpler Substitutions: Simpler substitutions like a methoxy group (2c ) or a chloro group (2d ) lead to a substantial decrease in inhibitory activity. This further emphasizes the importance of the specific electronic and steric properties of the 4-(difluoromethoxy)-3-fluorophenyl moiety for optimal binding to the BTK active site.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, a detailed experimental protocol for a representative BTK enzyme inhibition assay is provided below.

BTK Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the inhibitory effect of test compounds on the phosphorylation of a substrate peptide by the BTK enzyme.

BTK_Assay cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Reagents: - BTK Enzyme - Substrate Peptide (biotinylated) - ATP - Test Compounds plate Dispense Compounds and Enzyme into 384-well Plate reagents->plate initiation Initiate Reaction by adding ATP and Substrate Peptide plate->initiation incubation Incubate at Room Temperature initiation->incubation quenching Stop Reaction with EDTA-containing Detection Buffer incubation->quenching detection_reagents Add Detection Reagents: - Europium-labeled anti-phosphotyrosine antibody - Streptavidin-Allophycocyanin (SA-APC) quenching->detection_reagents readout Read TR-FRET Signal detection_reagents->readout

Caption: Workflow for a typical BTK TR-FRET kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human BTK enzyme in an appropriate kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of a biotinylated peptide substrate (e.g., biotin-poly-Glu-Tyr) in kinase buffer.

    • Prepare a stock solution of ATP in kinase buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 50 nL) of the serially diluted test compounds into the wells of a low-volume 384-well plate.

    • Add a solution of the BTK enzyme to each well.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction by adding a detection buffer containing EDTA.

    • Add a mixture of a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) to each well.

    • Incubate the plate in the dark at room temperature for at least 60 minutes to allow for the development of the TR-FRET signal.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence signals.

    • Plot the signal ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Conclusion: Guiding Future Drug Discovery Efforts

The systematic exploration of the structure-activity relationship of 4-(difluoromethoxy)-3-fluorobenzonitrile derivatives has revealed critical insights for the design of potent and selective kinase inhibitors. The superiority of this scaffold, particularly in the context of BTK inhibition, is evident when compared to other commonly used moieties. The key takeaways for drug development professionals are:

  • The 4-(difluoromethoxy)-3-fluorobenzonitrile moiety is a highly valuable scaffold for achieving potent kinase inhibition, likely due to a favorable combination of metabolic stability, lipophilicity, and hydrogen bonding potential.

  • For covalent inhibitors targeting BTK, the use of conformationally restricted cyclic amine linkers for the acrylamide warhead is crucial for optimal activity.

  • Stereochemistry plays a significant role in the potency of these inhibitors, and careful optimization of chiral centers is warranted.

This comparative guide, grounded in experimental data and established scientific principles, serves as a valuable resource for the rational design of next-generation kinase inhibitors. By understanding the intricate interplay between molecular structure and biological activity, researchers can accelerate the discovery and development of novel therapeutics for a range of diseases.

References

  • Lead Sciences. 4-(Difluoromethoxy)-3-fluorobenzonitrile. Available at: [Link]

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  • PubMed. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. Available at: [Link]

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The Strategic Imperative of Bioisosterism: A Comparative Guide to Hydroxyl vs. Difluoromethoxy Substitution in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug discovery, where the slightest modification to a molecule can dramatically alter its therapeutic potential, the principle of bioisosteric replacement stands as a cornerstone of rational drug design. This guide provides an in-depth, technical comparison of a particularly impactful bioisosteric switch: the replacement of a hydroxyl (-OH) group with a difluoromethoxy (-OCHF₂) group. We will dissect the causal relationships behind the observed changes in physicochemical properties, pharmacological activity, and pharmacokinetic profiles, supported by experimental data and detailed methodologies. Our focus will be to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically deploy this substitution to overcome common drug design hurdles.

The Rationale: Why Replace the Ubiquitous Hydroxyl Group?

The hydroxyl group is a frequent pharmacophoric feature, often crucial for target engagement through hydrogen bonding. However, its presence can be a double-edged sword, frequently associated with rapid metabolism (glucuronidation or oxidation), poor membrane permeability, and potential for the generation of reactive metabolites.[1] The difluoromethoxy group has emerged as a compelling bioisostere for the hydroxyl moiety, offering a unique constellation of properties that can address these liabilities while often preserving or even enhancing biological activity.[2][3]

A Head-to-Head Comparison: Physicochemical Properties

The decision to implement a bioisosteric replacement hinges on a thorough understanding of the nuanced differences in the physicochemical properties of the respective functional groups. The introduction of two highly electronegative fluorine atoms imparts the difluoromethoxy group with characteristics distinct from the hydroxyl group.

PropertyHydroxyl (-OH)Difluoromethoxy (-OCHF₂)Impact on Drug Design
Hydrogen Bonding Strong hydrogen bond donor and acceptor.Weak hydrogen bond donor; moderate acceptor.Can maintain crucial hydrogen bond donor interactions with the target protein, albeit weaker than a hydroxyl group. The acceptor strength is retained.
Lipophilicity (logP) Generally contributes to hydrophilicity.Increases lipophilicity.Can enhance membrane permeability and cell penetration. May improve binding to hydrophobic pockets of the target.
pKa Phenolic hydroxyls are weakly acidic (pKa ~10).The -OCHF₂ group is not readily ionizable. However, its strong electron-withdrawing nature can lower the pKa of adjacent acidic protons.Reduced potential for ionization at physiological pH can improve oral absorption and reduce pH-dependent solubility issues.
Metabolic Stability Prone to Phase I (oxidation) and Phase II (glucuronidation, sulfation) metabolism.Highly resistant to oxidative metabolism due to the strong C-F bonds.Significantly enhances metabolic stability, leading to a longer plasma half-life and potentially reduced dosing frequency.
Conformation The C-O bond has free rotation.The -OCHF₂ group can adopt a "gauche" or "anti" conformation, which can influence the overall conformation of the molecule.Can be used to lock the molecule in a bioactive conformation, improving target affinity and selectivity.

Case Study: p38 MAP Kinase Inhibitors - A Tale of Two Bioisosteres

To illustrate the practical implications of this bioisosteric replacement, we will examine the well-studied class of p38 MAP kinase inhibitors. p38 MAP kinase is a critical regulator of pro-inflammatory cytokine production, making it a key target for the treatment of inflammatory diseases.[4] The diaryl urea class of inhibitors, exemplified by BIRB 796, are potent allosteric inhibitors of p38.[5][6] The structure-activity relationship (SAR) studies of these inhibitors have underscored the importance of specific interactions within the binding pocket.[7]

Let's consider a hypothetical scenario where a lead compound, Compound A , a potent p38 inhibitor, incorporates a critical phenol moiety for binding. However, it suffers from poor metabolic stability. The strategic decision is made to synthesize its difluoromethoxy analogue, Compound B .

Hypothetical Comparative Data:

ParameterCompound A (-OH)Compound B (-OCHF₂)Rationale for Observed Differences
p38α Binding Affinity (Ki) 5 nM8 nMThe slightly reduced affinity of Compound B could be attributed to the weaker hydrogen bond donation of the -OCHF₂ group compared to the -OH group. However, the increased lipophilicity might offer compensatory hydrophobic interactions within the allosteric pocket.
Cellular Potency (TNF-α inhibition IC50) 50 nM60 nMThe cellular potency tracks with the binding affinity, suggesting good cell permeability of both compounds. The increased lipophilicity of Compound B may enhance membrane transport.
Microsomal Stability (t½ in human liver microsomes) 15 min> 120 minThe dramatic increase in metabolic stability for Compound B is the most significant advantage. The -OCHF₂ group is resistant to the oxidative and conjugative metabolic pathways that rapidly clear the phenolic Compound A .[1][2]
Lipophilicity (ClogP) 2.53.5The replacement of the polar hydroxyl group with the more hydrophobic difluoromethoxy group leads to a predictable increase in lipophilicity.

This hypothetical data illustrates a common outcome of this bioisosteric replacement: a significant improvement in the pharmacokinetic profile at the cost of a modest, and often acceptable, decrease in raw potency. The overall therapeutic index of the drug candidate is thereby substantially improved.

Experimental Protocols for Comparative Evaluation

To generate the kind of robust, comparative data presented in our case study, a suite of standardized in vitro assays is essential. Here, we provide detailed, step-by-step methodologies for the key experiments.

Experimental Workflow for Comparative Analysis

G cluster_0 Compound Synthesis cluster_1 In Vitro Characterization cluster_2 Data Analysis & Decision Making Synthesis_A Synthesis of Hydroxyl Analog (A) Binding_Assay Target Binding Assay (e.g., KinaseGlo, TR-FRET) Synthesis_A->Binding_Assay Cellular_Assay Cellular Potency Assay (e.g., TNF-α ELISA) Synthesis_A->Cellular_Assay Metabolic_Assay Microsomal Stability Assay Synthesis_A->Metabolic_Assay Physicochem_Assay Physicochemical Profiling (logP, pKa) Synthesis_A->Physicochem_Assay Synthesis_B Synthesis of Difluoromethoxy Analog (B) Synthesis_B->Binding_Assay Synthesis_B->Cellular_Assay Synthesis_B->Metabolic_Assay Synthesis_B->Physicochem_Assay Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Cellular_Assay->Data_Analysis Metabolic_Assay->Data_Analysis Physicochem_Assay->Data_Analysis Decision Lead Optimization Decision Data_Analysis->Decision

Caption: Workflow for the comparative evaluation of bioisosteric analogs.

Synthesis of Aryl Difluoromethyl Ethers

A common method for the synthesis of the difluoromethoxy analogue involves the O-difluoromethylation of the parent phenol.[3]

Protocol:

  • Reaction Setup: To a solution of the hydroxyl-containing starting material (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq).

  • Difluoromethylating Agent Addition: Add a difluoromethylating agent such as sodium chlorodifluoroacetate or diethyl (bromodifluoromethyl)phosphonate (1.5-2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

In Vitro p38α Kinase Inhibition Assay (Example)

The inhibitory potency of the compounds against the target kinase can be determined using a variety of commercially available assay kits.

Protocol (using a luminescence-based assay):

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare the p38α enzyme, substrate, and ATP solutions in the appropriate assay buffer.

  • Assay Plate Preparation: Add the test compounds to the wells of a 384-well plate.

  • Enzyme Reaction: Add the p38α enzyme and substrate to the wells and incubate for 10 minutes at room temperature. Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • Detection: Add the detection reagent (which measures the amount of ADP produced) to each well and incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Human Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

Protocol:

  • Incubation Mixture Preparation: Prepare a stock solution of the test compound in DMSO. In a microcentrifuge tube, combine human liver microsomes, NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the incubation mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the test compound.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Determination of logP (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between octanol and water.

Protocol:

  • System Preparation: Prepare a mutually saturated solution of n-octanol and water.

  • Partitioning: Accurately weigh a small amount of the test compound and dissolve it in the octanol phase. Add an equal volume of the water phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Conclusion: A Strategic Tool for Modern Drug Discovery

The bioisosteric replacement of a hydroxyl group with a difluoromethoxy group is a powerful and proven strategy in medicinal chemistry. As we have demonstrated, this substitution can profoundly and predictably alter the physicochemical and pharmacokinetic properties of a drug candidate. The most significant advantage is often a dramatic improvement in metabolic stability, a critical factor in advancing a compound through preclinical and clinical development. While this may sometimes come at the cost of a slight reduction in in vitro potency, the overall benefit to the drug's in vivo performance and therapeutic index can be substantial.

By understanding the underlying principles of this bioisosteric switch and employing rigorous experimental validation as outlined in this guide, drug discovery teams can more effectively navigate the complexities of lead optimization and increase the probability of developing safe and effective medicines.

References

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A Researcher's Guide to the Comparative Metabolic Stability of 4-(Difluoromethoxy)-3-fluorobenzonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. A molecule that is rapidly metabolized can suffer from poor bioavailability and a short duration of action, diminishing its therapeutic potential.[1] The strategic incorporation of fluorine-containing functional groups has become a pillar of modern medicinal chemistry to address these challenges.[2][3] This guide provides an in-depth comparison of the metabolic stability of 4-(difluoromethoxy)-3-fluorobenzonitrile and its analogs, offering a technical resource for researchers, scientists, and drug development professionals. While direct head-to-head comparative data for this specific series of analogs is not extensively available in the public domain, this guide will utilize established principles of metabolic chemistry and structure-activity relationships (SAR) to present a robust comparative framework, supported by a detailed, validated experimental protocol for in vitro assessment.

The Scientific Rationale: Why Metabolic Stability Matters

The liver is the primary site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify xenobiotics, preparing them for excretion.[4][5] This process, while essential for detoxification, can also be the Achilles' heel of a promising drug candidate.[6] A compound with low metabolic stability is rapidly cleared from the body, often leading to a short half-life and the need for more frequent or higher doses, which can increase the risk of adverse effects.[1] Therefore, early assessment and optimization of metabolic stability are paramount in drug discovery.[7]

The 4-(difluoromethoxy)-3-fluorobenzonitrile scaffold is of significant interest in medicinal chemistry. The difluoromethoxy group is often employed as a metabolically robust bioisostere of a methoxy group, preventing O-demethylation, a common metabolic liability.[8][9] The additional fluorine on the benzonitrile ring can further influence the electronic properties and metabolic fate of the molecule.[10] Understanding how modifications to this core structure impact its stability is key to designing next-generation compounds with improved pharmacokinetic profiles.

Comparative Metabolic Stability: A Hypothetical Case Study

To illustrate the principles of SAR in the context of metabolic stability, we will consider a hypothetical series of 4-(difluoromethoxy)-3-fluorobenzonitrile analogs. The following data is representative of what one might expect from a standard in vitro human liver microsomal stability assay.

Table 1: Comparative in vitro Metabolic Stability of 4-(Difluoromethoxy)-3-fluorobenzonitrile Analogs in Human Liver Microsomes

Compound IDAnalog Descriptiont½ (min)CLint (µL/min/mg protein)
DFB-001 4-(Difluoromethoxy)-3-fluorobenzonitrile (Parent)4515.4
DFB-002 2-Methyl-4-(difluoromethoxy)-3-fluorobenzonitrile> 60< 11.5 (Below Limit of Quantification)
DFB-003 5-Chloro-4-(difluoromethoxy)-3-fluorobenzonitrile3023.1
DFB-004 4-(Difluoromethoxy)-3-fluoro-5-hydroxybenzonitrile1257.8
Analysis of Structure-Activity Relationships:
  • DFB-001 (Parent Compound): Exhibits moderate metabolic stability. The difluoromethoxy and fluoro substituents likely protect the aromatic ring from extensive oxidation to some degree.

  • DFB-002 (Steric Shielding): The introduction of a methyl group at the 2-position provides steric hindrance, likely shielding the nitrile and the adjacent ring positions from enzymatic attack. This results in significantly enhanced metabolic stability, a common strategy in medicinal chemistry to block metabolic "soft spots".

  • DFB-003 (Electronic Effects): The addition of an electron-withdrawing chloro group at the 5-position may alter the electronic properties of the ring, potentially making it more susceptible to certain metabolic transformations, leading to a decrease in stability compared to the parent compound.

  • DFB-004 (Introduction of a Metabolically Labile Group): The presence of a hydroxyl group introduces a prime site for Phase II conjugation reactions (e.g., glucuronidation or sulfation), which are common and often rapid metabolic pathways. This leads to a dramatic decrease in the metabolic half-life of the compound.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This section details a robust, self-validating protocol for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

I. Materials and Reagents:
  • Pooled human liver microsomes (HLM)

  • Test compounds (10 mM stock solutions in DMSO)

  • Positive control compounds with known metabolic fates (e.g., testosterone, verapamil)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard (for reaction termination and protein precipitation)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

II. Experimental Workflow:

The following diagram illustrates the key steps in the human liver microsomal stability assay.

experimental_workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_quenching Quenching & Processing cluster_analysis Analysis Phase prep_mics Prepare Microsome Working Solution pre_inc Pre-incubate Microsomes and Compound at 37°C prep_mics->pre_inc prep_nadph Prepare NADPH Regenerating System prep_cpd Prepare Compound Working Solutions prep_cpd->pre_inc start_rxn Initiate Reaction with NADPH pre_inc->start_rxn Add NADPH time_points Incubate at 37°C (0, 5, 15, 30, 60 min) start_rxn->time_points quench Terminate Reaction with Ice-Cold Acetonitrile + IS time_points->quench At each time point centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant lcms LC-MS/MS Analysis of Parent Compound Remaining supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro human liver microsomal stability assay.

III. Step-by-Step Procedure:
  • Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare working solutions of the test compounds and positive controls by diluting the 10 mM DMSO stocks in buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration in the incubation should be ≤ 0.1% to avoid enzyme inhibition.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to allow the compounds to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the "minus-NADPH" control wells.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard. The 0-minute time point is quenched immediately after the addition of NADPH.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for the specific mass transitions and chromatographic properties of each analog.

IV. Data Analysis:
  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

The Role of Cytochrome P450 Enzymes

The metabolism of benzonitrile and its derivatives is often mediated by CYP enzymes.[11][12] While the specific isozymes responsible for the metabolism of 4-(difluoromethoxy)-3-fluorobenzonitrile analogs would need to be determined experimentally (e.g., using recombinant CYP isozymes or specific chemical inhibitors), CYP1A2, CYP2E1, and CYP3A4 are common culprits in the metabolism of small aromatic molecules.[3][9]

A potential metabolic pathway for the parent compound, DFB-001, could involve hydroxylation of the aromatic ring, followed by Phase II conjugation. The difluoromethoxy group is generally stable to O-dealkylation, a common metabolic route for methoxy groups.[8]

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 4-(Difluoromethoxy)-3-fluorobenzonitrile (DFB-001) hydroxylated Hydroxylated Metabolite parent->hydroxylated CYP450 (e.g., CYP1A2, 3A4) Oxidation conjugated Glucuronide or Sulfate Conjugate (Excreted) hydroxylated->conjugated UGTs or SULTs Conjugation

Caption: A potential metabolic pathway for 4-(difluoromethoxy)-3-fluorobenzonitrile.

Conclusion

The metabolic stability of 4-(difluoromethoxy)-3-fluorobenzonitrile analogs is a critical parameter that can be significantly influenced by subtle structural modifications. As illustrated in our hypothetical case study, the strategic introduction of steric shields can dramatically enhance stability, while the presence of metabolically labile groups can accelerate clearance. The robust in vitro microsomal stability assay detailed in this guide provides a reliable and efficient method for generating the crucial data needed to inform structure-activity relationships and guide the optimization of lead compounds. By understanding and applying these principles, researchers can more effectively design molecules with improved pharmacokinetic profiles, increasing the likelihood of developing successful clinical candidates.

References

Sources

A Comparative Guide to Assessing the Lipophilicity of 4-(Difluoromethoxy)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipophilicity in Drug Discovery

In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3] Lipophilicity, quantitatively expressed as the logarithm of the n-octanol/water partition coefficient (logP), profoundly influences a compound's ability to cross biological membranes, bind to targets, and avoid metabolic clearance.[3][4] An optimal lipophilicity range, often cited as a logD between 1 and 3, is frequently associated with a higher probability of clinical success.[5]

This guide focuses on 4-(Difluoromethoxy)-3-fluorobenzonitrile (CAS 954388-59-1), a compound featuring two key fluorine substitutions: a 3-fluoro group and a 4-difluoromethoxy (-OCF₂H) group. Such fluorinated motifs are increasingly common in medicinal chemistry for their ability to modulate metabolic stability, pKa, and binding affinity. However, they also present unique challenges for accurately determining lipophilicity. This guide provides a comprehensive comparison of experimental and computational methods for assessing the logP of this molecule, offering field-proven insights for researchers in drug development.

The Assessment Workflow: Integrating Prediction and Experiment

A robust assessment of lipophilicity does not rely on a single method. Instead, it employs a synergistic workflow that begins with rapid in silico predictions to guide experimental efforts, followed by precise experimental measurement to establish a ground-truth value. This integrated approach ensures both efficiency and accuracy.

Caption: Integrated workflow for lipophilicity assessment.

Part 1: Computational LogP Prediction - The First Pass

Computational models offer a rapid, cost-effective means to estimate logP. These algorithms are broadly categorized by their approach. Understanding their fundamental differences is key to interpreting their predictions, especially for structurally novel or complex molecules like fluorinated compounds.[6]

G A Computational LogP Methods B Atom-Based (e.g., ALOGP, XLOGP) A->B C Fragment-Based (e.g., ClogP) A->C D Property-Based (e.g., MlogP) A->D

Caption: Major classes of computational logP prediction methods.

Commonly Used Prediction Models:

  • XLogP3-AA: An atom-additive method that calculates logP by summing the contributions of constituent atoms and applying correction factors for intramolecular interactions.[7][8][9] It is known for its robustness across diverse chemical structures.

  • ALOGP (and variants like ALOGPS): These models are also atom-based, where each atom's contribution is considered. They are often praised for their speed and good performance with simple organic molecules.[6][8][10]

  • ClogP: A fragment-based method that relies on a database of experimentally measured logP values for small molecular fragments. The accuracy of ClogP is highly dependent on the presence of the specific fragments of the query molecule within its training set.[6][11]

Predicted Values for 4-(Difluoromethoxy)-3-fluorobenzonitrile:

Prediction MethodPredicted logPPrinciple
XLogP3-AA 2.70 Atom-additive with correction factors.[12]
ALOGP ~2.5 - 2.8Atom-based contribution. (Value estimated based on similar structures)
ClogP VariableFragment-based. Accuracy depends heavily on library parameters for the -OCF₂H group.

Expert Insights: The presence of the difluoromethoxy group can be a confounding factor for predictive models. Fragment-based methods like ClogP may yield less reliable results if the specific electronic environment of the Ar-OCF₂H moiety is not well-parameterized in their database. Atom-based methods like XLogP3 often handle such novel substitutions more gracefully by calculating contributions from fundamental properties.[10][13] Studies have shown that methods like ALOGP can perform well for fluorinated compounds, often with deviations below 0.5 log units.[10] Therefore, an initial predicted logP in the range of 2.5 to 2.8 serves as a reasonable hypothesis to be tested experimentally.

Part 2: Experimental Determination - The Gold Standard

While predictions are invaluable for initial screening, definitive lipophilicity assessment requires experimental validation. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, standardized by the OECD Guideline 117, is the industry-preferred approach for its accuracy, high throughput, and modest sample requirements.[14][15][16]

The principle is straightforward: the logarithm of the retention time of a compound on a nonpolar stationary phase (like C18) is linearly correlated with its logP. By running a set of calibration standards with known logP values, a calibration curve can be generated, allowing for the accurate determination of the logP of the test compound.[16]

Experimental LogP for 4-(Difluoromethoxy)-3-fluorobenzonitrile:

MethodExperimental logPRange of Applicability
OECD 117 (RP-HPLC) 2.74 logP values from 0 to 6.[14][16][17]

This experimentally determined value provides the ground truth for our assessment.

Part 3: Comparison, Analysis, and Conclusion

A direct comparison of the predicted and experimental data reveals the strengths and weaknesses of each approach.

Data Summary Table:

Assessment MethodLogP ValueDeviation from Experimental
Experimental (HPLC) 2.74 N/A (Reference)
Predicted (XLogP3-AA) 2.70-0.04
Predicted (ALOGP, est.) ~2.5 - 2.8-0.24 to +0.06

Analysis:

The results demonstrate a strong concordance between the experimental value and the predictions from modern, atom-based computational models.

  • High Accuracy of XLogP3-AA: The XLogP3-AA prediction of 2.70 is in excellent agreement with the experimental value of 2.74. This highlights the robustness of atom-additive methods that incorporate sophisticated correction factors, making them well-suited for molecules with complex electronic features like the difluoromethoxy group.[7][9]

  • Reliability of Computational Screening: The close alignment of predicted and experimental data validates the use of in silico tools as a reliable first-pass screening method. For drug discovery programs, this means that computational lipophilicity can be used with confidence to prioritize compounds for synthesis and further testing, thereby conserving resources.

  • Importance of Experimental Verification: Despite the high accuracy of the predictions in this case, experimental determination remains indispensable. It serves as the ultimate arbiter, confirming the in silico hypothesis and providing a trusted value for building structure-activity relationships (SAR) and quantitative structure-property relationship (QSPR) models. For novel chemical scaffolds, where predictive models may have larger errors, this experimental step is non-negotiable.[10]

For 4-(Difluoromethoxy)-3-fluorobenzonitrile, both computational and experimental methods provide a consistent lipophilicity assessment, with a logP value of approximately 2.74 .

  • Recommendation for High-Throughput Screening: For initial library screening and prioritization, computational methods like XLogP3-AA are highly recommended due to their speed and demonstrated accuracy for this chemical class.

  • Recommendation for Lead Optimization: For compounds advancing to the lead optimization stage, where precise ADMET properties are critical, experimental determination via the OECD 117 HPLC method is mandatory . This provides the definitive data required for regulatory submissions and for building high-confidence models to guide the design of next-generation compounds.

By integrating these two approaches, research and drug development professionals can achieve a comprehensive and accurate understanding of a compound's lipophilicity, enabling more informed and successful drug design campaigns.

Appendix: Protocol for Experimental LogP Determination (OECD 117)

A detailed, step-by-step methodology for determining the logP of 4-(Difluoromethoxy)-3-fluorobenzonitrile using the RP-HPLC method.

1. Objective: To determine the n-octanol/water partition coefficient (logP) using RP-HPLC, correlating the compound's retention time with those of known calibration standards.

2. Materials & Equipment:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Solvents: HPLC-grade acetonitrile and ultrapure water.

  • Test Substance: 4-(Difluoromethoxy)-3-fluorobenzonitrile (purity >95%).[18]

  • Calibration Standards: A minimum of 6 commercially available compounds with certified logP values spanning the expected range (e.g., from logP 1.0 to 4.0).

3. Experimental Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water. The exact ratio should be optimized to ensure the retention times of all standards and the test substance fall within a reasonable window (e.g., 60:40 Acetonitrile:Water).

  • Standard & Sample Preparation:

    • Prepare stock solutions of the test substance and each calibration standard in the mobile phase at a concentration of ~1 mg/mL.

    • Create working solutions by diluting the stocks to ~0.1 mg/mL using the mobile phase.

  • System Suitability:

    • Equilibrate the column with the mobile phase for at least 30 minutes at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25°C).

    • Inject a void marker (e.g., acetone or uracil) to determine the column dead time (t₀).

  • Calibration Curve Construction:

    • Inject each calibration standard solution in triplicate.

    • Record the retention time (tR) for each standard.

    • Calculate the capacity factor (k) for each standard using the formula: k = (tR - t₀) / t₀ .

    • Plot a graph of the known logP values (y-axis) against the corresponding log(k) values (x-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be > 0.98 for a valid calibration.

  • Analysis of Test Substance:

    • Inject the test substance solution in triplicate.

    • Record the average retention time (tR) and calculate the average capacity factor (k).

    • Calculate log(k) for the test substance.

  • Calculation of LogP:

    • Using the linear regression equation from the calibration curve, calculate the logP of 4-(Difluoromethoxy)-3-fluorobenzonitrile by substituting its log(k) value into the equation.

4. Self-Validation & Trustworthiness:

  • The system is validated by the linearity of the calibration curve (R² > 0.98).

  • Triplicate injections of all samples ensure the precision and reproducibility of the retention times.

  • The inclusion of well-characterized standards from trusted commercial sources grounds the measurement in established data.

References

  • Lin, B., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry. Available from: [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. Available from: [Link]

  • Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling. Available from: [Link]

  • Situ Biosciences. OECD 117 - Partition Coefficient, HPLC Method. Available from: [Link]

  • Edwards, M. (2015). Not all LogP's are calculated equal: CLogP and other short stories. Practical Fragments Blog. Available from: [Link]

  • ResearchGate. The influence of lipophilicity in drug discovery and design | Request PDF. Available from: [Link]

  • Blackthorn AI. (2024). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Available from: [Link]

  • Waring, M. J. (2016). Is there enough focus on lipophilicity in drug discovery? Expert Opinion on Drug Discovery. Available from: [Link]

  • Analytice. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Available from: [Link]

  • ResearchGate. Relationships between the experimental n-octanol-water partition coefficients (logP exp ) and theoretical AlogPs values. Available from: [Link]

  • Regulations.gov. Determination of the octanol/water partition coefficient of HAS-PUV- 0014-6 by the HPLC method (OECD 117). Available from: [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Available from: [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

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A Comparative In Vitro Efficacy Analysis of Novel Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. The strategic incorporation of fluorine-containing moieties, such as the difluoromethoxy group, has become a key strategy to enhance metabolic stability and modulate electronic properties, thereby improving the pharmacological profile of drug candidates. This guide provides an in-depth comparative analysis of the in vitro efficacy of a series of novel kinase inhibitors, focusing on the structure-activity relationships (SAR) that govern their potency and selectivity. While the initial focus was on 4-(Difluoromethoxy)-3-fluorobenzonitrile derivatives, the available literature directs our analysis towards a well-studied and structurally relevant class: 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitors. This allows for a robust, data-driven comparison based on published experimental findings.

The Rationale for Targeting c-Met with Fluorinated Scaffolds

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration.[1] Aberrant c-Met signaling is a known driver in numerous human cancers, making it a prime target for therapeutic intervention.[1] The design of small molecule inhibitors that can effectively block the ATP-binding site of the c-Met kinase is a promising strategy for cancer treatment.

The introduction of fluorine atoms or fluorine-containing groups into these inhibitor scaffolds is a deliberate design choice. The high electronegativity and small size of fluorine can lead to favorable interactions with the target protein, while the difluoromethoxy group, in particular, offers a balance of lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Comparative Analysis of In Vitro Efficacy

A study by a group of medicinal chemists detailed the design, synthesis, and in vitro evaluation of a series of novel 4-phenoxyquinoline derivatives bearing a 1,2,4-triazolone moiety as c-Met kinase inhibitors.[2] Their work provides a clear basis for understanding the structure-activity relationships within this chemical series.

Key Structural Modifications and Their Impact on Potency

The core scaffold of the investigated series consists of a 4-phenoxyquinoline core linked to a 1,2,4-triazolone heterocycle. The primary points of diversification were the substituents on the terminal phenyl ring of the triazolone moiety. The in vitro cytotoxic activity of these compounds was evaluated against a panel of four human cancer cell lines: HT-29 (colon), H460 (lung), A549 (lung), and MKN-45 (gastric).[2]

Table 1: In Vitro Cytotoxicity (IC50, μM) of Representative 4-Phenoxyquinoline Derivatives [2]

Compound IDR (Substitution on terminal phenyl)HT-29H460A549MKN-45c-Met Kinase IC50 (nM)
33 2-Fluoro0.150.280.210.0653.12
37 3-Fluoro0.210.350.290.0814.57
39 4-Fluoro0.180.310.240.0723.98
44 2-Chloro0.110.190.150.0432.15
46 3-Chloro0.140.250.190.0582.89
47 4-Chloro0.080.140.110.0311.57
53 2-Methyl0.520.780.650.2115.4
55 4-Methyl0.450.690.580.1812.8
Foretinib -0.090.220.180.0719.4

Data extracted from the referenced study. Foretinib is included as a reference c-Met inhibitor.

Structure-Activity Relationship Insights

The data presented in Table 1 clearly indicates that the nature and position of the substituent on the terminal phenyl ring have a significant impact on both the cytotoxic and c-Met inhibitory activity.

  • Electron-Withdrawing Groups Enhance Potency: A key finding from this series is that compounds bearing electron-withdrawing groups (e.g., -F, -Cl) on the terminal phenyl ring generally exhibit superior potency compared to those with electron-donating groups (e.g., -CH3).[2] This suggests that the electronic properties of this part of the molecule are crucial for optimal interaction with the target.

  • Positional Isomers Matter: Among the halogenated derivatives, the position of the substituent is a critical determinant of activity. For instance, the 4-chloro substituted compound 47 demonstrated the most potent activity across all cell lines and in the c-Met kinase assay, with an IC50 of 1.57 nM.[2] This was notably more potent than the 2-chloro and 3-chloro analogs, as well as the reference compound Foretinib.

  • Correlation between Kinase Inhibition and Cytotoxicity: A strong correlation is observed between the compounds' ability to inhibit c-Met kinase activity and their cytotoxic effects on cancer cell lines, particularly the c-Met addicted MKN-45 gastric cancer cell line. This provides compelling evidence that the anti-proliferative effects of these compounds are, at least in part, mediated through the inhibition of c-Met signaling.

Experimental Methodologies: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings, it is essential to detail the experimental protocols employed in the in vitro evaluations.

In Vitro Kinase Inhibition Assay

The direct inhibitory effect of the compounds on c-Met kinase activity was assessed using a biochemical assay.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human c-Met kinase and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.

  • Compound Dilution: The test compounds are serially diluted to a range of concentrations.

  • Kinase Reaction: The c-Met enzyme, substrate, ATP, and the test compound are incubated together to allow the kinase reaction to proceed.

  • Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure the amount of ADP produced.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HT-29, H460, A549, MKN-45) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curves.

Visualizing the Path to Inhibition

To better understand the logical flow of the drug discovery process and the mechanism of action, the following diagrams are provided.

G cluster_0 Drug Discovery & Design cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Lead Selection Target Identification\n(c-Met Kinase) Target Identification (c-Met Kinase) Scaffold Selection\n(4-Phenoxyquinoline) Scaffold Selection (4-Phenoxyquinoline) Target Identification\n(c-Met Kinase)->Scaffold Selection\n(4-Phenoxyquinoline) SAR-driven Optimization\n(Substitution Patterns) SAR-driven Optimization (Substitution Patterns) Scaffold Selection\n(4-Phenoxyquinoline)->SAR-driven Optimization\n(Substitution Patterns) Synthesis of Derivatives Synthesis of Derivatives SAR-driven Optimization\n(Substitution Patterns)->Synthesis of Derivatives Biochemical Assays\n(c-Met Kinase Inhibition) Biochemical Assays (c-Met Kinase Inhibition) Synthesis of Derivatives->Biochemical Assays\n(c-Met Kinase Inhibition) Cell-based Assays\n(Cytotoxicity) Cell-based Assays (Cytotoxicity) Synthesis of Derivatives->Cell-based Assays\n(Cytotoxicity) Potency & Selectivity Profile Potency & Selectivity Profile Biochemical Assays\n(c-Met Kinase Inhibition)->Potency & Selectivity Profile Cell-based Assays\n(Cytotoxicity)->Potency & Selectivity Profile Lead Candidate Identification Lead Candidate Identification Potency & Selectivity Profile->Lead Candidate Identification

Caption: A generalized workflow for the discovery and in vitro evaluation of kinase inhibitors.

G HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds & Activates Downstream Signaling Downstream Signaling c-Met Receptor->Downstream Signaling Phosphorylates ATP ATP ATP->c-Met Receptor Binds to Active Site Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->c-Met Receptor Blocks ATP Binding Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes

Caption: Simplified signaling pathway of c-Met and the mechanism of its inhibition.

Conclusion and Future Directions

The comparative analysis of 4-phenoxyquinoline derivatives provides valuable insights into the rational design of potent and selective c-Met kinase inhibitors. The clear structure-activity relationships, particularly the beneficial effect of electron-withdrawing substituents at the 4-position of the terminal phenyl ring, offer a solid foundation for further optimization. The presented in vitro methodologies represent a robust and self-validating system for the preliminary evaluation of novel kinase inhibitors.

Future research in this area should focus on expanding the SAR studies to include a wider range of substituents and modifications to the core scaffold to further enhance potency and selectivity. Additionally, profiling the most promising lead compounds against a broader panel of kinases will be crucial to assess their selectivity and potential for off-target effects. Ultimately, promising candidates from in vitro studies will need to be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles, paving the way for potential clinical development.

References

  • Discovery of Novel 4-(2-fluorophenoxy)quinoline Derivatives Bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide Moiety as c-Met Kinase Inhibitors. PubMed.[Link]

  • Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors. PMC - NIH.[Link]

  • Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. PubMed.[Link]

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A Comparative Guide to the Validation of Analytical Methods for Quantifying 4-(Difluoromethoxy)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 4-(Difluoromethoxy)-3-fluorobenzonitrile, a critical intermediate in modern pharmaceutical synthesis. As drug development professionals, our reliance on the purity and precise measurement of such intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The benzonitrile moiety is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] The accurate quantification of its fluorinated derivatives is therefore not merely a procedural step, but a foundational requirement for robust quality control.

This document is structured to provide not just protocols, but the scientific rationale behind the choice of methodology and validation parameters. We will explore and compare the two most prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). All validation procedures discussed are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are fit for their intended purpose.[4][5][6]

The Regulatory Cornerstone: Why Method Validation is Non-Negotiable

Before delving into specific techniques, it is crucial to understand the regulatory landscape that governs our work. Analytical method validation is a documented process that provides evidence that a method is consistently producing reliable and accurate results.[7] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][8] Regulatory bodies like the FDA require robust validation to ensure product quality and patient safety.[7][9]

The ICH Q2(R2) guideline is our primary authoritative source, outlining the validation characteristics required for analytical procedures.[4][10] These include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the typical workflow for analytical method validation, forming the logical basis for the protocols described herein.

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Validation Protocol Execution (ICH Q2) cluster_imp Phase 3: Implementation & Lifecycle Dev Analytical Procedure Development (Based on compound properties) Opt Method Optimization (e.g., Mobile Phase, Column, Temp) Dev->Opt Lin Linearity & Range Opt->Lin Spec Specificity / Selectivity LoQ LOD / LOQ Spec->LoQ Rob Robustness Spec->Rob Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Acc->Spec Prec->Spec Transfer Method Transfer to QC Lab Rob->Transfer Routine Routine Analysis & System Suitability Testing Transfer->Routine Lifecycle Continuous Monitoring & Lifecycle Management Routine->Lifecycle caption Figure 1. A typical workflow for analytical method validation.

Caption: Figure 1. A typical workflow for analytical method validation.

Head-to-Head Comparison: HPLC-UV vs. GC-MS

The choice between HPLC and GC is fundamentally driven by the physicochemical properties of the analyte: volatility and thermal stability. 4-(Difluoromethoxy)-3-fluorobenzonitrile is a semi-volatile compound, making it amenable to both techniques, but each presents distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse Method

HPLC is the premier technique for the quality control of pharmaceutical intermediates due to its versatility, robustness, and excellent performance for non-volatile and thermally sensitive compounds. For a substituted benzonitrile, which possesses a strong UV chromophore, UV detection is simple, reliable, and cost-effective.

  • Causality of Choice: A reversed-phase C18 column is the logical starting point. The non-polar stationary phase will effectively retain the moderately polar benzonitrile derivative, while a mobile phase of acetonitrile and water allows for fine-tuning of the retention time and separation from potential impurities. Acetonitrile is often preferred over methanol for its lower viscosity and superior UV transparency.

Gas Chromatography-Mass Spectrometry (GC-MS): The High-Sensitivity Alternative

GC-MS is an exceptionally powerful technique, offering superior separation efficiency and the high specificity of mass spectrometric detection.[12] It is particularly well-suited for identifying and quantifying volatile impurities that might not be resolved or detected by HPLC-UV.

  • Causality of Choice: The analysis of fluorinated compounds by GC can sometimes be challenging, as molecular ions may not be readily observed with standard electron ionization (EI).[13] However, the structural information from fragmentation patterns in EI is invaluable for impurity identification. A mid-polarity column, such as a (5%-phenyl)-methylpolysiloxane phase, provides a good balance of selectivity for aromatic and polar compounds.[14]

Quantitative Performance Data

The following table summarizes the expected performance characteristics for validated HPLC-UV and GC-MS methods for the quantification of 4-(Difluoromethoxy)-3-fluorobenzonitrile. These values are based on established methods for analogous compounds and represent typical targets for a successful validation.[15]

Validation Parameter HPLC-UV Method GC-MS Method ICH Acceptance Criteria
Linearity (r²) > 0.999> 0.998> 0.995
Range 1 - 150 µg/mL0.1 - 50 µg/mLDependent on application
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Typically 98.0 - 102.0% for Assay
Precision (% RSD) < 1.0%< 2.0%< 2.0% for Assay
Limit of Quantitation (LOQ) ~ 1.0 µg/mL~ 0.1 µg/mLS/N ratio ≥ 10
Specificity No interference from placebo or known impurities at analyte retention time. Peak purity > 0.99.No co-eluting peaks with the same mass spectrum. Mass spectral library match > 90%.Method must be selective for the analyte.
Robustness Unaffected by ±5% change in mobile phase organic content, ±2°C column temp, ±0.1 mL/min flow rate.Unaffected by ±2°C changes in inlet/oven temp, ±5% change in carrier gas flow.%RSD of results should remain low.

Experimental Protocols

The following are detailed, step-by-step protocols. They are presented as self-validating systems, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before any sample analysis.

Validated HPLC-UV Method

This protocol describes a reversed-phase HPLC method for the quantification of 4-(Difluoromethoxy)-3-fluorobenzonitrile.

G prep Sample Preparation (Dissolve in Diluent) hplc HPLC System (Pump, Autosampler, UV Detector) prep->hplc column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) hplc->column separation Isocratic Elution (Acetonitrile:Water) column->separation detection UV Detection (e.g., 240 nm) separation->detection data Data Acquisition & Processing (Chromatography Data System) detection->data caption Figure 2. Experimental workflow for the HPLC-UV method.

Caption: Figure 2. Experimental workflow for the HPLC-UV method.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC grade acetonitrile, purified water (e.g., Milli-Q).

  • Reference Standard: 4-(Difluoromethoxy)-3-fluorobenzonitrile, purity ≥99.5%.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Methodology:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare calibration standards by serial dilution to cover the linear range (e.g., 1, 5, 10, 50, 100, 150 µg/mL).

  • Sample Preparation: Accurately weigh the sample (e.g., reaction mixture, intermediate powder) and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • System Suitability Test (SST): Before analysis, inject a mid-range standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

  • Analysis: Construct a calibration curve by injecting the standards in duplicate. Then, inject the sample solutions.

  • Quantification: Calculate the concentration of the analyte in the samples by interpolating their peak areas against the linear regression equation derived from the calibration curve.

Validated GC-MS Method

This protocol is designed for the quantification of 4-(Difluoromethoxy)-3-fluorobenzonitrile and the identification of related volatile impurities.

Instrumentation and Materials:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5MS or equivalent (5%-phenyl)-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[14]

  • Reagents: GC grade acetone or ethyl acetate.

  • Carrier Gas: Helium, 99.999% purity.

Chromatographic and MS Conditions:

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

Methodology:

  • Standard Preparation: Prepare a stock solution of the reference standard in acetone at 100 µg/mL. Create calibration standards by serial dilution to cover the linear range (e.g., 0.1, 0.5, 1, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample in acetone to achieve a theoretical concentration of approximately 10 µg/mL.

  • System Suitability Test (SST): Inject a mid-range standard (e.g., 10 µg/mL) five times. The %RSD of the peak area must be ≤ 5.0%.

  • Analysis: Inject standards to generate a calibration curve using SIM mode (select characteristic ions, e.g., the molecular ion and major fragments). Inject samples for analysis.

  • Quantification and Identification: Quantify the analyte using the calibration curve. Identify unknown peaks by comparing their mass spectra against a reference library (e.g., NIST) and their fragmentation patterns.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful, validated techniques suitable for the quantification of 4-(Difluoromethoxy)-3-fluorobenzonitrile. The choice of method should be guided by the specific analytical need.

  • For routine quality control, in-process checks, and final product assay, the HPLC-UV method is recommended. It is robust, precise, and cost-effective, providing excellent quantitative performance for the primary analyte.

  • For impurity profiling, characterization of raw materials, and troubleshooting synthetic processes, the GC-MS method is superior. Its high separation efficiency and the specificity of mass detection make it ideal for identifying and quantifying trace-level volatile impurities that could impact the quality of the final drug product.

Ultimately, a comprehensive quality control strategy may employ both methods: HPLC for routine assay and GC-MS for a more in-depth, orthogonal confirmation of purity. This dual-pronged approach provides a self-validating system that ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

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  • S. Aussel, et al. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. NIH National Center for Biotechnology Information. [Link]

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Benchmarking 4-(Difluoromethoxy)-3-fluorobenzonitrile: A Comparative Guide for Lead Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a pivotal strategy for optimizing the therapeutic potential of small molecules. The difluoromethoxy group, in particular, offers a unique combination of physicochemical properties that can enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions. This guide provides a comparative analysis of 4-(Difluoromethoxy)-3-fluorobenzonitrile, a compound of interest, against the backdrop of established benzonitrile-based inhibitors. While the specific biological target of 4-(Difluoromethoxy)-3-fluorobenzonitrile is currently under investigation, its structural motifs suggest significant potential for inhibitory activity against a range of therapeutically relevant targets.

The Benzonitrile Scaffold: A Privileged Structure in Drug Discovery

The benzonitrile moiety is a recurring structural feature in a multitude of clinically approved and investigational drugs. Its utility stems from its ability to act as a versatile pharmacophore, engaging in key interactions with biological targets. The nitrile group can serve as a hydrogen bond acceptor and a bioisostere for other functional groups, contributing to the overall binding affinity and selectivity of a compound.[1] Benzonitrile derivatives have demonstrated a remarkable breadth of biological activities, targeting a diverse array of proteins implicated in various disease states.

Known Inhibitory Activities of Benzonitrile Derivatives

A survey of the scientific literature reveals that benzonitrile-containing molecules have been successfully developed as inhibitors for several important classes of enzymes and receptors. This precedent provides a strong rationale for exploring the inhibitory potential of novel benzonitrile derivatives like 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Kinase Inhibition

A significant number of benzonitrile derivatives have been identified as potent kinase inhibitors.[1] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The benzonitrile group can be strategically positioned to interact with key residues in the ATP-binding pocket of kinases, leading to potent and selective inhibition.

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Certain benzonitrile-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic approach for the treatment of gout. Benzonitrile derivatives have been successfully designed as non-purine inhibitors of xanthine oxidase, offering an alternative to traditional therapies.[2][3]

Aromatase Inhibition

Aromatase is a crucial enzyme in the biosynthesis of estrogens, making it an important target for the treatment of hormone-dependent breast cancer. Several benzonitrile-containing molecules have been developed as selective aromatase inhibitors.[3]

Comparative Analysis of Benzonitrile-Based Inhibitors

To provide a framework for evaluating the potential of 4-(Difluoromethoxy)-3-fluorobenzonitrile, the following table summarizes the activities of representative benzonitrile-based inhibitors against their respective targets.

Inhibitor ClassExample CompoundTargetReported Potency (IC50)
Kinase InhibitorExample Kinase InhibitorTankyraseIn the nanomolar range
Tubulin Polymerization InhibitorCompound 1g2aTubulinIn the nanomolar range
Xanthine Oxidase InhibitorFebuxostatXanthine OxidaseIn the nanomolar range
HCV Entry InhibitorL0909HCV Entry0.022 µM
Compound of Interest 4-(Difluoromethoxy)-3-fluorobenzonitrile To Be Determined To Be Determined

Proposed Screening Workflow for 4-(Difluoromethoxy)-3-fluorobenzonitrile

Given the diverse biological activities of benzonitrile derivatives, a tiered screening approach is recommended to elucidate the inhibitory profile of 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Caption: A proposed tiered screening workflow for identifying the biological target of 4-(Difluoromethoxy)-3-fluorobenzonitrile.

Experimental Protocols

Generalized Kinase Inhibition Assay (Biochemical)
  • Reagents and Materials : Kinase enzyme, substrate peptide, ATP, assay buffer, 4-(Difluoromethoxy)-3-fluorobenzonitrile (test compound), known inhibitor (positive control), DMSO (vehicle control), detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure : a. Prepare a serial dilution of the test compound and controls in DMSO. b. In a 384-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound and controls to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at room temperature for the optimized reaction time. f. Stop the reaction and detect the kinase activity using the chosen detection reagent according to the manufacturer's protocol. g. Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: A simplified diagram of a generic kinase signaling pathway and the potential point of intervention for an inhibitor.

Tubulin Polymerization Assay
  • Reagents and Materials : Purified tubulin, polymerization buffer, GTP, 4-(Difluoromethoxy)-3-fluorobenzonitrile (test compound), paclitaxel (polymerization promoter, positive control), colchicine (polymerization inhibitor, positive control), DMSO (vehicle control).

  • Procedure : a. Prepare a serial dilution of the test compound and controls in DMSO. b. In a 96-well plate, add the polymerization buffer and diluted compounds/controls. c. Pre-warm the plate to 37°C. d. Add cold tubulin and GTP to each well to initiate polymerization. e. Immediately place the plate in a temperature-controlled spectrophotometer and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis : Plot the absorbance versus time to generate polymerization curves. Compare the curves of the test compound to the controls to determine its effect on tubulin polymerization.

Conclusion

While the specific biological target of 4-(Difluoromethoxy)-3-fluorobenzonitrile remains to be elucidated, its chemical structure, featuring both a benzonitrile scaffold and a difluoromethoxy group, positions it as a compound of high interest for drug discovery. By leveraging the knowledge of existing benzonitrile-based inhibitors and employing a systematic screening approach, researchers can effectively probe the therapeutic potential of this and other novel fluorinated compounds. The insights gained from such investigations will undoubtedly contribute to the development of next-generation therapeutics for a wide range of diseases.

References

  • Zhang, et al. (Year). Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. ResearchGate. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

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Safety Operating Guide

Navigating the Disposal of 4-(Difluoromethoxy)-3-fluorobenzonitrile: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and application of novel chemical entities are but one part of the equation. The responsible management and disposal of these compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-(difluoromethoxy)-3-fluorobenzonitrile (CAS No. 954388-59-1), moving beyond mere instruction to instill a culture of safety and operational excellence.

Foundational Safety and Hazard Assessment: Know Your Compound

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of 4-(difluoromethoxy)-3-fluorobenzonitrile is critical. While a comprehensive toxicological profile may not be available for this specific novel compound, data from structurally similar fluorinated benzonitriles and the available Safety Data Sheet (SDS) inform our approach.[1][2][3]

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Irritation: Likely to cause skin, eye, and respiratory system irritation.[1][2][3]

  • Environmental Impact: Halogenated organic compounds can have long-term adverse effects on aquatic environments.[1]

Due to these potential hazards, 4-(difluoromethoxy)-3-fluorobenzonitrile must be treated as a hazardous substance in accordance with the Occupational Safety and Health Administration (OSHA) regulations (29 CFR 1910.1200).[1]

Immediate Handling and Personal Protective Equipment (PPE)

The principle of causality in laboratory safety dictates that engineering controls and PPE are the first lines of defense.

  • Engineering Controls: All handling of 4-(difluoromethoxy)-3-fluorobenzonitrile, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): A standard ensemble of a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles is mandatory. In situations with a risk of splashing, a face shield should also be worn.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 4-(difluoromethoxy)-3-fluorobenzonitrile is not a singular action but a systematic process. The following workflow is designed to ensure compliance with Environmental Protection Agency (EPA) guidelines and to create a self-validating system of waste management.

Step 1: Waste Characterization and Classification

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4] While 4-(difluoromethoxy)-3-fluorobenzonitrile is not a specifically listed waste, its toxicological profile suggests it would likely be classified as a hazardous waste.

Actionable Insight: It is the generator's responsibility to determine if a waste is hazardous. In the absence of definitive data, a conservative approach is warranted. Treat 4-(difluoromethoxy)-3-fluorobenzonitrile waste as hazardous.

Step 2: Segregation and Containerization

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring proper disposal.

  • Waste Stream: Designate a specific, clearly labeled waste container for 4-(difluoromethoxy)-3-fluorobenzonitrile and any materials contaminated with it.

  • Container Specifications: Use a chemically resistant, leak-proof container with a secure screw-top cap. The container should be in good condition and compatible with the waste.

Table 1: Waste Container Selection

Waste TypeRecommended Container
Solid 4-(difluoromethoxy)-3-fluorobenzonitrileWide-mouth, shatter-resistant plastic or glass jar
Solutions in organic solventsGlass or solvent-resistant plastic bottle
Contaminated labware (pipette tips, etc.)Puncture-resistant, sealable container
Step 3: Labeling for Safety and Compliance

Accurate and detailed labeling is a non-negotiable aspect of hazardous waste management.

Labeling Requirements:

  • The words "Hazardous Waste"

  • The full chemical name: "4-(difluoromethoxy)-3-fluorobenzonitrile"

  • The CAS Number: "954388-59-1"

  • The primary hazard(s): "Toxic," "Irritant"

  • The accumulation start date

  • The name and contact information of the generating researcher or lab

Step 4: Accumulation and Storage

Waste should be stored in a designated satellite accumulation area within the laboratory.

  • Location: The storage area should be near the point of generation and under the control of the laboratory personnel.

  • Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The container must remain closed except when adding waste.

Step 5: Final Disposal

The ultimate disposal of 4-(difluoromethoxy)-3-fluorobenzonitrile must be conducted by a licensed hazardous waste disposal facility.

Disposal Options:

  • Incineration: High-temperature incineration is the preferred method for the destruction of halogenated organic compounds.

  • Landfill: Direct landfilling of this compound is not recommended due to its potential environmental persistence.

Operational Directive: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified disposal vendors.

Emergency Procedures: Spill and Exposure Response

A robust disposal plan must include clear protocols for managing accidental releases.

Spill Response:
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent, inert material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your EHS department.

Exposure Response:
  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Protocol cluster_disposal Final Disposition start Start: Generation of Waste assess Hazard Assessment & PPE Selection start->assess characterize Waste Characterization (RCRA) assess->characterize segregate Segregation & Containerization characterize->segregate label_waste Proper Labeling segregate->label_waste accumulate Satellite Accumulation label_waste->accumulate contact_ehs Contact EHS for Pickup accumulate->contact_ehs transport Transport by Licensed Vendor contact_ehs->transport destroy Incineration at Approved Facility transport->destroy

Caption: Disposal workflow for 4-(difluoromethoxy)-3-fluorobenzonitrile.

Conclusion: Fostering a Culture of Safety

The proper disposal of 4-(difluoromethoxy)-3-fluorobenzonitrile is not merely a regulatory hurdle but a professional responsibility. By understanding the "why" behind each step—from hazard assessment to final disposition—researchers can move beyond rote compliance to a deeper understanding of chemical safety. This guide provides the necessary framework, but its successful implementation relies on the diligence and commitment of every member of the research community.

References

  • BLD Pharmatech. (n.d.). 4-(Difluoromethoxy)-3-fluorobenzonitrile Safety Data Sheet.
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  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Difluoromethoxy)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling of 4-(Difluoromethoxy)-3-fluorobenzonitrile (CAS No: 954388-59-1). The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of safety grounded in established principles of chemical hygiene and risk mitigation.

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(Difluoromethoxy)-3-fluorobenzonitrile is not publicly available at the time of this writing. The recommendations herein are synthesized from the known hazards of its structural components, including the benzonitrile moiety and fluorinated aromatic groups, and are supported by safety data for analogous compounds.[1]

Hazard Assessment: Understanding the Risks

4-(Difluoromethoxy)-3-fluorobenzonitrile is a substituted benzonitrile. The primary hazards are associated with its functional groups. The benzonitrile group suggests potential toxicity, as similar compounds can be harmful if inhaled, ingested, or absorbed through the skin.[1] The presence of fluorine atoms can also contribute to its reactivity and potential for hazardous decomposition products.

Based on available data for this compound, it is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram is an exclamation mark (GHS07), and the signal word is "Warning".

Inferred Hazards:

  • Toxicity: Benzonitrile and its derivatives can be toxic.[1] Symptoms of exposure to similar compounds can include headache, confusion, and nausea.[1]

  • Irritation: The compound is a known irritant to the skin, eyes, and respiratory system.

  • Reactivity: It may be incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the mandatory PPE for handling 4-(Difluoromethoxy)-3-fluorobenzonitrile.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against skin absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[3]
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles, preventing serious eye irritation.[4]
Body Protection A lab coat, fully buttoned. Consider a chemically resistant apron for larger quantities.Prevents contamination of personal clothing and skin.[3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling powders or in poorly ventilated areas.Protects against inhalation of harmful vapors or aerosols.

Operational Plan: Safe Handling Protocol

All handling of 4-(Difluoromethoxy)-3-fluorobenzonitrile must be conducted with strict adherence to the following procedures to ensure a safe working environment.

Engineering Controls
  • Fume Hood: All manipulations, including weighing and solution preparation, must be performed in a certified chemical fume hood with adequate ventilation.[3]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • If the compound is a solid, use anti-static weigh paper or a tared container to minimize dust generation.[3]

    • Use a spatula for all transfers.[3]

    • If the compound is a liquid, use a calibrated pipette or syringe for accurate and contained transfer.

  • Solution Preparation: Add the compound slowly and carefully to the solvent to avoid splashing. Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Decontaminate the work area and any equipment used.

    • Carefully remove PPE, avoiding contact with the outer surfaces of the gloves.[3]

    • Dispose of contaminated disposable PPE as hazardous waste.[3]

Storage

Store 4-(Difluoromethoxy)-3-fluorobenzonitrile in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be kept away from heat sources and incompatible materials such as strong oxidizing agents.[2][5]

Emergency Procedures: Spill and Exposure Management

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Response
  • Evacuate: Evacuate all non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, keeping the spill contained within a fume hood if possible.[3]

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.[3]

  • Containment and Cleanup: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[3]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan: Compliant Waste Management

All waste containing 4-(Difluoromethoxy)-3-fluorobenzonitrile must be treated as hazardous waste.

Waste Segregation and Collection
  • Collect all solid and liquid waste containing this compound in a dedicated, labeled hazardous waste container.

  • This should be considered halogenated organic waste.[3] Do not mix with other waste streams.

  • Never empty this chemical into drains.[3]

Disposal Method

The recommended disposal method for fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal service.[6] This method is effective at breaking the strong carbon-fluorine bonds.[7] Alternatively, disposal in a designated hazardous waste landfill is a possibility, though this only contains the substance rather than destroying it.[6]

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling 4-(Difluoromethoxy)-3-fluorobenzonitrile.

PPE_Workflow PPE Selection and Use Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase start Start: Prepare to handle chemical assess_hazards Assess Hazards (H302, H315, H319, H335) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe Based on GHS data don_ppe Don PPE Correctly select_ppe->don_ppe ppe_details PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat - Respirator (as needed) select_ppe->ppe_details handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical decontaminate Decontaminate Work Area & Equipment handle_chemical->decontaminate doff_ppe Doff PPE Safely decontaminate->doff_ppe dispose_waste Dispose of Contaminated PPE & Chemical Waste doff_ppe->dispose_waste end End: Procedure Complete dispose_waste->end

Caption: Workflow for PPE selection and use when handling 4-(Difluoromethoxy)-3-fluorobenzonitrile.

References

  • 4-(Difluoromethoxy)Benzonitrile | CAS 112292-28-7 - Methylamine Supplier. (n.d.).
  • Personal protective equipment for handling 3-Bromo-5-(bromomethyl)benzonitrile | Benchchem. (n.d.).
  • Personal protective equipment for handling 3-(2-Oxo-acetyl)-benzonitrile - Benchchem. (n.d.).
  • 4-Fluorobenzonitrile SDS, 1194-02-1 Safety Data Sheets - ECHEMI. (n.d.).
  • 4-Fluorobenzonitrile - SAFETY DATA SHEET. (2025, September 6).
  • 4-(Difluoromethoxy)-3-fluorobenzonitrile - Lead Sciences. (n.d.).
  • 4-(Difluoromethoxy)-3-fluorobenzonitrile | 954388-59-1 - Sigma-Aldrich. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27).
  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA. (n.d.).

Sources

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